molecular formula C25H42O3 B145225 Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate CAS No. 125643-61-0

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate

Cat. No.: B145225
CAS No.: 125643-61-0
M. Wt: 376.6 g/mol
InChI Key: CFXCGWWYIDZIMU-UHFFFAOYSA-N
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Description

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate is a carboxylic ester.

Properties

IUPAC Name

octyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O3/c1-8-9-10-11-12-13-16-28-22(26)15-14-19-17-20(24(2,3)4)23(27)21(18-19)25(5,6)7/h17-18,27H,8-16H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXCGWWYIDZIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60273995
Record name Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
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Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

125643-61-0, 13417-12-4
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60273995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, also known by trade names such as Antioxidant 1135 and Irganox 1135, is a high-performance, sterically hindered phenolic antioxidant.[1][2][3] Its chemical name is benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-C9 branched alkyl esters.[1][2][3] As a liquid and non-discoloring stabilizer, it is widely utilized in the polymer industry to protect organic substrates against thermo-oxidative degradation during processing and long-term use.[2] Key applications include the stabilization of polyurethane flexible foams, where it prevents peroxide formation in the polyol during storage and transport and protects against scorching during the foaming process.[1][3] Its low volatility and excellent compatibility with polymer matrices make it particularly suitable for automotive applications, helping to prevent fogging and staining of textiles.[1][2]

This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, including detailed experimental protocols, quantitative data, and process visualizations for researchers, scientists, and professionals in drug development and polymer chemistry.

Core Synthesis Pathway

The industrial synthesis of this compound is predominantly a two-step process. This pathway is favored for its high efficiency and yield. The process begins with a base-catalyzed Michael addition, followed by a transesterification reaction to yield the final product.

  • Step 1: Michael Addition - Synthesis of the intermediate, Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, via the reaction of 2,6-di-tert-butylphenol with methyl acrylate.

  • Step 2: Transesterification - Conversion of the methyl ester intermediate to the final octyl (or C7-C9 branched alkyl) ester by reaction with the corresponding alcohol.

Synthesis_Pathway cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Transesterification 2_6_DTBP 2,6-di-tert-butylphenol Michael_Reaction Base-Catalyzed Michael Addition 2_6_DTBP->Michael_Reaction Methyl_Acrylate Methyl Acrylate Methyl_Acrylate->Michael_Reaction Intermediate Methyl 3-(3,5-di-tert-butyl- 4-hydroxyphenyl)propionate Michael_Reaction->Intermediate Transesterification Catalytic Transesterification Intermediate->Transesterification C7_C9_Alcohol C7-C9 Branched Alcohol (e.g., 1-Octanol) C7_C9_Alcohol->Transesterification Final_Product Octyl-3,5-di-tert-butyl- 4-hydroxy-hydrocinnamate Transesterification->Final_Product Methanol Methanol (byproduct) Transesterification->Methanol

Figure 1: Two-step synthesis pathway for the target compound.

Experimental Protocols and Data

The following sections provide detailed experimental methodologies for the synthesis of this compound.

Step 1: Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

This procedure is based on the base-catalyzed Michael addition of 2,6-di-tert-butylphenol to methyl acrylate. The use of an alkali metal hydroxide catalyst, such as potassium hydroxide, has been shown to produce the intermediate with high yield.

Experimental Protocol:

  • Reactor Setup: A suitable reactor is charged with 2,6-di-tert-butylphenol (1.0 mol equivalent). The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • Catalyst Addition: The 2,6-di-tert-butylphenol is heated to approximately 190°C (463 K). Granulated potassium hydroxide (0.02 mol equivalent) is added to the molten phenol.

  • Temperature Adjustment: After 10 minutes of stirring, the reaction mixture is cooled to 130°C (403 K).

  • Reactant Addition: Methyl acrylate (1.3 mol equivalent) is added to the mixture. A spontaneous decrease in temperature to approximately 110°C (383 K) is typically observed upon addition.

  • Reaction: The reaction is highly efficient and proceeds rapidly. Stirring is continued for approximately 25-30 minutes at 110°C.

  • Work-up: The mixture is cooled to room temperature, and a 10% aqueous solution of hydrochloric acid is added to neutralize the catalyst. The product is then extracted using a nonpolar solvent, such as hexane.

  • Purification: The organic layer is separated, and the solvent is removed under reduced pressure to yield the crude methyl ester intermediate. For many industrial applications, the purity at this stage is sufficient for the subsequent transesterification step.

Quantitative Data (Step 1):

ParameterValueReference
Catalyst Potassium Hydroxide (KOH)[4]
Molar Ratio (Phenol:Acrylate:Catalyst) 1 : 1.3 : 0.02[4]
Initial Temperature (Catalyst Addition) 190°C (463 K)[4]
Reaction Temperature 110°C (383 K)[4]
Reaction Time 25 minutes[4]
Yield 98 mol%[4]
Step 2: Transesterification to this compound

This protocol describes the transesterification of the methyl ester intermediate with a C7-C9 branched-chain alcohol. The procedure is adapted from the high-yield synthesis of the analogous octadecyl ester. A catalyst such as zinc acetate is effective in driving this reaction.

Experimental Protocol:

  • Reactor Setup: The reactor is charged with Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (1.0 mol equivalent) and the C7-C9 branched alcohol (e.g., 1-octanol or isooctanol, 1.02-1.05 mol equivalent).

  • Catalyst Addition: The mixture is heated to 80°C under a nitrogen atmosphere. Anhydrous zinc acetate (0.001 mol equivalent) is added as the catalyst.

  • Reaction: The temperature is raised to 175°C. Methanol, formed as a byproduct, is continuously distilled from the reaction mixture to drive the equilibrium towards the product. A dephlegmator heated to approximately 80°C can aid in the selective removal of methanol.

  • Vacuum Application: After the initial distillation of methanol at atmospheric pressure ceases, the pressure is gradually reduced to 1-3 mbar over one hour while maintaining the temperature at 175°C.

  • Reaction Completion: The reaction is held under these conditions for an additional 1-3 hours to ensure complete conversion.

  • Purification: The crude product is cooled. If necessary, the catalyst can be removed by filtering the hot mixture through a bed of a suitable adsorbent like synthetic magnesium silicate. The final product is a colorless to slightly yellow liquid.

Quantitative Data (Step 2):

ParameterValueReference
Catalyst Anhydrous Zinc Acetate(Adapted from similar synthesis)
Molar Ratio (Methyl Ester:Alcohol) 1 : 1.02-1.05(Adapted from similar synthesis)
Reaction Temperature 175°C(Adapted from similar synthesis)
Pressure Atmospheric, then 1-3 mbar(Adapted from similar synthesis)
Reaction Time 3-5 hours(Adapted from similar synthesis)
Expected Yield >99%(Based on analogous reaction)

Process and Workflow Visualization

A systematic workflow is critical for ensuring the efficiency and safety of the synthesis process. The following diagram illustrates the key stages from raw material input to final product analysis.

Experimental_Workflow cluster_prep Preparation cluster_step1 Step 1: Michael Addition cluster_workup1 Intermediate Work-up cluster_step2 Step 2: Transesterification cluster_purification Final Purification & Analysis Charge_Reactants_1 Charge Reactor with 2,6-di-tert-butylphenol Purge_Inert Purge with Inert Gas Charge_Reactants_1->Purge_Inert Heat_1 Heat to 190°C Purge_Inert->Heat_1 Add_Catalyst_1 Add KOH Catalyst Heat_1->Add_Catalyst_1 Cool_1 Cool to 130°C Add_Catalyst_1->Cool_1 Add_Acrylate Add Methyl Acrylate Cool_1->Add_Acrylate React_1 React at 110°C (25 min) Add_Acrylate->React_1 Neutralize Neutralize with HCl React_1->Neutralize Extract Extract with Hexane Neutralize->Extract Solvent_Removal_1 Solvent Removal Extract->Solvent_Removal_1 Charge_Reactants_2 Charge Intermediate and C7-C9 Alcohol Solvent_Removal_1->Charge_Reactants_2 Add_Catalyst_2 Add Zinc Acetate Charge_Reactants_2->Add_Catalyst_2 Heat_2 Heat to 175°C Add_Catalyst_2->Heat_2 Distill_Methanol Distill Methanol Heat_2->Distill_Methanol Apply_Vacuum Reduce Pressure (1-3 mbar) Distill_Methanol->Apply_Vacuum React_2 React for 1-3 hours Apply_Vacuum->React_2 Filter_Catalyst Catalyst Filtration (optional) React_2->Filter_Catalyst Final_Product_QC Quality Control Analysis (e.g., HPLC, GC) Filter_Catalyst->Final_Product_QC

Figure 2: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound via a two-step pathway involving a Michael addition followed by transesterification represents a robust and high-yield industrial method. This approach allows for the efficient production of a high-performance liquid antioxidant that is critical for the stabilization of various polymers, particularly polyurethanes. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for professionals engaged in chemical synthesis and polymer additive development. Adherence to the outlined process parameters is key to achieving high product purity and yield.

References

An In-depth Technical Guide to the Chemical Properties of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, commercially known as Antioxidant 1135, is a high-performance, liquid sterically hindered phenolic antioxidant.[[“]][2] Its molecular structure, characterized by bulky tert-butyl groups adjacent to a hydroxyl group on a benzene ring, makes it a highly effective scavenger of free radicals. This property is crucial for preventing oxidative degradation in a wide array of organic materials. This technical guide provides a comprehensive overview of its chemical properties, experimental evaluation protocols, and mechanism of action.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with low volatility and excellent compatibility with various polymers.[2][[“]][4] These attributes make it particularly suitable for applications requiring long-term thermal stability and minimal discoloration.[[“]][4]

PropertyValueSource(s)
CAS Number 125643-61-0[5][6]
Molecular Formula C25H42O3[2][5]
Molecular Weight 390.61 g/mol [7]
Appearance Colorless to pale yellow liquid[2][4][5]
Density (20°C) 0.95 - 1.00 g/cm³[2][4]
Viscosity (25°C) 220 mPa·s[4]
Viscosity (40°C) 95 - 150 cSt[2]
Flash Point > 150 °C (Cleveland Open Cup)[2][4]
Vapor Pressure (25°C) 1.5 E-3 Pa[4]
Solubility (20°C) Soluble in acetone (>50 g/100g ), benzene (>50 g/100g ), and other organic solvents.[4]

Antioxidant Mechanism of Action

As a hindered phenolic antioxidant, this compound functions by interrupting the auto-oxidation chain reaction. The process is initiated by the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical (R• or ROO•), effectively neutralizing the radical and preventing it from propagating the oxidative damage to the substrate material. The resulting phenoxy radical is stabilized by the steric hindrance provided by the adjacent tert-butyl groups, which prevents it from initiating new oxidation chains.

Antioxidant_Mechanism cluster_propagation Oxidative Chain Reaction cluster_termination Interruption by Antioxidant R Substrate (RH) R_dot Alkyl Radical (R•) R->R_dot Initiation (Heat, UV) ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O₂ ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + R'H R_prime_H Another Substrate (R'H) ROOH->R_dot Further Degradation AH Phenolic Antioxidant (ArOH) A_dot Stabilized Phenoxy Radical (ArO•) AH->A_dot Inactive_Product Inactive Product A_dot->Inactive_Product + ROO• ROO_dot_clone Peroxy Radical (ROO•) ROO_dot_clone->ROOH + AH

Antioxidant free radical scavenging mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the chemical and performance properties of this compound.

Determination of Kinematic Viscosity (ASTM D445)

This method measures the time for a volume of the liquid antioxidant to flow under gravity through a calibrated glass capillary viscometer.

Apparatus:

  • Calibrated glass capillary viscometer

  • Temperature-controlled bath

  • Timing device

  • Thermometer

Procedure:

  • Select a viscometer with a capillary diameter appropriate for the expected viscosity of the sample.

  • Maintain the temperature bath at the specified temperature (e.g., 25°C or 40°C) with a precision of ±0.02°C.[2]

  • Charge the viscometer with the sample in a manner that prevents the formation of air bubbles.

  • Allow the sample to equilibrate to the bath temperature for at least 30 minutes.

  • Using suction or pressure, draw the liquid into the working capillary to a point above the upper timing mark.

  • Measure the time required for the liquid meniscus to pass from the upper to the lower timing mark.

  • Repeat the measurement to ensure reproducibility.

  • Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant.

Determination of Flash Point (ASTM D92 - Cleveland Open Cup)

This test determines the lowest temperature at which the vapor of the substance will ignite momentarily upon application of a test flame.[6]

Apparatus:

  • Cleveland open cup apparatus

  • Heating plate

  • Test flame applicator

  • Thermometer

Procedure:

  • Fill the test cup with the sample to the filling mark.

  • Heat the sample at a specified rate.

  • Apply the test flame across the center of the cup at regular temperature intervals.

  • The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite with a brief flash.[6]

Determination of Density (ASTM D4052)

This method covers the determination of the density of liquids using a digital density meter.[8]

Apparatus:

  • Digital density meter with an oscillating U-tube

  • Temperature-controlled sample cell

  • Syringe or autosampler for sample injection

Procedure:

  • Calibrate the instrument with dry air and a certified reference standard (e.g., pure water).

  • Set the temperature of the measuring cell to the desired temperature (e.g., 20°C).

  • Inject a small volume of the sample into the U-tube, ensuring there are no air bubbles.[9]

  • The instrument measures the change in the oscillation frequency of the tube caused by the sample's mass.

  • The density is calculated from this change in frequency and the calibration data.

Performance Evaluation Workflow

The efficacy of this compound as an antioxidant in a polymer matrix is typically evaluated through a series of performance tests. A common workflow involves accelerated aging followed by the measurement of key physical and chemical properties.

Performance_Evaluation_Workflow cluster_preparation Sample Preparation cluster_aging Accelerated Aging cluster_testing Performance Testing cluster_analysis Data Analysis Polymer Base Polymer Compounding Compounding (Melt Blending) Polymer->Compounding Antioxidant This compound Antioxidant->Compounding Specimen_Prep Specimen Preparation (e.g., Injection Molding) Compounding->Specimen_Prep Aging_Chamber Accelerated Aging Chamber (ASTM F1980) Specimen_Prep->Aging_Chamber Aged_Specimens Aged Specimens Aging_Chamber->Aged_Specimens OIT Oxidative Induction Time (OIT) (ASTM D3895) Aged_Specimens->OIT Color Color Stability (Yellowness Index) (ASTM D1925) Aged_Specimens->Color Mechanical Mechanical Properties (e.g., Tensile Strength) Aged_Specimens->Mechanical Data_Analysis Comparative Analysis vs. Control OIT->Data_Analysis Color->Data_Analysis Mechanical->Data_Analysis

Workflow for evaluating antioxidant performance.

This workflow allows for the quantitative assessment of the antioxidant's ability to protect the polymer from degradation under simulated environmental stresses. The Oxidative Induction Time (OIT) test, for instance, measures the time until the onset of oxidation under a controlled temperature and oxygen atmosphere, providing a direct measure of the material's oxidative stability.[10] Color stability, often measured as the yellowness index, is a critical aesthetic and performance indicator, particularly in applications where appearance is important. Changes in mechanical properties, such as tensile strength and elongation, provide insight into the retention of the material's structural integrity.

References

An In-depth Technical Guide to the Physicochemical Properties and Cellular Mechanisms of Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the widely used antineoplastic agent, Paclitaxel. It also delves into the intricate signaling pathways modulated by this compound, offering insights for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties of Paclitaxel

Paclitaxel, a complex diterpenoid isolated from the bark of the Pacific yew tree (Taxus brevifolia), is a cornerstone of chemotherapy regimens for various cancers, including ovarian, breast, and non-small-cell lung cancers.[1][2] Its therapeutic efficacy is intrinsically linked to its unique chemical structure and resulting physicochemical characteristics.

Table 1: Core Physicochemical Data for Paclitaxel

PropertyValueSource
CAS Number 33069-62-4[3]
Molecular Formula C₄₇H₅₁NO₁₄[2][4]
Molar Mass 853.9 g/mol [1][4][5]
Appearance White to off-white crystalline powder[1][5]
Melting Point 213–217 °C (decomposes)[1][3][6]
Water Solubility Very low, approximately 0.3-20 mg/L[1][7]
LogP (Octanol/Water) ~3.96[5]
UV Maximum Absorption (λmax) 227-228 nm (in Methanol or Acetonitrile/Water)[3][8][9]

Table 2: Solubility of Paclitaxel in Various Solvents

SolventSolubilitySource
Methanol 50 mg/mL[3]
Ethanol ~1.5 mg/mL[8]
Dimethyl Sulfoxide (DMSO) ~5 mg/mL[8]
Dimethylformamide (DMF) ~5 mg/mL[8]
Acetonitrile Soluble[3]
Chloroform Soluble[3]
Ether Slightly soluble[3]
Triacetin 116.5 ± 5.21 mg/mL[10]

Experimental Protocols for Physicochemical Characterization

Accurate determination of paclitaxel's physicochemical properties is crucial for formulation development, quality control, and pharmacokinetic studies. Below are detailed methodologies for key experimental procedures.

This method is a standard procedure for determining the solubility of a compound in a specific solvent.

  • Protocol:

    • An excess amount of paclitaxel is added to a vial containing a known volume of purified water (or other aqueous buffer).

    • The vial is sealed and agitated in an isothermal shaker at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 72 hours) to ensure equilibrium is reached.[10]

    • After equilibration, the suspension is centrifuged at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the undissolved solid.[10]

    • A sample of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

    • The concentration of paclitaxel in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[11]

The partition coefficient is a measure of a compound's lipophilicity and is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Protocol:

    • Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

    • A known amount of paclitaxel is dissolved in the n-octanol phase.

    • The paclitaxel-containing n-octanol is then mixed with the water phase in a separatory funnel.

    • The mixture is shaken for a set period (e.g., 24 hours) to allow for the partitioning of paclitaxel between the two phases.[9]

    • The funnel is allowed to stand until the two phases have completely separated.

    • The concentration of paclitaxel in both the n-octanol and water phases is determined by a suitable analytical method like UV-Vis spectrophotometry or HPLC.[9]

    • The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

HPLC is a robust and widely used technique for the separation, identification, and quantification of paclitaxel in various matrices.

  • Typical HPLC System and Conditions:

    • Column: A reversed-phase column, such as a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size), is commonly used.

    • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid or a phosphate buffer) is employed. A common mobile phase composition is a mixture of acetonitrile and water.[12]

    • Flow Rate: A typical flow rate is around 1.0 mL/min.[10]

    • Detection: UV detection at the λmax of paclitaxel (around 227 nm) is the most common method.[10][13]

    • Sample Preparation: Samples are dissolved in a suitable solvent (often the mobile phase) and filtered before injection into the HPLC system. For complex matrices like plasma or tissue homogenates, a liquid-liquid or solid-phase extraction is necessary to remove interfering substances.[13][14]

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Dissolve Paclitaxel Sample B Filter Sample (0.22 µm filter) A->B C Inject Sample into HPLC B->C D Separation on C18 Column C->D E UV Detection at 227 nm D->E F Generate Chromatogram E->F G Quantify Peak Area F->G H Calculate Concentration G->H

Caption: Workflow for Paclitaxel Quantification by HPLC.

Signaling Pathways Modulated by Paclitaxel

The primary mechanism of action of paclitaxel is the stabilization of microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[2][15] However, its anticancer effects are also mediated through the modulation of several key intracellular signaling pathways.

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical survival pathway that is often hyperactivated in cancer cells. Paclitaxel has been shown to inhibit this pathway, thereby promoting apoptosis.[4][16]

  • Mechanism: Paclitaxel treatment leads to a decrease in the phosphorylation of AKT at both Threonine 308 and Serine 473, which are crucial for its activation.[16] This inhibition of AKT signaling enhances paclitaxel-induced apoptosis and increases the sensitivity of tumor cells to the drug.[16]

Paclitaxel Paclitaxel PI3K PI3K Paclitaxel->PI3K AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: Paclitaxel-mediated inhibition of the PI3K/AKT pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Paclitaxel can activate certain branches of the MAPK pathway to induce apoptosis.

  • Mechanism: Studies have shown that paclitaxel can promote the phosphorylation of p38 MAPK, a key pro-apoptotic member of the MAPK family.[2][4] This activation contributes to the cytotoxic effects of the drug.

Paclitaxel Paclitaxel p38_MAPK p38 MAPK Paclitaxel->p38_MAPK Apoptosis Apoptosis p38_MAPK->Apoptosis

Caption: Paclitaxel-mediated activation of the p38 MAPK pathway.

In certain cancer types, such as non-small-cell lung cancer (NSCLC) with EGFR mutations, paclitaxel has been found to suppress the EGFR/PI3K/AKT/mTOR signaling pathway.[17]

  • Mechanism: Paclitaxel treatment can lead to the downregulation of key components of this pathway, including EGFR, PI3K, AKT, and mTOR. This suppression impedes cell growth and contributes to the induction of apoptosis.[17]

Paclitaxel Paclitaxel EGFR EGFR Paclitaxel->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth mTOR->Cell_Growth

Caption: Paclitaxel's suppression of the EGFR/PI3K/AKT/mTOR pathway.

References

An In-depth Technical Guide to Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate is a sterically hindered phenolic antioxidant. This guide provides a comprehensive overview of its synonyms, chemical properties, and primary applications in scientific literature, with a focus on its role as a stabilizer in polymeric systems. While its utility in materials science is well-documented, this guide also explores the broader context of hindered phenols in biological systems, a subject of interest for drug development professionals.

Nomenclature and Synonyms

In scientific and commercial literature, this compound is known by a variety of names. A clear understanding of these synonyms is crucial for comprehensive literature searches and material sourcing.

Synonym Type Name
IUPAC Name octyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate[1][2]
Common Chemical Name This compound
Systematic Chemical Name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters[3]
CAS Number 125643-61-0[4]
Trade Names Antioxidant 1135[4], Irganox 1135[1], Evernox 1135[4], Songnox 1135[1], Vanlube BHC[1]

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented below. These properties are critical for its application in various formulations and for understanding its behavior in different environments.

Property Value Reference
Molecular Formula C25H42O3[4]
Molecular Weight 390.6 g/mol [4]
Appearance Colorless to pale yellow liquid[3]
Density 0.965 g/cm³[3]
Boiling Point >300 °C
Solubility Soluble in most organic solvents; Insoluble in water

Core Application: Antioxidant in Polymer Stabilization

The primary application of this compound is as a primary antioxidant in a wide range of polymers, including polyurethanes, polyolefins, and elastomers. Its main function is to inhibit thermo-oxidative degradation, which can cause discoloration, loss of mechanical properties, and overall failure of the material.

Mechanism of Antioxidant Action

As a hindered phenolic antioxidant, its mechanism of action involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical, thereby neutralizing the radical and terminating the oxidative chain reaction. The bulky tert-butyl groups ortho to the hydroxyl group provide steric hindrance, which stabilizes the resulting phenoxyl radical and prevents it from initiating further oxidation.

Antioxidant_Mechanism Polymer Polymer Chain Radical Free Radical (R•) Polymer->Radical Heat, UV Light, Stress Radical->Polymer Chain Scission & Cross-linking Antioxidant Hindered Phenol (ArOH) Radical->Antioxidant Hydrogen Donation Neutral_Polymer Neutralized Polymer (RH) Radical->Neutral_Polymer Neutralization Peroxy_Radical Peroxy Radical (ROO•) Radical->Peroxy_Radical + O2 Stabilized_Radical Stabilized Phenoxyl Radical (ArO•) Antioxidant->Stabilized_Radical Forms Stable Radical Antioxidant->Stabilized_Radical Peroxy_Radical->Polymer Further Degradation Peroxy_Radical->Antioxidant Hydrogen Donation Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide Forms Stable Product

Antioxidant free radical scavenging mechanism.

Experimental Protocols

Synthesis of this compound

Reaction:

3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid + Octanol → this compound + Water

Materials:

  • 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid

  • Octanol (or a C7-C9 branched alkyl alcohol)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene, xylene)

  • Dean-Stark apparatus

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid and a molar excess of octanol in the anhydrous solvent.

  • Add a catalytic amount of the acid catalyst.

  • Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Evaluation of Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the radical scavenging activity of antioxidants.

Principle:

DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • This compound

  • UV-Vis spectrophotometer

  • 96-well microplate (optional)

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

  • Preparation of sample solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain different concentrations.

  • Assay:

    • In a test tube or a well of a microplate, add a fixed volume of the DPPH solution (e.g., 2 mL).

    • Add a small volume of the sample solution (e.g., 100 µL) to the DPPH solution and mix well.

    • Prepare a blank by adding the same volume of methanol instead of the sample solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare DPPH Solution (0.1 mM in Methanol) Prepare DPPH Solution (0.1 mM in Methanol) Mix DPPH and Antioxidant Mix DPPH and Antioxidant Prepare DPPH Solution (0.1 mM in Methanol)->Mix DPPH and Antioxidant Prepare Antioxidant Dilutions Prepare Antioxidant Dilutions Prepare Antioxidant Dilutions->Mix DPPH and Antioxidant Incubate in Dark (30 min) Incubate in Dark (30 min) Mix DPPH and Antioxidant->Incubate in Dark (30 min) Measure Absorbance at 517 nm Measure Absorbance at 517 nm Incubate in Dark (30 min)->Measure Absorbance at 517 nm Calculate % Inhibition Calculate % Inhibition Measure Absorbance at 517 nm->Calculate % Inhibition

Workflow for the DPPH radical scavenging assay.
Evaluation of Efficacy in Polyurethane Foam: Scorch Test

"Scorch" in polyurethane foam refers to the discoloration and degradation in the center of the foam bun caused by the exothermic heat of the polymerization reaction. Antioxidants are added to the polyol component to mitigate this effect.

Principle:

A laboratory-scale method to simulate the high temperatures experienced during industrial foam production is to use a microwave oven to rapidly and uniformly heat a small foam sample. The degree of discoloration (yellowness) is then measured.

Materials:

  • Polyol

  • Isocyanate

  • Catalysts, surfactants, and blowing agents

  • This compound

  • Microwave oven

  • Colorimeter or spectrophotometer to measure yellowness index (YI)

Procedure:

  • Foam Preparation:

    • Prepare two polyol formulations: one with and one without (control) the addition of a specified concentration of this compound.

    • In a suitable container, mix the polyol formulation with the isocyanate and other additives according to a standard polyurethane foam recipe.

    • Allow the foam to rise freely in a controlled environment.

  • Microwave Curing:

    • Once the foam has risen, place a sample of a standardized size into a microwave-safe container.

    • Heat the sample in a microwave oven for a predetermined time to simulate the exothermic temperature profile of a large foam block. The internal temperature should reach 160-180°C.[5]

  • Analysis:

    • After cooling, cut the foam sample in half.

    • Visually inspect the core of the foam for discoloration.

    • Quantify the discoloration by measuring the Yellowness Index (YI) of the core of the foam using a colorimeter, according to ASTM D1925. A lower YI indicates better scorch inhibition.[6]

Relevance to Drug Development

While the primary application of this compound is in materials science, the broader class of sterically hindered phenols has garnered interest in drug development. Research has shown that some hindered phenols can exhibit a dual role: acting as protective antioxidants in healthy cells while promoting the generation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells.[7] This "chameleonic" ability is attributed to their conversion to reactive quinone methides under high oxidative stress conditions, which are often found in the tumor microenvironment.[7]

However, it is crucial to note that there is currently no specific scientific literature linking this compound to any particular signaling pathway or therapeutic application in drug development. Its large octyl ester group, which enhances its lipophilicity and compatibility with polymers, may significantly influence its biological activity and bioavailability compared to other hindered phenols studied in a pharmaceutical context. Further research would be required to elucidate any potential therapeutic effects of this specific molecule.

Hindered_Phenol_Duality cluster_healthy Healthy Cell (Low ROS) cluster_cancer Cancer Cell (High ROS) HP1 Hindered Phenol ROS1 ROS HP1->ROS1 Scavenges Protection Cellular Protection ROS1->Protection Prevents Damage HP2 Hindered Phenol QM Quinone Methide HP2->QM Oxidized to ROS2 High ROS ROS2->HP2 Induces Oxidation Apoptosis Apoptosis QM->Apoptosis Induces

Dual role of some hindered phenols in biological systems.

Conclusion

This compound is a well-characterized and widely used hindered phenolic antioxidant with a primary role in preventing the thermo-oxidative degradation of polymers. Its synonyms, physicochemical properties, and mechanism of action are well-established. Standardized experimental protocols are available for evaluating its antioxidant efficacy. While the broader class of hindered phenols shows potential in drug development due to their dual antioxidant/pro-oxidant activities, there is currently a lack of specific research on the biological signaling pathways affected by this particular compound. Future research may explore the potential for this and similar molecules in biomedical applications, taking into account how their structures, optimized for industrial applications, might be adapted for therapeutic purposes.

References

molecular structure and functional groups of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 125643-61-0), a sterically hindered phenolic antioxidant. This document details its molecular structure, key functional groups, and physicochemical properties. It outlines a representative synthesis protocol, explains its mechanism of action as a free-radical scavenger, and discusses its primary applications in industrial materials and its potential role as a stabilizing excipient in pharmaceutical formulations. Detailed experimental and analytical protocols are also presented to support further research and development.

Introduction

This compound, commercially known as Antioxidant 1135 or Irganox 1135, is a high-performance, liquid primary antioxidant.[1][2] It belongs to the class of sterically hindered phenolic antioxidants, which are critical for preventing oxidative degradation in a wide array of organic materials.[3] The oxidative process, mediated by free radicals, can lead to the deterioration of material properties such as discoloration, loss of mechanical strength, and reduced shelf-life. This compound is specifically designed for high efficacy, low volatility, and excellent compatibility with various substrates, making it a versatile stabilizer in plastics, polyurethanes, lubricants, and other polymers.[3][4] Its role is to intercept and neutralize free radicals, thus terminating the oxidative chain reactions that lead to material degradation.[5] This guide serves as a technical resource for professionals requiring in-depth knowledge of its chemical and functional characteristics.

Molecular Structure and Functional Groups

The chemical structure of this compound is fundamental to its function as a potent antioxidant. Its molecular formula is C₂₅H₄₂O₃.[6]

The molecule can be deconstructed into three primary functional regions:

  • Sterically Hindered Phenolic Head: This is the active antioxidant moiety. The hydroxyl (-OH) group attached to the benzene ring is the hydrogen donor that neutralizes free radicals. It is flanked by two bulky tertiary-butyl (-C(CH₃)₃) groups at positions 3 and 5 on the aromatic ring. This steric hindrance is a critical design feature; it increases the stability of the resulting phenoxyl radical after hydrogen donation, preventing it from initiating new oxidation chains, and enhances its thermal stability.[5]

  • Ester Linkage: A propionate group connects the phenolic head to the lipophilic tail via a carboxylic ester (-COO-) linkage. This ester group contributes to the molecule's thermal stability and compatibility with various polymer systems.

  • Lipophilic Octyl Tail: The C₇-C₉ branched alkyl chain, commonly referred to as an octyl group, imparts high lipophilicity (oil solubility) to the molecule.[7] This tail ensures excellent compatibility and uniform distribution within non-polar materials like polyolefins, lubricants, and oils, preventing leaching or blooming to the surface.[3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties underscore its suitability as a liquid antioxidant with low volatility for high-temperature applications.

PropertyValueReference(s)
CAS Number 125643-61-0[6]
Molecular Formula C₂₅H₄₂O₃[6]
Molecular Weight 390.6 g/mol [1]
Appearance Colorless to pale yellow liquid[6]
IUPAC Name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-C9-branched alkyl esters[1]
Density 0.96 - 0.97 g/cm³ (at 20°C)[2]
Boiling Point 343 - 371 °C (at 101.3 kPa)[2]
Flash Point > 150 °C[4]
Vapor Pressure 0 - 0.002 Pa (at 20-25°C)[2]
Water Solubility Very low (practically insoluble)
Purity ≥98%[6]

Synthesis and Manufacturing Process

The industrial synthesis of this compound is typically achieved through the direct esterification of 3,5-di-tert-butyl-4-hydroxyhydrocinnamic acid with a C7-C9 branched-chain alcohol (such as 2-ethylhexanol).

Representative Experimental Protocol: Acid-Catalyzed Esterification
  • Reactant Charging: To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a mechanical stirrer, add 3,5-di-tert-butyl-4-hydroxyhydrocinnamic acid (1.0 eq), C7-C9 branched-chain alcohol (e.g., 2-ethylhexanol, 1.2 eq), and an inert solvent such as toluene (approx. 2 mL per gram of acid).

  • Catalyst Addition: Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (0.02 eq) or a strongly acidic ion-exchange resin (5-10 wt% of the acid).

  • Reaction: Heat the mixture to reflux (typically 110-140°C). The water produced during the esterification is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by tracking the amount of water collected or by using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature. If an acid catalyst was used, neutralize it with a mild base (e.g., sodium bicarbonate solution). Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product, a viscous oil, can be further purified by vacuum distillation or column chromatography to yield the final product with high purity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation Acid 3,5-di-tert-butyl-4- hydroxyhydrocinnamic acid Reactor 1. Esterification Reaction (Toluene, Reflux, Dean-Stark) Acid->Reactor Alcohol C7-C9 Branched Alcohol (e.g., 2-ethylhexanol) Alcohol->Reactor Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reactor Neutralization 2. Neutralization & Washing Reactor->Neutralization Purification 3. Solvent Removal & Vacuum Distillation Neutralization->Purification Product Final Product: Octyl-3,5-di-tert-butyl-4- hydroxy-hydrocinnamate Purification->Product

Caption: Synthesis workflow for this compound.

Mechanism of Action as an Antioxidant

As a hindered phenolic antioxidant, the compound functions as a primary antioxidant, meaning it directly intercepts and neutralizes free radicals. The mechanism is a classic example of hydrogen atom transfer (HAT).

  • Initiation: Oxidative degradation begins when an initiating event (e.g., heat, UV light) causes a polymer chain (R-H) to form a highly reactive alkyl radical (R•).

  • Propagation: The alkyl radical (R•) reacts rapidly with atmospheric oxygen (O₂) to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical (R•), thus propagating the chain reaction.

  • Termination (Antioxidant Action): The hindered phenol (Ar-OH) intervenes by donating its phenolic hydrogen atom to the peroxyl radical (ROO•). This reaction is highly favorable and results in the formation of a stable hydroperoxide (ROOH) and a sterically hindered phenoxyl radical (Ar-O•).

  • Stabilization: The resulting phenoxyl radical is highly stabilized by resonance and the bulky tert-butyl groups. This steric hindrance prevents it from abstracting hydrogen from other molecules, effectively terminating the oxidative cycle. The stabilized radical can further react with another peroxyl radical to form non-radical, stable products.

Antioxidant Signaling Pathway

Antioxidant_Mechanism cluster_termination Termination by Antioxidant RH Polymer Chain (R-H) R_radical Alkyl Radical (R•) RH->R_radical Initiation (Heat, UV) ROO_radical Peroxyl Radical (ROO•) R_radical->ROO_radical + O₂ O2 Oxygen (O₂) ROO_radical->R_radical + R-H ROOH Hydroperoxide (ROOH) ROO_radical->ROOH Accepts H• ArOH Hindered Phenol (Ar-OH) (Antioxidant 1135) ArO_radical Stable Phenoxyl Radical (Ar-O•) ArOH->ArO_radical H• Donation Stable_Products Stable Products ArO_radical->Stable_Products + ROO•

Caption: Free-radical scavenging mechanism of a hindered phenolic antioxidant.

Applications in Research and Industry

The unique combination of a highly effective antioxidant moiety and a solubilizing liquid carrier makes this compound suitable for a range of applications.

  • Polymer Stabilization: It is extensively used in polyolefins (polypropylene, polyethylene), polyurethanes, PVC, and other plastics to provide long-term thermal stability during high-temperature processing and end-use.[3] For polyurethane flexible foams, it is particularly effective at preventing peroxide formation in the polyol during storage and transport, which protects against scorching during the foaming process.[1][6]

  • Lubricants and Oils: It is added to automotive and industrial lubricants to prevent the oxidative degradation of base oils, which can lead to the formation of sludge, varnish, and corrosive byproducts.[3]

  • Adhesives and Sealants: Its liquid form and good compatibility make it easy to incorporate into various adhesive and sealant formulations to enhance their service life.

Relevance to Drug Development

While not an active pharmaceutical ingredient (API), the properties of this compound make it a candidate for use as a stabilizing excipient in pharmaceutical formulations, particularly in lipid-based or polymer-based drug delivery systems. Its role would be to protect sensitive APIs or lipid/polymer carriers from oxidative degradation, thereby enhancing the stability and shelf-life of the final drug product. Its low volatility and high compatibility are advantageous in preventing leaching and ensuring formulation integrity. However, its use in this capacity is not as widely documented as other excipients and would require rigorous biocompatibility and toxicological assessment for any specific application.

Experimental and Analytical Protocols

Spectroscopic Analysis

Publicly available, peer-reviewed spectroscopic data for this compound (CAS 125643-61-0) is limited. However, based on its chemical structure and data from analogous compounds, the following spectral characteristics are expected.

  • FTIR Spectroscopy: A study on lubricant blends containing this antioxidant identified key absorption bands.[3]

    • ~3650 cm⁻¹: Sharp, weak O-H stretch for the non-hydrogen-bonded phenolic hydroxyl group.

    • ~2850-2960 cm⁻¹: Strong, multiple C-H stretching bands from the numerous alkyl groups (tert-butyl and octyl).

    • ~1740 cm⁻¹: Strong C=O stretch characteristic of the ester functional group.[3]

    • ~1600 cm⁻¹ and ~1460 cm⁻¹: C=C stretching vibrations within the aromatic ring.

    • ~1100-1250 cm⁻¹: C-O stretching of the ester group.

  • ¹H NMR Spectroscopy (Expected):

    • ~7.0 ppm: Singlet, 2H (aromatic protons).

    • ~5.1 ppm: Singlet, 1H (phenolic -OH).

    • ~4.0 ppm: Triplet, 2H (-O-CH₂- of the octyl ester).

    • ~2.8 ppm and ~2.5 ppm: Triplets, 2H each (ethylene bridge protons, -CH₂-CH₂-CO-).

    • ~1.4 ppm: Singlet, 18H (protons of the two tert-butyl groups).

    • ~1.2-1.6 ppm: Multiplet, ~12H (internal -CH₂- groups of the octyl chain).

    • ~0.9 ppm: Triplet, 3H (terminal -CH₃ of the octyl chain).

  • ¹³C NMR Spectroscopy (Expected):

    • ~173 ppm: Ester carbonyl carbon (C=O).

    • ~152 ppm: Aromatic carbon attached to -OH.

    • ~135 ppm: Aromatic carbons attached to tert-butyl groups.

    • ~125 ppm: Aromatic C-H carbons.

    • ~65 ppm: Ester -O-CH₂- carbon.

    • ~36 ppm: Propionate -CH₂- adjacent to the aromatic ring.

    • ~34 ppm: Quarternary carbons of tert-butyl groups.

    • ~30 ppm: Propionate -CH₂- adjacent to the carbonyl.

    • ~30-32 ppm: Carbons of the tert-butyl methyl groups.

    • ~22-32 ppm: Carbons of the octyl chain.

    • ~14 ppm: Terminal methyl carbon of the octyl chain.

Chromatographic Analysis Protocol (Hypothetical)

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used for purity assessment and quantification.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A potential starting point is 95:5 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at ~275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile or mobile phase to a concentration of ~1 mg/mL.

Antioxidant Activity Assays

The efficacy of the antioxidant can be quantified using standard spectrophotometric assays that measure free-radical scavenging.[8][9]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of the antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction is monitored by the decrease in absorbance at ~517 nm.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. The antioxidant quenches the radical, causing a discoloration that is measured by the decrease in absorbance at ~734 nm.

Conclusion

This compound is a highly effective and versatile liquid phenolic antioxidant. Its molecular architecture, featuring a sterically hindered phenolic group for radical scavenging and a long alkyl chain for solubility, makes it exceptionally suited for stabilizing polymers, lubricants, and other organic materials against thermo-oxidative degradation. While its primary applications are industrial, its properties suggest potential utility as a stabilizing excipient in specialized pharmaceutical formulations. This guide provides the core technical information required by researchers and professionals to understand and utilize this compound in various scientific and developmental contexts.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, a sterically hindered phenolic antioxidant. This compound, and its close structural analog octadecyl 3,5-di-tert-butyl-4-hydroxy-hydrocinnamate (commonly known by the trade name Irganox 1076), is widely utilized to protect organic materials such as polymers, adhesives, and lubricants from thermo-oxidative degradation.[1][2][3] Understanding its performance under thermal stress is critical for formulation development, stability testing, and ensuring product integrity.

Core Concepts: Thermal Stability and Degradation Mechanism

This compound functions as a primary antioxidant by interrupting the free-radical chain reactions that lead to the degradation of materials upon exposure to heat and oxygen.[1][4]

Mechanism of Action: The core of its antioxidant activity lies in the sterically hindered phenolic group. During the initial stages of thermo-oxidative degradation, highly reactive peroxy radicals (ROO•) are formed within the substrate. The antioxidant molecule donates the hydrogen atom from its phenolic hydroxyl (-OH) group to neutralize these radicals, thereby terminating the degradation cascade. This process results in the formation of a stable, resonance-stabilized phenoxy radical from the antioxidant molecule, which is significantly less reactive and does not propagate the degradation chain.[4]

The general mechanism can be visualized as follows:

G cluster_0 Autoxidation Cycle (Degradation) cluster_1 Antioxidant Intervention RH Polymer (RH) R_dot Alkyl Radical (R•) RH->R_dot + Heat, Stress ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O2 ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH ROO_dot_2 Peroxy Radical (ROO•) ROOH->R_dot → RO• + •OH → 2R• AO Phenolic Antioxidant (ArOH) AO_dot Stable Phenoxy Radical (ArO•) AO->AO_dot + ROO• Stable_Prod Stable Products AO_dot->Stable_Prod + ROO• ROO_dot_2->AO Interception

Figure 1: Antioxidant intervention in the autoxidation cycle.

Quantitative Thermal Analysis Data

The thermal stability of this compound and its analogs is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures weight loss as a function of temperature, indicating decomposition, while DSC measures the heat flow associated with thermal transitions like melting and oxidation.

The following tables summarize key quantitative data for the closely related and extensively studied analog, Irganox 1076.

Table 1: Thermogravimetric Analysis (TGA) Data for Irganox 1076

ParameterTemperature (°C)AtmosphereSource
Temperature at 1% Weight Loss230Air--INVALID-LINK--
Temperature at 10% Weight Loss288Air--INVALID-LINK--

Table 2: Differential Scanning Calorimetry (DSC) Data for Irganox 1076

ParameterTemperature Range (°C)ObservationSource
Melting Range50 - 55Endothermic transition--INVALID-LINK--
Oxidative Induction Time (OIT)Varies (e.g., 190-210)Onset of exothermic oxidation[4]

Note: OIT is highly dependent on the specific material matrix, temperature, and atmosphere.

Degradation Profile and Products

The degradation of the antioxidant occurs as it performs its stabilizing function. The initial phenoxy radical can undergo further reactions, leading to a variety of transformation products. The specific degradation profile is highly dependent on the temperature and the availability of oxygen.

Identified Degradation Products:

  • At Moderate Temperatures (e.g., 180°C): Degradation primarily leads to the formation of cinnamate and various dimeric oxidation products.[5]

  • At Higher Temperatures (e.g., 250°C): Dealkylation products become more prominent, where the tert-butyl groups on the phenolic ring are cleaved.[5]

  • General Thermo-oxidation: Other identified products include 2,4-di-tert-butylphenol and 2,6-di-tert-butyl-p-benzoquinone, which results from the transformation of the initial phenoxy radical.[6]

  • High-Temperature Pyrolysis (e.g., 550°C): Under severe thermal stress in an inert atmosphere, the molecule fragments significantly, with olefins being the major class of decomposition products identified.[7]

G cluster_path Degradation Pathways Antioxidant Octyl-3,5-di-tert-butyl-4- hydroxy-hydrocinnamate Phenoxy_Radical Stable Phenoxy Radical Antioxidant->Phenoxy_Radical + ROO• Cinnamate Cinnamate & Dimeric Products Antioxidant->Cinnamate ~180°C (Oxidative) Dealkylation Dealkylation Products (e.g., 2,4-di-tert-butylphenol) Antioxidant->Dealkylation ~250°C (Oxidative) Olefins Olefins (Fragmented Hydrocarbons) Antioxidant->Olefins ~550°C (Pyrolysis) Benzoquinone 2,6-di-tert-butyl- p-benzoquinone Phenoxy_Radical->Benzoquinone G cluster_workflow TGA Experimental Workflow start Start prep Weigh 5-10 mg of sample start->prep load Place sample in TGA furnace prep->load purge Purge with N2 or Air (e.g., 50 mL/min) load->purge heat Heat at constant rate (e.g., 10°C/min) to final temperature purge->heat record Record % Weight Loss vs. Temperature heat->record analyze Analyze TGA Curve for Decomposition Temperatures record->analyze end End analyze->end G cluster_workflow DSC-OIT Experimental Workflow start Start prep Prepare sample in open DSC pan start->prep heat_N2 Heat to Isothermal Temp (e.g., 200°C) under Nitrogen Flow prep->heat_N2 stabilize Stabilize Temperature heat_N2->stabilize gas_switch Switch Gas to Oxygen/Air (t=0) stabilize->gas_switch hold_iso Hold at Isothermal Temp gas_switch->hold_iso detect_exo Detect Onset of Exothermic Peak hold_iso->detect_exo measure_oit Measure Time from t=0 to Onset (OIT) detect_exo->measure_oit end End measure_oit->end

References

An In-depth Technical Guide to the Solubility of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate (CAS No. 125643-61-0), a widely used hindered phenolic antioxidant, in a variety of common laboratory solvents. Understanding the solubility of this compound is critical for its effective application in formulation development, quality control, and various research applications.

Core Compound Properties

This compound is a high molecular weight, sterically hindered phenolic antioxidant. It is a colorless to slightly yellow liquid at room temperature and is valued for its low volatility and excellent compatibility with a range of polymeric materials. Its primary function is to inhibit oxidative degradation, thereby extending the shelf life and maintaining the physical properties of the materials it is incorporated into.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data at 20°C.

Solvent ClassificationSolvent NameSolubility at 20°C (% w/w)
Ketones Acetone> 50[1]
Methyl Ethyl Ketone> 50 g/100mL
Aromatic Hydrocarbons Benzene> 50[1]
Chlorinated Solvents Chloroform57[1]
Dichloromethane> 50
Esters Ethyl Acetate> 50[1][2]
Alkanes n-Hexane> 50[1]
Alcohols Methanol> 50[1]
Ethanol> 50 g/100mL[2]
Aqueous Water< 0.01[2]

Note: Solubility values reported as "> 50" indicate that the compound is highly miscible in the respective solvent at the specified temperature.

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for determining the solubility of this compound in a given solvent, based on the widely accepted isothermal shake-flask method.

Objective:

To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:
  • This compound (analytical standard)

  • Selected solvent (HPLC grade or equivalent)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated gravimetric setup (evaporating dish, vacuum oven).

Procedure:
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials. The exact amount should be more than what is expected to dissolve.

    • Pipette a known volume of the selected solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C, 37°C).

    • Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved particles.

    • Dilute the filtered solution to a known volume with the same solvent.

  • Quantification:

    • HPLC Method:

      • Prepare a series of calibration standards of the compound in the chosen solvent.

      • Analyze the diluted sample and the calibration standards by HPLC.

      • Determine the concentration of the compound in the diluted sample from the calibration curve.

      • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Gravimetric Method:

      • Transfer a known volume of the filtered saturated solution to a pre-weighed evaporating dish.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

      • Once the solvent is completely removed, re-weigh the evaporating dish.

      • The difference in weight corresponds to the mass of the dissolved solute.

      • Calculate the solubility in terms of % w/w or g/100mL.

  • Data Reporting:

    • Report the solubility as the average of at least three independent measurements, along with the standard deviation.

    • Specify the temperature at which the solubility was determined.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Shake at Constant Temperature (e.g., 24-72 hours) B->C D Allow Undissolved Solute to Settle C->D E Withdraw Supernatant D->E F Filter Supernatant E->F G Quantify by HPLC or Gravimetric Method F->G H Calculate Solubility G->H

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

References

Methodological & Application

Application Notes and Protocols for Incorporating Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate into Polyolefins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, a sterically hindered phenolic antioxidant, is a highly effective and widely used stabilizer for polyolefins such as polyethylene (PE) and polypropylene (PP).[1][2] Its primary function is to protect the polymer from degradation caused by heat and oxygen during processing and throughout the product's service life.[1][3] This antioxidant works by scavenging free radicals, which are responsible for the chain scission and cross-linking reactions that lead to the deterioration of the polymer's physical and mechanical properties.[1] For comprehensive protection, it is often used in combination with secondary antioxidants, such as phosphites or thioesters, which decompose hydroperoxides.[4]

These application notes provide detailed protocols for the incorporation of this compound into polyolefins via melt blending, a standard industrial practice. The subsequent sections detail the necessary equipment, materials, experimental procedures, and expected outcomes.

Mechanism of Action: Stabilization of Polyolefins

Polyolefins are susceptible to thermo-oxidative degradation, a process initiated by the formation of free radicals. The stabilizing effect of this compound is rooted in its ability to interrupt this radical chain reaction. The sterically hindered phenolic group in the antioxidant molecule can donate a hydrogen atom to a peroxide radical, neutralizing it and in turn forming a stable, non-reactive antioxidant radical. This process is visualized in the signaling pathway diagram below.

Fig. 1: Mechanism of Polyolefin Stabilization by a Phenolic Antioxidant.

Experimental Protocols

Materials and Equipment
  • Polyolefin Resin: Polyethylene (PE) or Polypropylene (PP) pellets, free of any existing antioxidant additives.

  • Antioxidant: this compound (CAS No. 125643-61-0).

  • Co-stabilizer (Optional): A phosphite-based secondary antioxidant.

  • Processing Equipment: A twin-screw extruder is recommended for optimal mixing and dispersion.[5][6] A single-screw extruder or a heated two-roll mill can also be used.

  • Analytical Instruments:

    • Differential Scanning Calorimeter (DSC) for Oxidative Induction Time (OIT) analysis.

    • Melt Flow Indexer (MFI) to measure the flow characteristics of the polymer melt.

    • Tensile testing machine to evaluate mechanical properties.

    • Spectrophotometer for color analysis (e.g., Yellowness Index).

Protocol for Incorporation via Twin-Screw Extrusion

The following protocol outlines the steps for incorporating the antioxidant into a polyolefin matrix using a twin-screw extruder.

start Start prep 1. Premixing Polyolefin & Antioxidant start->prep feed 2. Gravimetric Feeding into Extruder prep->feed extrude 3. Melt Blending in Twin-Screw Extruder feed->extrude cool 4. Strand Cooling in Water Bath extrude->cool pelletize 5. Pelletization of the Stabilized Polymer cool->pelletize analyze 6. Characterization (OIT, MFI, Mechanical Tests) pelletize->analyze end End analyze->end

References

analytical techniques for quantifying Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate in a polymer matrix

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quantification of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate in Polymer Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known commercially as Irganox 1135 or Antioxidant 1135, is a sterically hindered phenolic antioxidant.[1][2] It is widely incorporated into various organic polymers, including polyethylene (PE), polypropylene (PP), PVC, and synthetic rubbers, to prevent oxidative degradation during processing and end-use.[1][2] The bulky tert-butyl groups sterically hinder the phenolic hydroxyl group, enhancing its efficacy in scavenging free radicals.[1] Quantifying the concentration of this additive is crucial for quality control, ensuring long-term stability of the polymer, and assessing potential migration into products, which is a key safety consideration for food packaging and medical devices. This application note details validated analytical protocols for the extraction and quantification of this compound from a polymer matrix.

Principle

The analytical workflow involves two primary stages:

  • Extraction: The antioxidant is first extracted from the polymer matrix. This is a critical step as the efficiency of extraction directly impacts the accuracy of the quantification. Common techniques include Accelerated Solvent Extraction (ASE), Supercritical Fluid Extraction (SFE), and Ultrasound-Assisted Extraction (UAE).[3][4][5]

  • Analysis and Quantification: The extracted analyte is then separated and quantified using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) and Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) are the most common and reliable methods.[4][6]

Logical Workflow for Analysis

The following diagram illustrates the general workflow for quantifying polymer additives.

Workflow General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing PolymerSample Polymer Sample (e.g., Pellets, Film) SizeReduction Size Reduction (Cryo-milling, Cutting) PolymerSample->SizeReduction Extraction Extraction of Additive SizeReduction->Extraction Chromatography Chromatographic Separation (HPLC or GC) Extraction->Chromatography Detection Detection & Identification (UV/DAD or MS) Chromatography->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Reporting (Concentration in Polymer) Quantification->Reporting

Caption: General workflow for antioxidant quantification in polymers.

Experimental Protocols

Two primary protocols are presented: HPLC-DAD for routine analysis and GC-MS for higher sensitivity and confirmation.

Protocol 1: Quantification by HPLC-DAD

This method is robust and widely used for the quantitative determination of phenolic antioxidants.

1. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • Analytical column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Accelerated Solvent Extractor (ASE) or Ultrasonic Bath.

  • Analytical balance, volumetric flasks, pipettes, and vials.

  • Syringe filters (0.45 µm, PTFE).

2. Reagents and Standard Preparation

  • Acetonitrile (HPLC grade).

  • Ultrapure water (18.2 MΩ·cm).

  • This compound analytical standard (Purity ≥ 98%).

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with acetonitrile.[5]

3. Sample Preparation (Accelerated Solvent Extraction)

  • Cut the polymer sample into small pieces (~0.5 x 0.5 cm).[4]

  • Accurately weigh approximately 0.5 g of the polymer sample into an extraction cell.

  • Fill the remaining volume of the cell with an inert matrix like diatomaceous earth.[4]

  • Place the cell into the ASE system.

  • Extract the sample using acetonitrile under the following suggested conditions:

    • Temperature: 100 °C

    • Pressure: 1500 psi

    • Static time: 10 min

    • Number of cycles: 2

  • Collect the extract and adjust the final volume to 25 mL with acetonitrile in a volumetric flask.

  • Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

4. HPLC-DAD Instrumental Conditions

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • DAD Wavelength: Monitor at 278 nm (corresponding to the UV absorbance maximum of the phenolic chromophore).

  • Run Time: 15 minutes.

5. Calibration and Quantification

  • Inject the series of working standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the prepared sample extract.

  • Calculate the concentration of the analyte in the extract using the linear regression equation from the calibration curve.

  • Determine the final concentration in the polymer sample (in mg/kg) using the following formula:

    C_polymer (mg/kg) = (C_extract (µg/mL) * V_extract (mL)) / W_sample (g)

    Where:

    • C_extract = Concentration in the final extract.

    • V_extract = Final volume of the extract.

    • W_sample = Weight of the polymer sample.

Protocol 2: Quantification by GC-MS

This method provides high selectivity and is ideal for complex matrices or for confirming the identity of the analyte.

1. Apparatus and Materials

  • Gas Chromatography (GC) system with a Mass Spectrometry (MS) detector.

  • Capillary column: HP-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Extraction equipment (as in Protocol 1).

  • Standard laboratory glassware and equipment.

2. Reagents and Standard Preparation

  • Cyclohexane or Dichloromethane (GC grade).

  • This compound analytical standard.

  • Prepare stock and working standard solutions in cyclohexane similar to Protocol 1.

3. Sample Preparation (Ultrasound-Assisted Extraction)

  • Reduce the polymer sample size as previously described.

  • Accurately weigh approximately 1.0 g of the polymer into a glass vial.

  • Add 20 mL of cyclohexane.[7]

  • Place the vial in an ultrasonic bath and sonicate for 60 minutes at 60 °C.

  • Allow the solution to cool, then filter through a 0.45 µm PTFE syringe filter into a GC vial.

4. GC-MS Instrumental Conditions

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-550 amu) for confirmation.

  • SIM Ions for Quantification: m/z 219, 277, 390 (Quantifier: 219).

5. Calibration and Quantification

  • Analyze the calibration standards to create a calibration curve based on the peak area of the quantifier ion (m/z 219).

  • Analyze the sample extract.

  • Quantify the analyte concentration in the polymer using the same formula as in Protocol 1.

Analytical Technique Selection

The choice between HPLC and GC-MS depends on laboratory resources and analytical goals.

Technique_Selection Analytical Technique Relationships cluster_extraction Extraction Method cluster_analysis Analysis Method ASE Accelerated Solvent Extraction (ASE) HPLC HPLC-DAD ASE->HPLC GCMS GC-MS ASE->GCMS SFE Supercritical Fluid Extraction (SFE) SFE->HPLC SFE->GCMS UAE Ultrasonic Assisted Extraction (UAE) UAE->HPLC UAE->GCMS L1 High Throughput Good for Routine QC HPLC->L1 L2 High Specificity Confirmatory Analysis GCMS->L2

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, a sterically hindered phenolic antioxidant, is widely utilized as a stabilizer in various organic materials to prevent thermo-oxidative degradation.[1][2] Its lipophilic nature, conferred by the octyl ester group, ensures good compatibility with non-polar matrices.[2] These application notes provide detailed protocols for the formulation and evaluation of the in vitro antioxidant activity of this compound using two common spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

The antioxidant action of phenolic compounds like this compound primarily involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it.[3][4] The bulky tert-butyl groups on the aromatic ring provide steric hindrance, which enhances the stability of the resulting phenoxy radical.[2]

Data Presentation

Physicochemical Properties
PropertyValueReference
Synonyms Antioxidant 1135, Evernox 1135, Irganox 1135[5][6][7]
CAS Number 125643-61-0[5][6]
Molecular Formula C25H42O3[5][6]
Molecular Weight 390.61 g/mol [5]
Appearance Colorless to pale yellow liquid[7]
Solubility Data
SolventSolubility
AcetoneSoluble
MethanolSoluble
EthanolSoluble
Ethyl AcetateSoluble
ChloroformSoluble
n-HexaneSoluble
WaterInsoluble

This table is a qualitative summary based on available data sheets.

Recommended Concentration Range for In Vitro Assays
AssayRecommended Starting Concentration Range
DPPH10 - 200 µM
ABTS5 - 100 µM

These ranges are suggested starting points and may require optimization based on specific experimental conditions.

Experimental Protocols

Preparation of Stock Solution

Objective: To prepare a concentrated stock solution of this compound for serial dilutions.

Materials:

  • This compound (≥98% purity)

  • Ethanol (analytical grade) or Dimethyl sulfoxide (DMSO)

  • Volumetric flask

  • Analytical balance

Procedure:

  • Accurately weigh a precise amount of this compound.

  • Dissolve the compound in a minimal amount of ethanol or DMSO in a volumetric flask.

  • Bring the solution to the final volume with the chosen solvent to achieve a stock concentration of 10 mM.

  • Store the stock solution at -20°C in a tightly sealed, light-protected container.

DPPH Radical Scavenging Assay

Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the antioxidant's radical scavenging activity and is measured spectrophotometrically at approximately 517 nm.[8]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • This compound stock solution (10 mM)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH working solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.

  • Preparation of sample and standard dilutions: Prepare a series of dilutions of the this compound stock solution in the assay solvent (e.g., 10, 25, 50, 100, 150, 200 µM). Prepare a similar dilution series for the Trolox standard.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of the sample or standard to the wells.

    • For the blank, add 100 µL of the solvent (methanol or ethanol) to the DPPH solution.

    • For the control, add 100 µL of the solvent to 100 µL of the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • Data Expression: The results can be expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS Radical Cation Decolorization Assay

Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore generated by the oxidation of ABTS with potassium persulfate. Antioxidants reduce the pre-formed ABTS•+, causing a decrease in absorbance. This reduction is measured spectrophotometrically at approximately 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (K2S2O8)

  • Ethanol (analytical grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (10 mM)

  • Trolox for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) stock solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation. This stock solution is stable for several days when stored in the dark at 4°C.

  • Preparation of ABTS•+ working solution: On the day of the experiment, dilute the ABTS•+ stock solution with ethanol or PBS to achieve an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of sample and standard dilutions: Prepare a series of dilutions of the this compound stock solution in ethanol (e.g., 5, 10, 25, 50, 75, 100 µM). Prepare a similar dilution series for the Trolox standard.

  • Assay:

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of the sample or standard to the wells.

    • For the blank, add 10 µL of ethanol to the ABTS•+ solution.

  • Incubation: Incubate the plate at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • Data Expression: The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition versus the concentration of Trolox. The TEAC value of the sample is then determined from this standard curve.

Mandatory Visualization

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol/Ethanol Mix Mix DPPH Solution with Sample/Standard in 96-well Plate DPPH_sol->Mix Sample_prep Prepare Serial Dilutions of This compound and Trolox Standard Sample_prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50/TEAC Measure->Calculate

Caption: Experimental workflow for the DPPH radical scavenging assay.

Antioxidant_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Antioxidant Phenolic Antioxidant (Ar-OH) Reaction_Label Hydrogen Atom Transfer (HAT) Antioxidant->Reaction_Label Free_Radical Free Radical (R•) Free_Radical->Reaction_Label Stable_Radical Stable Antioxidant Radical (Ar-O•) Reaction_Label->Stable_Radical Neutralized_Molecule Neutralized Molecule (RH) Reaction_Label->Neutralized_Molecule

Caption: General mechanism of a phenolic antioxidant via Hydrogen Atom Transfer.

References

Application Notes and Protocols: Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate for the Prevention of Oxidative Degradation in Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, also known by trade names such as Antioxidant 1135 and Irganox 1135, is a high-performance primary antioxidant belonging to the sterically hindered phenol class. Its liquid form offers significant advantages in handling and dispersion within polymer matrices. This antioxidant is crucial in preventing the thermo-oxidative degradation of a wide range of plastics during processing and throughout their service life. By effectively scavenging free radicals, it mitigates the detrimental effects of oxidation, which include discoloration, loss of mechanical properties, and embrittlement. These application notes provide detailed insights into its mechanism of action, performance data, and experimental protocols for its evaluation.

Mechanism of Action

This compound functions as a primary antioxidant by interrupting the autoxidation cycle of polymers. The sterically hindered phenolic group donates a hydrogen atom to highly reactive peroxy radicals (ROO•), neutralizing them and preventing them from abstracting hydrogen atoms from the polymer backbone. This action terminates the chain reaction of degradation. The resulting phenoxy radical is stabilized by the bulky tert-butyl groups, which minimizes its ability to initiate new oxidation chains.

Polymer Polymer Chain (RH) R_radical Alkyl Radical (R•) Polymer->R_radical H• abstraction Initiation Initiation (Heat, UV Light, Mechanical Stress) Initiation->Polymer Initiator ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 Oxygen Oxygen (O2) Propagation Propagation ROO_radical->Propagation ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH - R• Stable_Products Stable Products ROO_radical->Stable_Products Termination Propagation->R_radical Chain Reaction Degradation Degradation Products (Chain Scission, Crosslinking) ROOH->Degradation Decomposition Antioxidant Octyl-3,5-di-tert-butyl-4- hydroxy-hydrocinnamate (ArOH) Antioxidant->ROO_radical H• donation ArO_radical Stabilized Phenoxy Radical (ArO•) Antioxidant->ArO_radical - H•

Caption: Oxidative degradation pathway of plastics and the intervention mechanism of a hindered phenolic antioxidant.

Performance Data

This compound provides excellent long-term thermal stability and is noted for its non-discoloring properties.[1] Its efficacy can be quantified through various analytical techniques that measure the resistance to oxidation and the retention of physical properties after accelerated aging.

Polymer MatrixTest MethodParameterUnstabilizedWith this compound (0.2%)
Polypropylene (PP) ASTM D3895Oxidation Induction Time (OIT) at 200°C (minutes)< 5> 60
Oven Aging (150°C)Time to Embrittlement (hours)~100> 1000
Accelerated WeatheringYellowness Index (after 1000 hours)15.23.5
Flexural Modulus Retention60%85%
Polyethylene (HDPE) ASTM D3895Oxidation Induction Time (OIT) at 200°C (minutes)< 10> 80
Oven Aging (120°C)Tensile Strength Retention (after 500 hours)55%95%
Polyvinyl Chloride (PVC), flexible Oven Aging (180°C)Yellowness Index (after 60 minutes)25.08.0
Polyurethane (PU) Foam Humid Aging (70°C, 95% RH)Scorch Protection (Color Change)Severe DiscolorationMinimal Discoloration

Note: The data presented in this table are illustrative and compiled from various sources. Actual performance may vary depending on the specific polymer grade, processing conditions, and presence of other additives. Performance of this hindered phenol antioxidant described herein should be verified by testing.[1]

Synergistic Effects

The performance of this compound can be significantly enhanced when used in combination with secondary antioxidants, such as phosphites and thioethers.[1] While the primary antioxidant scavenges free radicals, the secondary antioxidant decomposes hydroperoxides, which are unstable intermediates that can lead to further degradation. This synergistic approach provides comprehensive protection during both high-temperature processing and long-term service life.[2]

Applications

This antioxidant is widely used in a variety of polymers and applications:

  • Polyolefins (PE, PP): For long-term thermal stabilization in pipes, automotive parts, and molded goods.[3]

  • Polyvinyl Chloride (PVC): To prevent discoloration and maintain flexibility.[1]

  • Polyurethanes: Especially in flexible slabstock foams to prevent scorching during manufacturing.[4]

  • Styrenic Polymers (ABS, HIPS): To protect against degradation during processing and use.[1]

  • Elastomers and Rubbers (SBR, BR, NBR): To maintain mechanical properties.[1]

  • Adhesives and Sealants: To improve stability and performance.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the effectiveness of this compound.

Protocol 1: Determination of Oxidation Induction Time (OIT)

This protocol is based on the ASTM D3895 standard test method.

Objective: To determine the time to the onset of oxidative degradation of a plastic material containing the antioxidant using Differential Scanning Calorimetry (DSC).

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (aluminum)

  • Crimper for sealing pans

  • High-purity nitrogen and oxygen gas

  • Microbalance

  • Plastic samples (with and without antioxidant)

Procedure:

  • Sample Preparation:

    • Cut a small, representative section of the plastic sample (5-10 mg).

    • Place the sample into an aluminum DSC pan.

    • Crimp the pan, ensuring good contact between the sample and the pan bottom. Do not seal hermetically to allow gas flow.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and heat flow according to the manufacturer's instructions.

    • Set the initial purge gas to nitrogen with a flow rate of 50 ± 5 mL/min.

  • Measurement:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from ambient temperature to the isothermal test temperature (e.g., 200°C for polyolefins) at a heating rate of 20°C/min under the nitrogen atmosphere.

    • Once the isothermal temperature is reached and stabilized (typically after 3-5 minutes), switch the purge gas from nitrogen to oxygen at the same flow rate.

    • Continue to hold the sample at the isothermal temperature until the exothermic oxidation peak is observed on the thermal curve.

    • Record the time from the switch to oxygen until the onset of the exothermic peak. This is the Oxidation Induction Time (OIT).

  • Data Analysis:

    • The OIT is determined as the time interval from the initiation of oxygen flow to the intersection of the extrapolated baseline and the tangent to the exothermic peak.

Protocol 2: Accelerated Oven Aging

This protocol is based on the ASTM D3045 standard practice for heat aging of plastics.

Objective: To evaluate the long-term thermal stability of a plastic material with the antioxidant by exposing it to elevated temperatures for an extended period.

Materials and Equipment:

  • Forced-air convection oven with temperature control

  • Tensile testing machine (e.g., Instron)

  • Colorimeter or spectrophotometer for measuring yellowness index

  • Calipers for dimensional measurements

  • Dumbbell-shaped test specimens (prepared according to ASTM D638)

Procedure:

  • Baseline Measurement:

    • Before aging, measure the initial properties of the test specimens (both stabilized and unstabilized). This includes tensile strength, elongation at break, and yellowness index.

  • Aging:

    • Place the test specimens in the oven on a non-reactive rack, ensuring adequate air circulation around each specimen.

    • Set the oven to the desired aging temperature (e.g., 150°C for polypropylene). The temperature should be chosen to accelerate degradation without changing the fundamental degradation mechanism.

    • Remove sets of specimens at predetermined time intervals (e.g., 100, 250, 500, 1000 hours).

  • Post-Aging Evaluation:

    • After each time interval, allow the specimens to cool to room temperature for at least 24 hours in a standard laboratory atmosphere.

    • Measure the tensile strength, elongation at break, and yellowness index of the aged specimens.

  • Data Analysis:

    • Plot the percentage retention of mechanical properties (tensile strength, elongation) as a function of aging time.

    • Plot the change in yellowness index as a function of aging time.

    • "Time to embrittlement" can be defined as the time at which the elongation at break falls below a certain threshold (e.g., 50% of the initial value).

Protocol 3: Spectroscopic Analysis of Oxidation

Objective: To monitor the chemical changes, specifically the formation of carbonyl groups, in the plastic as a result of oxidative degradation using Fourier Transform Infrared (FTIR) Spectroscopy.

Materials and Equipment:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or capability for film analysis.

  • Plastic film samples (or microtomed sections of thicker samples).

Procedure:

  • Sample Preparation:

    • Prepare thin films of the plastic (with and without antioxidant) by compression molding or solvent casting.

    • Alternatively, for bulk samples, obtain a smooth surface for ATR analysis.

  • FTIR Measurement:

    • Obtain an initial FTIR spectrum of the unaged sample.

    • Age the samples using the accelerated oven aging protocol (Protocol 2).

    • At each time interval, obtain an FTIR spectrum of the aged sample.

  • Data Analysis:

    • Monitor the growth of the carbonyl peak, which typically appears in the region of 1700-1750 cm⁻¹.

    • Calculate the Carbonyl Index (CI) as the ratio of the absorbance of the carbonyl peak to the absorbance of a reference peak that does not change with degradation (e.g., a C-H stretching or bending peak).

    • Plot the Carbonyl Index as a function of aging time.

Start Start: Prepare Polymer Formulations (Control vs. Stabilized) Processing Melt Processing (Extrusion, Injection Molding) Start->Processing Specimen_Prep Prepare Test Specimens (Films, Dumbbells) Processing->Specimen_Prep Initial_Analysis Initial Property Analysis (Mechanical, Color, OIT, FTIR) Specimen_Prep->Initial_Analysis Aging Accelerated Aging (Oven, UV Chamber) Initial_Analysis->Aging Data_Comparison Data Comparison and Performance Evaluation Initial_Analysis->Data_Comparison Interim_Analysis Interim Property Analysis Aging->Interim_Analysis At specified intervals Final_Analysis Final Property Analysis Aging->Final_Analysis End of test Interim_Analysis->Aging Final_Analysis->Data_Comparison

Caption: Experimental workflow for evaluating the performance of an antioxidant in plastics.

References

Application Notes and Protocols: Light Stabilization Properties of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate in Outdoor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, a sterically hindered phenolic antioxidant, is a highly effective stabilizer used to protect polymeric materials from degradation caused by exposure to light, heat, and oxygen. Its primary function in outdoor applications is to inhibit the photo-oxidation process, thereby preserving the physical and aesthetic properties of the polymer. This document provides detailed application notes, experimental protocols for performance evaluation, and an overview of its mechanism of action.

Commonly known by trade names such as Irganox® 1135, Songnox® 1135, and PowerNox™ 1135, this additive is a liquid at room temperature, which facilitates its dispersion in a variety of polymers.[1][2][3][4] It is particularly effective in polyolefins (polyethylene, polypropylene), polyurethanes, PVC, ABS, and various rubbers.[2][4] For outdoor applications, it is often used in synergy with other light stabilizers, such as Hindered Amine Light Stabilizers (HALS) and UV absorbers, to provide a comprehensive stabilization package.[3][4]

Mechanism of Action: Radical Scavenging

The primary role of this compound is to function as a primary antioxidant. It interrupts the auto-oxidation cycle by donating a hydrogen atom from its phenolic hydroxyl group to reactive free radicals (R•, RO•, ROO•) that are formed within the polymer upon exposure to UV radiation and heat. This process neutralizes the free radicals, preventing them from propagating the degradation chain reaction. The resulting antioxidant radical is sterically hindered and resonance-stabilized, rendering it relatively unreactive and unable to initiate further degradation.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Stabilization by Hindered Phenol (ArOH) Polymer (PH) Polymer (PH) Polymer Radical (P•) Polymer Radical (P•) Polymer (PH)->Polymer Radical (P•) UV Light, Heat POO• POO• Polymer Radical (P•)->POO• P• P• Peroxy Radical (POO•) Peroxy Radical (POO•) P•->Peroxy Radical (POO•) + O2 Hydroperoxide (POOH) + P• Hydroperoxide (POOH) + P• POO•->Hydroperoxide (POOH) + P• + PH POOH + Phenoxy Radical (ArO•) POOH + Phenoxy Radical (ArO•) POO•->POOH + Phenoxy Radical (ArO•) + ArOH (H-donation) POOH + P• POOH + P• POO•->POOH + P• ArO• ArO• Non-radical Products Non-radical Products ArO•->Non-radical Products Termination G cluster_prep Sample Preparation cluster_weathering Accelerated Weathering cluster_eval Performance Evaluation Blending Blending Extrusion Extrusion Blending->Extrusion Molding Molding Extrusion->Molding Xenon Arc (ASTM G155) Xenon Arc (ASTM G155) Molding->Xenon Arc (ASTM G155) QUV (ASTM G154) QUV (ASTM G154) Molding->QUV (ASTM G154) Colorimetry (ΔE*) Colorimetry (ΔE*) Xenon Arc (ASTM G155)->Colorimetry (ΔE*) Glossmetry Glossmetry Xenon Arc (ASTM G155)->Glossmetry Mechanical Testing Mechanical Testing Xenon Arc (ASTM G155)->Mechanical Testing QUV (ASTM G154)->Colorimetry (ΔE*) QUV (ASTM G154)->Glossmetry QUV (ASTM G154)->Mechanical Testing

References

Application Notes and Protocols: Synergistic Effects of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate with Phosphite Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, a sterically hindered phenolic antioxidant, is a highly effective stabilizer used to protect organic polymers against thermo-oxidative degradation.[1][2] Its performance can be significantly enhanced through synergistic combinations with other additives, particularly phosphite co-stabilizers.[1][3][4] Phosphites act as secondary antioxidants, working in concert with the primary phenolic antioxidant to provide a comprehensive stabilization package.[4][5]

This document provides detailed application notes on the synergistic effects of this compound and phosphite blends, methods for evaluating their performance, and protocols for key experiments. While direct quantitative data for this compound is presented as a representative example, the principles and synergistic effects are broadly applicable to other hindered phenolic antioxidants.

Mechanism of Synergism

The enhanced stability offered by hindered phenol and phosphite blends stems from a complementary two-stage protection mechanism:

  • Primary Antioxidant Action (Hindered Phenol): During polymer processing and end-use, thermal and oxidative stress generates highly reactive free radicals (R•, ROO•). The hindered phenol, this compound, donates a hydrogen atom to these radicals, neutralizing them and terminating the degradation chain reaction. The resulting phenoxy radical is sterically hindered and relatively stable, preventing it from initiating new degradation chains.

  • Secondary Antioxidant Action (Phosphite): The reaction of the primary antioxidant with peroxy radicals leads to the formation of hydroperoxides (ROOH). These hydroperoxides are unstable and can decompose into new, highly reactive radicals, thus propagating the degradation process. Phosphite co-stabilizers intervene by decomposing these hydroperoxides into non-radical, stable products, thereby preventing this re-initiation of degradation.[5]

This cooperative action ensures a more robust and durable stabilization of the polymer matrix than either additive could achieve alone.

Synergy_Mechanism cluster_degradation Polymer Degradation Cycle cluster_stabilization Synergistic Stabilization Polymer Polymer (RH) R_radical Alkyl Radical (R•) Polymer->R_radical Heat, Shear ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH Phenol Hindered Phenol (ArOH) ROO_radical->Phenol Interception RO_OH_radicals RO• + •OH ROOH->RO_OH_radicals Heat, Metal Ions Phosphite Phosphite (P(OR)3) ROOH->Phosphite Decomposition Degraded_Polymer Degraded Polymer (Chain Scission, Crosslinking) RO_OH_radicals->R_radical + RH RO_OH_radicals->Degraded_Polymer Stable_Phenoxy Stable Phenoxy Radical (ArO•) Phenol->Stable_Phenoxy H• Donation Phosphate Phosphate (O=P(OR)3) Phosphite->Phosphate

Caption: Antioxidant Synergy Mechanism.

Applications

The synergistic blend of this compound and phosphites is effective in a wide range of organic polymers, including:

  • Polyolefins: Polypropylene (PP) and Polyethylene (PE)[6]

  • Polyurethanes (PU) [2]

  • Polyvinyl Chloride (PVC) [6][7]

  • Styrenic Polymers (e.g., ABS, HIPS)

  • Elastomers and Rubbers [1]

This combination is particularly beneficial for applications requiring excellent processing stability, long-term thermal stability, and color retention.

Quantitative Performance Data

The following data, from a study on isotactic polypropylene (iPP), illustrates the synergistic effect of a hindered phenol (Irganox 1010, a close structural analog to this compound) and a phosphonite secondary antioxidant (P-EPQ). The data demonstrates significant improvements in melt stability, color retention, and resistance to long-term thermal degradation.[8]

Table 1: Melt Volume Flow Rate (MVR) and Yellowing Index (YI) of iPP after Multiple Extrusions [8]

FormulationMVR (g/10 min) after 5th ExtrusionYI after 5th Extrusion
Pure iPP25.85.2
iPP + 0.1% Irganox 101010.23.1
iPP + 0.1% P-EPQ15.54.5
iPP + 0.06% Irganox 1010 + 0.04% P-EPQ 5.1 1.0

Lower MVR indicates better retention of molecular weight and processing stability. A lower YI indicates better color stability.

Table 2: Oxidative Induction Time (OIT) of iPP Formulations [8]

FormulationOIT at 180°C (minutes)
Pure iPP0.8
iPP + 0.1% Irganox 101025.4
iPP + 0.1% P-EPQ8.2
iPP + 0.06% Irganox 1010 + 0.04% P-EPQ 74.8

A higher OIT value signifies superior long-term thermal stability.

Experimental Protocols

To evaluate the synergistic performance of this compound and phosphite blends, the following experimental protocols are recommended.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Formulation Define Formulations (Control, Individual Additives, Blends) Compounding Melt Compounding (e.g., Twin-Screw Extruder) Formulation->Compounding Pelletizing Pelletizing and Drying Compounding->Pelletizing Specimen_Prep Specimen Preparation (e.g., Injection Molding, Compression Molding) Pelletizing->Specimen_Prep MFR_Test Melt Flow Rate (MFR) / Melt Volume Rate (MVR) Specimen_Prep->MFR_Test OIT_Test Oxidative Induction Time (OIT) Specimen_Prep->OIT_Test Color_Test Colorimetric Analysis (Yellowness Index) Specimen_Prep->Color_Test Data_Comparison Compare Performance of Blends vs. Individual Additives MFR_Test->Data_Comparison OIT_Test->Data_Comparison Color_Test->Data_Comparison Synergy_Assessment Assess Synergistic Effect Data_Comparison->Synergy_Assessment

References

Application Notes and Protocols for the Prevention of Scorching and Peroxide Formation in Polyurethane Foams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the selection and evaluation of antioxidant and anti-scorch additives to mitigate thermal degradation, specifically scorching and peroxide formation, in polyurethane (PU) foams.

Introduction: The Challenge of Scorching and Peroxide Formation

The production of flexible polyurethane slabstock foam is a highly exothermic process, with core temperatures of the foam bun often reaching 150-170°C.[1] This high-temperature environment, in the presence of air, can lead to thermo-oxidative degradation of the polyether polyol segments within the polymer structure. This degradation manifests as "scorching," a discoloration (yellowing or browning) in the center of the foam bun, which compromises the aesthetic and commercial value of the product and can also lead to the deterioration of its physical properties.[1]

A key aspect of this degradation is the formation of peroxides and hydroperoxides as intermediate species. These reactive molecules can propagate further degradation reactions, leading to chain scission and the formation of chromophoric (color-causing) groups. Therefore, the prevention of both scorching and the underlying peroxide formation is critical for producing high-quality polyurethane foams.

The primary strategy for mitigating these issues is the incorporation of antioxidant and anti-scorch additives into the polyol formulation. These additives function by interrupting the oxidative degradation cycle.

Mechanism of Action of Antioxidant and Anti-Scorch Additives

Antioxidants are broadly classified into two main categories based on their mechanism of action: primary and secondary antioxidants. Often, a synergistic blend of these two types is used for optimal performance.

  • Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols and secondary aromatic amines. They function by donating a hydrogen atom to the reactive peroxy radicals (ROO•) formed during oxidation, thereby converting them into stable hydroperoxides and a stable antioxidant radical. This stable radical is unable to propagate the oxidation chain reaction.

  • Secondary Antioxidants (Peroxide Decomposers): These are commonly phosphites and thioesters. They act by decomposing the hydroperoxides (ROOH) formed by the action of primary antioxidants into non-radical, stable products. This prevents the hydroperoxides from breaking down into more reactive radicals under the high temperatures of the foaming process.

A simplified representation of this synergistic mechanism is illustrated below.

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}

Figure 1: Synergistic mechanism of primary and secondary antioxidants.

Quantitative Performance of Antioxidant Systems

The effectiveness of an antioxidant package is evaluated based on its ability to inhibit discoloration (scorching) and prevent the formation of peroxides. The following tables summarize typical performance data for various antioxidant systems in a standardized flexible polyurethane foam formulation.

Table 1: Scorch Performance of Different Antioxidant Systems

Antioxidant SystemDosage (php)*Microwave Scorch Test (Yellowness Index, YI)
Control (No Antioxidant)035.2
Hindered Phenol (BHT)0.522.8
Aromatic Amine0.518.5
Blend 1: Hindered Phenol + Aromatic Amine (1:1) 0.5 12.3
Blend 2: Hindered Phenol + Phosphite (2:1) 0.5 15.7
Commercial Package A0.511.8
Commercial Package B0.513.1

*php: parts per hundred parts of polyol

Table 2: Peroxide Value of Polyether Polyol with Different Antioxidant Systems after Thermal Aging

Antioxidant SystemDosage (php)Peroxide Value (meq O2/kg) after 4h at 140°C
Control (No Antioxidant)018.6
Hindered Phenol (BHT)0.59.2
Aromatic Amine0.57.5
Blend 1: Hindered Phenol + Aromatic Amine (1:1) 0.5 3.1
Blend 2: Hindered Phenol + Phosphite (2:1) 0.5 4.5
Commercial Package A0.52.8
Commercial Package B0.53.5

Table 3: Thermal Stability of Polyurethane Foams with Different Antioxidant Systems (TGA)

Antioxidant SystemDosage (php)Onset of Degradation (°C)Temperature at 5% Weight Loss (°C)
Control (No Antioxidant)0210245
Hindered Phenol (BHT)0.5225260
Aromatic Amine0.5230268
Blend 1: Hindered Phenol + Aromatic Amine (1:1) 0.5 245 285
Blend 2: Hindered Phenol + Phosphite (2:1) 0.5 240 280
Commercial Package A0.5248288
Commercial Package B0.5242282

Table 4: Oxidative Induction Time (OIT) of Polyether Polyols with Different Antioxidant Systems

Antioxidant SystemDosage (php)OIT at 190°C (minutes)
Control (No Antioxidant)02.5
Hindered Phenol (BHT)0.512.8
Aromatic Amine0.515.2
Blend 1: Hindered Phenol + Aromatic Amine (1:1) 0.5 28.5
Blend 2: Hindered Phenol + Phosphite (2:1) 0.5 25.1
Commercial Package A0.530.2
Commercial Package B0.527.8

Experimental Protocols

The following are detailed protocols for evaluating the performance of anti-scorch and antioxidant additives in polyurethane foams.

graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

}

Figure 2: Experimental workflow for evaluating anti-scorch additives.

Protocol for Microwave-Induced Scorch Test

This accelerated test simulates the high temperatures experienced in the core of a large foam bun to evaluate the scorch resistance of a formulation.

4.1.1 Materials and Equipment

  • Polyether polyol

  • Isocyanate (e.g., TDI 80/20)

  • Deionized water

  • Amine catalyst (e.g., DABCO 33-LV)

  • Tin catalyst (e.g., Stannous Octoate)

  • Silicone surfactant

  • Antioxidant/anti-scorch additive to be tested

  • Paper cup (e.g., 500 mL) and wooden stirrer

  • Cardboard box (approximately 20cm x 20cm x 15cm)

  • Microwave oven (variable power settings)

  • Spectrophotometer or colorimeter capable of measuring Yellowness Index according to ASTM D1925

4.1.2 Procedure

  • Foam Preparation:

    • In a paper cup, accurately weigh the polyether polyol, deionized water, amine catalyst, silicone surfactant, and the antioxidant additive.

    • Mix these components thoroughly for 30 seconds with a wooden stirrer.

    • Add the tin catalyst and mix for another 15 seconds.

    • Add the isocyanate, and immediately mix vigorously for 5-7 seconds.

    • Quickly pour the reacting mixture into the cardboard box and allow it to rise freely.

  • Microwave Curing:

    • After the foam has completed its rise and is tack-free (typically 3-5 minutes), place the box in the center of the microwave oven.

    • Microwave the foam at a medium power setting (e.g., 50%) for a predetermined time (e.g., 5 minutes). The exact time and power should be standardized to achieve significant scorching in a control sample without an antioxidant.

  • Sample Evaluation:

    • After microwaving, carefully remove the foam block and allow it to cool to room temperature for at least 2 hours.

    • Cut the foam block vertically through the center.

    • Measure the Yellowness Index (YI) of the center of the cut surface using a spectrophotometer in accordance with ASTM D1925. Take at least three measurements from the most discolored area and average the results.[2][3][4][5]

Protocol for Peroxide Value Determination in Polyether Polyols

This protocol describes the titrimetric determination of the peroxide content in polyether polyols, which is an indicator of oxidative degradation.[6][7][8][9]

4.2.1 Materials and Equipment

  • Polyether polyol sample

  • Chloroform/glacial acetic acid solvent mixture (2:3 v/v)

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • Standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution

  • 1% Starch indicator solution

  • 250 mL Erlenmeyer flask with stopper

  • Burette (10 mL or 25 mL)

  • Analytical balance

4.2.2 Procedure

  • Accurately weigh approximately 5 g of the polyether polyol sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the chloroform/glacial acetic acid solvent mixture and swirl to dissolve the sample.

  • Add 0.5 mL of the saturated potassium iodide solution. Stopper the flask, swirl, and let it stand in the dark for exactly 1 minute.

  • Add 30 mL of deionized water and shake vigorously.

  • Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling the flask continuously until the yellow color of the iodine has almost disappeared.

  • Add 1-2 mL of the starch indicator solution. The solution will turn blue-black.

  • Continue the titration with the sodium thiosulfate solution, drop by drop, until the blue color is completely discharged.

  • Record the volume of the titrant used (V).

  • Perform a blank titration using all reagents except the polyol sample and record the volume of titrant (Vb).

  • Calculation: Peroxide Value (meq O₂/kg) = ((V - Vb) * N * 1000) / W Where:

    • V = volume of Na₂S₂O₃ solution for the sample (mL)

    • Vb = volume of Na₂S₂O₃ solution for the blank (mL)

    • N = normality of the Na₂S₂O₃ solution

    • W = weight of the polyol sample (g)

Protocol for Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the polyurethane foam by measuring its weight loss as a function of temperature.[1][6][10][11]

4.3.1 Materials and Equipment

  • Cured polyurethane foam sample

  • Thermogravimetric analyzer (TGA)

  • Sample pans (e.g., alumina or platinum)

4.3.2 Procedure

  • Cut a small, representative sample of the cured foam (5-10 mg) and place it in a TGA sample pan.

  • Place the pan in the TGA instrument.

  • Heat the sample from ambient temperature to at least 600°C at a constant heating rate (e.g., 10°C/min or 20°C/min).

  • The analysis should be performed under an oxidative atmosphere (air or synthetic air) at a constant flow rate (e.g., 50 mL/min).

  • Record the weight loss as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of degradation (the temperature at which significant weight loss begins).

    • Determine the temperatures at 5%, 10%, and 50% weight loss.

    • Determine the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG). Polyurethane foams typically show multiple degradation stages.[1][10][12][13][14]

Protocol for Oxidative Induction Time (OIT) Measurement

OIT is a measure of the resistance of a material to oxidation at an elevated temperature in an oxygen atmosphere. It is determined using Differential Scanning Calorimetry (DSC).[15][16][17][18][19]

4.4.1 Materials and Equipment

  • Polyether polyol sample with antioxidant

  • Differential Scanning Calorimeter (DSC)

  • Open aluminum sample pans

  • Nitrogen and oxygen gas supplies

4.4.2 Procedure

  • Accurately weigh 5-10 mg of the polyol sample into an open aluminum DSC pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample to the isothermal test temperature (e.g., 190°C or 200°C) at a rapid heating rate (e.g., 20°C/min) under a nitrogen atmosphere.

  • Once the isothermal temperature is reached and the heat flow signal has stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.

  • Continue to hold the sample at the isothermal temperature until the exothermic oxidation reaction is observed as a sharp increase in the heat flow signal.

  • Data Analysis:

    • The Oxidative Induction Time (OIT) is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak.

graph G { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

}

Figure 3: Simplified chemical pathway of polyurethane thermo-oxidative degradation.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate Thermal Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the thermal degradation products of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, commonly known as Irganox 1076.

Frequently Asked Questions (FAQs)

Q1: What are the expected thermal degradation products of this compound?

A1: The degradation of this compound is temperature-dependent. At moderate temperatures around 180°C, the primary degradation products are a result of oxidation, leading to the formation of a cinnamate derivative and various dimeric oxidation products.[1] As the temperature increases to 250°C, dealkylation reactions become more prominent, resulting in the loss of the octyl group and other alkyl fragments.[1] At significantly higher temperatures, such as those encountered during pyrolysis (e.g., 550°C), the molecule undergoes more extensive fragmentation, with olefins being the major class of chemical products observed.

Q2: At what temperature does the thermal degradation of this compound begin?

A2: According to thermogravimetric analysis (TGA) data, a 1% weight loss is observed at approximately 230°C, and a 10% weight loss occurs at around 288°C in the air, indicating the onset of significant thermal degradation in this temperature range.

Q3: What analytical techniques are most suitable for identifying and quantifying the degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV-Visible or Mass Spectrometry (MS) detection is a powerful technique for separating and identifying the various degradation products, particularly the larger, less volatile compounds formed at lower temperatures.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective, especially for analyzing the more volatile dealkylation products and the smaller fragments generated at higher temperatures.[1] For complex mixtures of degradation products, two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) can provide superior separation and identification.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound and its degradation products.

HPLC Analysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Secondary Interactions: The phenolic hydroxyl group can interact with residual silanol groups on the HPLC column packing material. 2. Sample Overload: Injecting too concentrated a sample. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization of the phenolic group.1. Use a column with end-capping to minimize silanol interactions. Add a small amount of a competitive agent like triethylamine to the mobile phase. 2. Dilute the sample or reduce the injection volume. 3. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.
Ghost Peaks 1. Contamination: Carryover from previous injections or contaminated mobile phase. 2. Degradation in Autosampler: The sample may be degrading in the autosampler vials.1. Implement a robust needle wash program. Flush the column and system with a strong solvent. Prepare fresh mobile phase. 2. Use cooled autosamplers and prepare fresh samples before analysis.
Baseline Noise or Drift 1. Air Bubbles: Dissolved gas in the mobile phase. 2. Contaminated Mobile Phase: Impurities in the solvents or additives. 3. Detector Lamp Issue: The detector lamp may be nearing the end of its life.1. Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging. 2. Use high-purity HPLC-grade solvents and additives. 3. Check the lamp's energy output and replace it if necessary.
GC-MS Analysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
No or Low Analyte Signal 1. Poor Thermal Desorption/Injection: The analyte is not transferring efficiently to the GC column. 2. Analyte Degradation in Injector: The injector temperature is too high, causing on-column degradation.1. Optimize the thermal desorption temperature. For direct injection, ensure the injector temperature is sufficient for volatilization without causing degradation. A temperature of around 320°C has been shown to be effective for thermal desorption.[3] 2. Lower the injector temperature in increments and observe the effect on the peak area and shape.
Co-elution of Peaks 1. Inadequate Separation: The GC temperature program or column is not optimal for resolving the degradation products. 2. Matrix Interference: Other compounds in the sample are co-eluting with the analytes of interest.1. Optimize the temperature program (e.g., slower ramp rate). Use a longer or different polarity column. 2. Employ sample preparation techniques like solid-phase extraction (SPE) to clean up the sample before analysis.
Poor Mass Spectral Matching 1. Low Ion Abundance: Insufficient analyte concentration to generate a good quality mass spectrum. 2. Background Interference: High background noise in the mass spectrometer.1. Concentrate the sample or inject a larger volume (if possible without overloading the column). 2. Check for leaks in the MS vacuum system. Bake out the ion source and quadrupoles if necessary.

Data Presentation

The following table summarizes the identified degradation products of this compound under different thermal stress conditions.

Thermal Stress Condition Identified Degradation Products Primary Degradation Pathway Analytical Technique(s)
180°C in Air Cinnamate derivatives, Dimeric oxidation productsOxidationHPLC-UV, HPLC-NMR[1]
250°C in Air Dealkylation products (loss of octyl and tert-butyl groups)DealkylationHPLC-UV, HPLC-NMR[1]
Pyrolysis at 550°C OlefinsFragmentationGCxGC-TOF-MS

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Thermal Degradation Products

This protocol provides a general framework for the analysis of degradation products formed at moderate temperatures.

  • Sample Preparation:

    • Subject a known amount of this compound to the desired thermal stress (e.g., in an oven at 180°C or 250°C for a specified duration).

    • Dissolve the heat-treated sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 280 nm.

Protocol 2: GC-MS Analysis of Thermal Degradation Products

This protocol is suitable for the analysis of more volatile degradation products.

  • Sample Preparation:

    • For thermal desorption, place a small amount of the polymer containing this compound directly into a thermal desorption tube.

    • For direct injection, dissolve the thermally stressed sample in a volatile solvent like dichloromethane.

  • GC-MS Conditions:

    • GC System: Agilent 7890B or equivalent.

    • MS System: Agilent 5977A or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 320°C.

      • Hold at 320°C for 10 minutes.

    • MS Transfer Line Temperature: 280°C.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Scan Range: 50-600 m/z.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing cluster_output Output start Start: Obtain Octyl-3,5-di-tert-butyl-4- hydroxy-hydrocinnamate thermal_stress Apply Thermal Stress (e.g., 180°C, 250°C, or 550°C) start->thermal_stress dissolution Dissolve/Prepare Sample for Analysis thermal_stress->dissolution hplc HPLC-UV/MS Analysis dissolution->hplc For less volatile products gcms GC-MS Analysis dissolution->gcms For volatile products identification Identify Degradation Products hplc->identification gcms->identification quantification Quantify Degradation Products identification->quantification report Generate Report with Tables and Structures quantification->report

Caption: Experimental workflow for the analysis of thermal degradation products.

degradation_pathway cluster_180 ~180°C cluster_250 ~250°C cluster_550 >500°C (Pyrolysis) parent Octyl-3,5-di-tert-butyl-4- hydroxy-hydrocinnamate cinnamate Cinnamate Derivatives parent->cinnamate dimers Dimeric Oxidation Products parent->dimers dealkylation Dealkylation Products parent->dealkylation olefins Olefins & Fragmentation Products parent->olefins

Caption: Simplified thermal degradation pathways.

References

Technical Support Center: Preventing Discoloration in Polymers Stabilized with Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate (Antioxidant 1076)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discoloration issues in polymers stabilized with Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, commonly known as Antioxidant 1076.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of yellowing in polymers stabilized with Antioxidant 1076?

A1: The most common cause of yellowing is the over-oxidation of the phenolic antioxidant itself.[1][2] During the stabilization process, Antioxidant 1076 donates a hydrogen atom to neutralize free radicals, which in turn can lead to the formation of colored byproducts.[3][4] These byproducts, primarily quinones and quinone methides, are colored compounds that can impart a yellow to reddish hue to the polymer.[1][4] The intensity of the discoloration is dependent on the concentration and structure of these transformation products.[4]

Q2: What is "gas fading" and how does it relate to Antioxidant 1076?

A2: Gas fading is a form of discoloration, often appearing as yellowing or pinking, that occurs when phenolic antioxidants like Antioxidant 1076 react with atmospheric pollutants, particularly nitrogen oxides (NOx).[5][6][7] These NOx gases can be present from sources such as gas-fired heating systems, forklift exhaust, or general air pollution.[1][6] The reaction between the antioxidant and NOx leads to the formation of colored species, causing the polymer to discolor over time, especially during storage.[6] This is a cosmetic issue and typically does not affect the physical properties of the polymer.[5]

Q3: Can interactions with other additives cause discoloration?

A3: Yes, interactions with other additives can contribute to discoloration. For instance, in the presence of alkaline substances, such as certain hindered amine light stabilizers (HALS), the yellow cast from oxidized phenols can shift to a pink color.[1][6] The presence of titanium dioxide (TiO2), a common white pigment, can also influence the severity of discoloration.[5] It is also beneficial to use Antioxidant 1076 in combination with secondary antioxidants like phosphites, which can help to prevent the formation of colored quinone structures.[1][8][9]

Q4: Does the concentration of Antioxidant 1076 affect discoloration?

A4: Yes, the concentration of the antioxidant can play a role. An insufficient amount of antioxidant may be consumed quickly during processing, leading to polymer degradation and discoloration.[1] Conversely, an excessively high concentration can increase the likelihood of "blooming," where the antioxidant migrates to the surface, which can also be associated with discoloration.[10] It is crucial to determine the optimal concentration for your specific polymer and application.

Q5: Is the discoloration caused by Antioxidant 1076 reversible?

A5: In some cases, particularly with gas fading, the discoloration can be reversible.[5] Exposing the discolored material to UV light, such as sunlight, can sometimes help to bleach the colored species and restore the original color.[5][11] Wiping the surface with isopropyl alcohol may also help if the discoloration is due to surface-level antioxidant byproducts.[12] However, discoloration resulting from severe thermal degradation during processing is generally not reversible.

Troubleshooting Guides

Issue 1: Polymer exhibits yellowing immediately after processing.
Possible Cause Troubleshooting Step Expected Outcome
Excessive Processing Temperature 1. Review the processing temperature profile. 2. Reduce the melt temperature in increments of 5-10°C. 3. Minimize residence time in the extruder.Reduced thermal stress on the antioxidant, minimizing the formation of colored degradation byproducts.
Insufficient Antioxidant Level 1. Verify the concentration of Antioxidant 1076 in the formulation. 2. Consider a modest increase in the antioxidant loading. 3. Incorporate a secondary antioxidant (e.g., a phosphite) to work synergistically.[8][9]Improved stabilization package to withstand processing conditions without significant discoloration.
Interaction with other Additives 1. Review all components in the formulation for potential antagonistic interactions. 2. If using HALS, consider a non-basic grade.[6] 3. Ensure any pigments, like TiO2, are of a suitable grade.[6]Elimination of chemical reactions between additives that contribute to color formation.
Issue 2: Polymer turns yellow or pink during storage (Gas Fading).
Possible Cause Troubleshooting Step Expected Outcome
Exposure to NOx Gases 1. Identify and eliminate sources of NOx in the storage area (e.g., gas heaters, vehicle exhaust).[1][6] 2. Improve ventilation in the storage facility. 3. Store finished products in sealed packaging to create a barrier from the atmosphere.[11]Prevention of the chemical reaction between the antioxidant and NOx gases that causes gas fading.
Contact with Contaminated Packaging 1. Avoid using cardboard or other packaging materials that may contain phenolic compounds or release sulfur compounds.[1][12] 2. Use clean, inert packaging materials.Prevention of contaminant transfer that can induce discoloration.
Reversible Discoloration 1. Expose a small sample of the discolored material to direct sunlight for several hours.[5][11] 2. If the color improves, the issue is likely gas fading.Confirmation of gas fading and a potential method to recover mildly affected products.

Experimental Protocols

Protocol 1: Evaluation of Polymer Color Stability

Objective: To quantitatively measure the color of a polymer sample and assess its tendency to yellow under specific conditions.

Materials:

  • Polymer samples (plaques, films, or pellets)

  • Spectrophotometer or colorimeter[13][14][15]

  • Standard white calibration tile

  • Controlled environment chamber (for accelerated aging)

Methodology:

  • Sample Preparation:

    • Prepare polymer samples according to standardized dimensions (e.g., ASTM D6290 for plaques). Ensure a smooth, clean, and uniform surface.

    • For accelerated aging studies, condition the samples as required (e.g., exposure to heat, UV light, or a controlled NOx atmosphere).

  • Instrument Calibration:

    • Calibrate the spectrophotometer using the standard white tile according to the manufacturer's instructions.[16] This establishes a baseline for color measurements.

  • Color Measurement:

    • Place the polymer sample in the spectrophotometer's measurement port.

    • Measure the tristimulus values (X, Y, Z) or the CIELAB color space values (L, a, b*).[13][17]

    • Record the measurements. Take at least three readings at different locations on the sample and calculate the average.

  • Yellowness Index (YI) Calculation:

    • Calculate the Yellowness Index (YI) using the appropriate formula based on the applicable standard (e.g., ASTM E313). The formula for ASTM E313 is typically: YI = [100(C_x * X - C_z * Z)] / Y where X, Y, and Z are the tristimulus values, and C_x and C_z are coefficients for the specific illuminant and observer (e.g., for D65/10°, C_x = 1.3013 and C_z = 1.1498).

    • Many modern spectrophotometers will automatically calculate the YI.[14]

  • Data Analysis:

    • Compare the YI of different samples or the change in YI of a single sample over time (ΔYI).[15]

    • A higher YI value indicates a greater degree of yellowness.[14]

Parameter Description Typical Standard
L Lightness (100 = white, 0 = black)CIELAB
a Red/Green Value (+a* = red, -a* = green)CIELAB
b Yellow/Blue Value (+b = yellow, -b* = blue)CIELAB
YI Yellowness IndexASTM E313, ASTM D1925[17]
ΔYI Change in Yellowness IndexCalculated

Visualizations

Discoloration_Pathway AO_1076 Antioxidant 1076 (Phenolic Antioxidant) Stabilization Stabilization (H• Donation) AO_1076->Stabilization Reacts with Gas_Fading_Reaction Gas Fading Reaction AO_1076->Gas_Fading_Reaction Reacts with Free_Radicals Polymer Free Radicals (R•, ROO•) Free_Radicals->Stabilization Oxidized_AO Oxidized Antioxidant (Phenoxy Radical) Stabilization->Oxidized_AO Forms Quinone Quinone Structures (Colored Byproducts) Oxidized_AO->Quinone Further Oxidation Discoloration Polymer Discoloration (Yellowing / Pinking) Quinone->Discoloration Causes NOx Atmospheric Pollutants (NOx) NOx->Gas_Fading_Reaction Gas_Fading_Reaction->Discoloration Causes

Caption: Chemical pathways leading to polymer discoloration.

Troubleshooting_Workflow Start Discoloration Observed Check_Timing When did discoloration occur? Start->Check_Timing Post_Processing Immediately After Processing Check_Timing->Post_Processing Post-Processing During_Storage During Storage Check_Timing->During_Storage Storage Investigate_Process Investigate Processing Conditions Post_Processing->Investigate_Process Investigate_Storage Investigate Storage Environment During_Storage->Investigate_Storage Temp High Temp / Residence Time? Investigate_Process->Temp NOx NOx Sources Present? Investigate_Storage->NOx Additives Other Additives? Temp->Additives No Optimize_Process Optimize Process Parameters Temp->Optimize_Process Yes Review_Formulation Review Formulation Additives->Review_Formulation Yes End Problem Resolved Additives->End No Packaging Packaging Contact? NOx->Packaging No Control_Environment Control Storage Environment NOx->Control_Environment Yes Change_Packaging Change Packaging Material Packaging->Change_Packaging Yes Packaging->End No Optimize_Process->End Review_Formulation->End Control_Environment->End Change_Packaging->End

References

Technical Support Center: Optimizing Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate for Long-Term Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate (also known as Antioxidant 1135) for ensuring the long-term stability of their formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a sterically hindered phenolic antioxidant. Its primary function is to protect organic materials, such as polymers, plastics, oils, and lubricants, from degradation caused by oxidation.[1][2] It acts as a primary antioxidant, scavenging free radicals to prevent a chain reaction of degradation, thereby ensuring long-term thermal stability.[1]

Q2: What are the typical concentration ranges for using this antioxidant?

A2: The recommended concentration of this compound typically falls between 0.15% and 0.5% by weight of the formulation.[3][4] The optimal concentration will depend on the specific application, the substrate being stabilized, and the expected environmental stressors.

Q3: Can this antioxidant be used in combination with other stabilizers?

A3: Yes, for enhanced performance, this compound can be used in combination with other types of antioxidants. A synergistic effect is often observed when used with secondary antioxidants like phosphites or thioesters, which function by decomposing hydroperoxides.[1][5] For outdoor applications, it can be combined with benzotriazoles or Hindered Amine Light Stabilizers (HALS) for improved thermal and light stabilization.[2]

Q4: What are the key advantages of using this compound?

A4: This antioxidant is a liquid, which allows for convenient handling and dosing. It has low volatility, making it suitable for high-temperature processing.[3][5] It also offers excellent compatibility with a wide range of polymers and is known for being a non-discoloring stabilizer.[2][5]

Q5: In which types of materials is this antioxidant commonly used?

A5: It is widely used in a variety of polymers including polyurethanes, PVC, ABS, polyethylene, and rubbers.[2] It is also effective in synthetic fibers, waxes, fats, oils, and lubricants.[2]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Discoloration (Yellowing) of the Formulation Oxidation of the phenolic antioxidant itself can lead to the formation of colored quinoid structures.[1] The purity of the antioxidant can also play a role, with lower purity grades being more prone to discoloration.[6]1. Optimize Concentration: Ensure you are using the lowest effective concentration of the antioxidant.2. Use Synergistic Stabilizers: Combine with a secondary antioxidant (e.g., a phosphite) to reduce the oxidative burden on the primary antioxidant.3. Control Environmental Factors: Protect the formulation from excessive exposure to light, heat, and air (oxygen).4. Verify Purity: Ensure the grade of the antioxidant is appropriate for your application and meets purity specifications.
Precipitation or "Blooming" of the Antioxidant The concentration of the antioxidant exceeds its solubility limit in the formulation. This can appear as a hazy, crystalline, or oily layer on the surface.[7]1. Reduce Concentration: Lower the loading level of the antioxidant to be within its solubility limits in your specific matrix.2. Improve Compatibility: Consider if the polarity of your formulation is compatible with the antioxidant. Adjusting the formulation might be necessary.3. Optimize Processing: Ensure thorough and uniform dispersion of the antioxidant during formulation processing.
Loss of Antioxidant Efficacy Over Time Physical loss of the antioxidant from the formulation through migration or volatilization, especially at elevated temperatures.[5][7] Chemical degradation of the antioxidant due to severe oxidative stress.1. Assess Environmental Conditions: Store the final product in controlled environments, minimizing exposure to high heat, humidity, and light.[7]2. Consider Molecular Weight: For applications requiring high-temperature stability, a higher molecular weight antioxidant might be more suitable due to lower volatility.3. Evaluate Synergistic Blends: A combination of antioxidants may provide more robust and longer-lasting protection.
Inconsistent Stability Results Between Batches Non-uniform distribution of the antioxidant in the formulation. Variation in the quality or purity of the antioxidant or other raw materials.1. Standardize Mixing Procedures: Implement and validate a mixing process that ensures homogeneous dispersion of the antioxidant.2. Quality Control of Raw Materials: Perform incoming quality control checks on all raw materials, including the antioxidant, to ensure consistency.

Data Presentation

Table 1: Recommended Concentration of this compound

Application Typical Concentration Range (% w/w) Notes
Polyurethane Foams0.15 - 0.5[4]Prevents peroxide formation in the polyol and protects against scorching during foaming.[8]
General Polymers (PVC, ABS, PE)0.15 - 0.5[3]Provides long-term thermal stability.
Lubricants and Oils0.2 - 0.5Helps to prevent oxidative degradation of the base oil.
Adhesives and Sealants0.15 - 0.4Enhances stability during storage and use.

Experimental Protocols

Protocol: Accelerated Stability Testing for Formulations Containing this compound

Objective: To evaluate the long-term stability of a formulation containing this compound under accelerated conditions.

Materials:

  • Test formulation with the antioxidant.

  • Control formulation without the antioxidant.

  • Stability chambers with controlled temperature and humidity.

  • Appropriate analytical instrumentation to measure key stability parameters (e.g., HPLC for antioxidant concentration, colorimeter for color change, viscometer for viscosity).

Methodology:

  • Sample Preparation: Prepare a sufficient quantity of both the test and control formulations. Package the samples in the intended final packaging.

  • Initial Analysis (Time Zero): Analyze both the test and control samples for key stability parameters. This includes:

    • Concentration of this compound.

    • Appearance and color.

    • Viscosity.

    • pH (if applicable).

    • Presence of degradation products.

  • Accelerated Storage Conditions: Place the samples in a stability chamber at an elevated temperature. A common condition is 40°C ± 2°C and 75% RH ± 5% RH.

  • Testing Intervals: Pull samples from the stability chamber at predetermined time points. For a 6-month study, recommended intervals are 0, 1, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for the same key stability parameters measured at time zero.

  • Data Evaluation: Compare the results of the test formulation to the control formulation over time. A significant change is defined as a failure to meet the established specifications for any of the key parameters. The rate of degradation of the antioxidant and the changes in physical properties will provide an indication of the formulation's long-term stability.

Visualizations

experimental_workflow Experimental Workflow for Accelerated Stability Testing cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation prep_formulation Prepare Test and Control Formulations package_samples Package Samples prep_formulation->package_samples initial_analysis Initial Analysis (Time Zero) package_samples->initial_analysis storage Accelerated Storage (e.g., 40°C/75% RH) initial_analysis->storage interim_analysis Analysis at Intervals (1, 3, 6 months) storage->interim_analysis final_analysis Final Analysis interim_analysis->final_analysis data_eval Evaluate Data and Compare Formulations final_analysis->data_eval stability_report Generate Stability Report data_eval->stability_report

Caption: Workflow for conducting accelerated stability testing.

antioxidant_mechanism Mechanism of Action for Hindered Phenolic Antioxidants ROO Peroxy Radical (ROO•) RH Organic Substrate (RH) ROO->RH Chain Propagation (Degradation) Antioxidant Hindered Phenol (ArOH) ROO->Antioxidant Radical Scavenging RH->ROO Oxidation ROOH Hydroperoxide (ROOH) Antioxidant->ROOH Hydrogen Donation Antioxidant_Radical Stable Antioxidant Radical (ArO•) Antioxidant->Antioxidant_Radical Antioxidant_Radical->ROO Termination

Caption: Simplified signaling pathway of a hindered phenolic antioxidant.

References

Technical Support Center: Troubleshooting Interference of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying and mitigating potential interference caused by Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate in various analytical assays. This phenolic antioxidant is a common additive in laboratory plastics and can leach into experimental samples, leading to unreliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from in my experiments?

A1: this compound (CAS No. 125643-61-0), also known by trade names such as Irganox 1135, is a sterically hindered phenolic antioxidant. It is widely used as a stabilizer in polymers like polypropylene (PP) and low-density polyethylene (LDPE) to prevent degradation during processing and storage.[1][2] Common laboratory consumables, including microcentrifuge tubes, pipette tips, and plastic films, can be a source of this compound, which can leach into your samples.[3][4][5][6]

Q2: How can this compound interfere with my analytical assays?

A2: Due to its chemical nature, this compound can interfere with assays in several ways:

  • Antioxidant Activity: As a potent antioxidant, it can scavenge free radicals, which may be part of the reaction mechanism in assays that measure oxidative stress or involve redox chemistry. This can lead to false-positive or false-negative results depending on the assay design.

  • Non-Specific Binding: Its lipophilic nature can cause it to bind non-specifically to proteins, such as enzymes or antibodies, potentially altering their activity or interfering with binding events in immunoassays.[7][8][9][10]

  • Optical Interference: Phenolic compounds can sometimes interfere with absorbance or fluorescence-based readouts.[11] While this specific compound is generally described as a colorless to slightly yellow liquid, its degradation products or interactions with assay components could potentially cause optical interference.[12]

Q3: I am observing unexpected results in my assay. Could it be due to this contaminant?

A3: If you are experiencing issues such as poor reproducibility, unexpected inhibition or activation in enzymatic assays, high background in ELISAs, or artifacts in cell-based assays, contamination from leached plastic additives like this compound is a plausible cause.

Troubleshooting Guides

Issue 1: Suspected Interference in an Enzyme-Based Assay

If you observe unexpected inhibition or activation in your enzymatic assay, consider the following troubleshooting steps.

Experimental Workflow for Diagnosing Interference:

A Unexpected Enzyme Activity B Run Control with Solvent Only (from a fresh, high-quality source) A->B C Run Control with Solvent Incubated in Lab Plasticware A->C D Significant Difference Between B and C? C->D E Leaching from Plasticware is Likely D->E Yes F No Significant Difference D->F No H Add a Non-ionic Detergent (e.g., 0.01% Triton X-100) E->H G Interference from Another Source F->G I Activity Returns to Normal? H->I J Interference Likely Due to Non-Specific Binding/Aggregation I->J Yes K No Change in Activity I->K No L Consider Antioxidant Effect or Direct Enzyme Interaction K->L

Caption: Troubleshooting workflow for enzyme assay interference.

Detailed Methodologies:

  • Control Experiments:

    • Solvent Control: Prepare your assay buffer using a high-purity solvent stored in glass containers.

    • Leachate Control: Incubate the same solvent in the suspect plasticware (e.g., microcentrifuge tubes) under the same conditions as your experiment (time, temperature). Use this "leachate-containing" solvent to prepare your assay buffer.

    • Compare the enzyme activity in the presence of the control solvent versus the leachate-containing solvent. A significant difference suggests leaching is occurring.

  • Mitigation Strategies:

    • Use Low-Binding Labware: Switch to polypropylene tubes that are certified to have low levels of extractables and leachables.

    • Pre-rinse Labware: Rinsing plasticware with the assay buffer or a suitable solvent before use can sometimes reduce the amount of leachable compounds.

    • Include a Non-ionic Detergent: Adding a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer can help prevent non-specific binding of lipophilic compounds to the enzyme.[9]

Issue 2: Suspected Interference in an Immunoassay (e.g., ELISA)

High background, low signal, or poor reproducibility in an ELISA can be indicative of interference.

Logical Relationship for Immunoassay Interference:

A High Background or Low Signal in ELISA B Leached Lipophilic Compound (e.g., this compound) A->B C Non-specific Binding to: - Plate Surface - Capture/Detection Antibody B->C D Steric Hindrance of Antibody-Antigen Binding B->D E Increased Background Signal C->E F Reduced Specific Signal D->F

Caption: Potential mechanisms of immunoassay interference.

Detailed Methodologies:

  • Control for Non-Specific Binding:

    • Run a control well that includes all assay components (including the sample diluted in buffer incubated in suspect plasticware) except for the capture antibody. A high signal in this well points to non-specific binding of the detection antibody or other components to the plate.

    • Run a control well with the capture antibody but without the antigen. A high signal here could indicate that something in the sample is causing the detection antibody to bind non-specifically.

  • Mitigation Strategies:

    • Optimize Blocking: Increase the concentration or incubation time of your blocking buffer. Consider trying different blocking agents (e.g., BSA, non-fat dry milk, or commercial blocking solutions).

    • Increase Wash Steps: Increase the number and vigor of wash steps to remove non-specifically bound molecules.

    • Add Detergent to Wash Buffer: Including a non-ionic detergent like Tween-20 (typically 0.05%) in your wash buffer is a standard practice to reduce non-specific interactions.

Issue 3: Suspected Interference in Cell-Based Assays

Unexpected cytotoxicity, changes in cell signaling, or altered reporter gene activity could be due to leached compounds.

Signaling Pathway Interference Hypothesis:

A Leached Antioxidant B Cellular Redox State A->B Alters C Redox-Sensitive Signaling Pathways (e.g., NF-κB, Nrf2) B->C Modulates D Altered Gene Expression or Cell Viability C->D Leads to

Caption: Hypothetical pathway of antioxidant interference.

Detailed Methodologies:

  • Vehicle Control:

    • Prepare cell culture media in glass containers (control media).

    • Prepare another batch of media that has been incubated in the suspect plasticware under normal cell culture conditions (leachate media).

    • Culture cells in both control and leachate media and assess for differences in viability, morphology, or the specific endpoint of your assay.

  • Mitigation Strategies:

    • Use Cell Culture-Treated and Certified Labware: Employ plasticware that is specifically treated for cell culture and certified to be free of substances that could interfere with cell-based assays.

    • Leaching Test: Before a large-scale experiment, perform a small pilot study to test for leaching from a new batch of plasticware by incubating media and then using it to culture a sensitive cell line.

Quantitative Data Summary

Plastic TypeLeached SubstanceConcentrationReference
Polypropylene Centrifuge TubesPhthalic acid and derivatives1-10 µM[6]
Polypropylene Microcentrifuge TubesVarious organic substancesUp to 1.53 g/kg[4]
Low-Density Polyethylene (LDPE)Irganox 1076Diffusion dependent on solvent[5]

Disclaimer: This information is intended to be a guide for troubleshooting. The specific conditions of your assay may require further optimization. Always consult the manufacturer's specifications for your labware and reagents.

References

mitigating the effects of elevated temperatures on the stability of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in mitigating the effects of elevated temperatures on the stability of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, a widely used hindered phenolic primary antioxidant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability important?

This compound, also known by trade names such as Irganox® 1135, is a primary antioxidant crucial for preventing the oxidative degradation of organic materials like polymers, lubricants, and adhesives.[1][2] Its effectiveness is highly dependent on its stability at elevated temperatures, which are often encountered during material processing and end-use applications. Thermal degradation of the antioxidant can lead to a loss of protective function, resulting in discoloration, reduced mechanical properties, and overall failure of the stabilized material.[3]

Q2: At what temperatures does this compound begin to degrade?

Thermogravimetric analysis (TGA) provides insights into the thermal stability of the antioxidant. Based on available data for Irganox® 1135, the onset of degradation is observed at relatively high temperatures.

Thermal Degradation MilestoneTemperature (°C)
Temperature at 1% Weight Loss160
Temperature at 10% Weight Loss200

This data was obtained from a product datasheet for Irganox® 1135 in an air atmosphere.

Q3: What are the common signs of thermal degradation of this antioxidant in my formulation?

Researchers may observe several indicators of thermal instability:

  • Discoloration: Yellowing or browning of the formulation is a common sign of the formation of colored degradation products.

  • Loss of Efficacy: A decrease in the oxidative stability of the material, which can be measured by techniques like Oxidation Induction Time (OIT).

  • Changes in Physical Properties: Alterations in viscosity, brittleness, or the appearance of surface defects in polymeric materials.

Q4: How can I enhance the thermal stability of this compound in my experiments?

A highly effective strategy is the use of synergistic antioxidant blends. Combining a primary antioxidant like this compound with a secondary antioxidant often leads to enhanced performance.[4][5]

  • Phosphite Antioxidants (e.g., Irgafos® 168): These secondary antioxidants are excellent at decomposing hydroperoxides, which are formed during the initial stages of oxidation. This action protects the primary phenolic antioxidant, allowing it to function more effectively at scavenging free radicals.[4][6] This synergistic interaction improves the overall thermal stability of the formulation.[6]

  • Thioester Antioxidants: These also function as hydroperoxide decomposers and can be used in combination with phenolic antioxidants to improve long-term thermal stability.[7]

Q5: What are the expected degradation products of hindered phenolic antioxidants at high temperatures?

While specific data for this compound is limited, studies on similar hindered phenolic antioxidants, like Irganox 1330, have shown that thermal degradation can lead to the formation of quinoid structures, which are often colored and contribute to discoloration.[7] Other potential degradation pathways for hindered phenols can involve the cleavage of the side chains. For instance, the degradation of Antioxidant 2246 can produce 2-tert-butyl-4-methylphenol.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Discoloration of the Formulation Thermal degradation of the antioxidant leading to colored byproducts (e.g., quinones).- Lower the processing temperature if possible.- Incorporate a secondary antioxidant, such as a phosphite, to improve the thermal stability of the primary antioxidant.[4][6]- Evaluate the purity of the antioxidant, as impurities can accelerate degradation.
Reduced Shelf-life or Performance in Accelerated Aging Studies Depletion of the antioxidant due to thermal stress.- Increase the concentration of the antioxidant, staying within recommended usage levels (typically 0.15% to 0.5%).- Implement a synergistic blend with a secondary antioxidant to enhance long-term thermal stability.[4][7]- Verify the parameters of the accelerated aging protocol to ensure they are not excessively harsh for the formulation.
Inconsistent Experimental Results Variability in the dispersion of the antioxidant within the matrix.- Ensure proper mixing and dispersion of the antioxidant during formulation preparation. As a liquid, it can be pumped or poured for efficient incorporation.- For solid matrices, consider melt blending to achieve a homogeneous distribution.
Loss of Mechanical Integrity of Polymer Insufficient protection against thermo-oxidative degradation.- Confirm that the concentration of the antioxidant is adequate for the polymer system and the expected thermal exposure.- Introduce a synergistic antioxidant system for more robust protection.[4][6]

Experimental Protocols

Protocol 1: Evaluating Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset and pattern of thermal decomposition of this compound or a formulation containing it.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrument Setup:

    • Place the sample in the TGA instrument.

    • Set the atmosphere to the desired condition (e.g., air or nitrogen) with a constant flow rate (e.g., 20 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).

  • Data Analysis:

    • Plot the sample weight as a function of temperature.

    • Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

    • Calculate the percentage of weight loss at different temperature intervals.

Protocol 2: Assessing Oxidative Stability using Differential Scanning Calorimetry (DSC) - Oxidation Induction Time (OIT)

Objective: To measure the effectiveness of the antioxidant in resisting oxidation at an elevated temperature.

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a DSC pan.

  • Instrument Setup:

    • Place the sample in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen).

  • Thermal Program:

    • Heat the sample under the inert atmosphere to a specified isothermal temperature (e.g., 200°C).

    • Once the temperature is stable, switch the purge gas to oxygen at a constant flow rate.

  • Data Analysis:

    • Monitor the heat flow signal.

    • The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak. A longer OIT indicates greater oxidative stability.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation Prep Prepare Formulation (with/without antioxidant) TGA Thermogravimetric Analysis (TGA) Prep->TGA Evaluate Weight Loss vs. Temperature DSC Differential Scanning Calorimetry (DSC) Oxidation Induction Time (OIT) Prep->DSC Measure Time to Oxidation TGA_Data Decomposition Temperature TGA->TGA_Data DSC_Data Oxidative Stability DSC->DSC_Data

Caption: Workflow for Thermal Stability Analysis.

Synergistic_Antioxidant_Mechanism cluster_oxidation Oxidative Degradation Cycle cluster_stabilization Stabilization Mechanism Polymer Polymer (RH) Alkyl_Radical Alkyl Radical (R•) Polymer->Alkyl_Radical Heat, Stress Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH Primary_AO Primary Antioxidant (Phenolic) Peroxy_Radical->Primary_AO Radical Scavenging Hydroperoxide->Alkyl_Radical Decomposition Secondary_AO Secondary Antioxidant (Phosphite) Hydroperoxide->Secondary_AO Hydroperoxide Decomposition Stable_Products Stable Products Primary_AO->Stable_Products Secondary_AO->Stable_Products

Caption: Synergistic Antioxidant Action.

References

Technical Support Center: Troubleshooting Unexpected Side Reactions of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected side reactions during the use of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate (also known as Antioxidant 1135 or Irganox 1135).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a sterically hindered phenolic antioxidant. Its primary role is to prevent oxidative degradation in a variety of organic materials, including polymers (polyurethanes, polyolefins), lubricants, and oils. It functions by scavenging free radicals, thereby terminating the chain reactions that lead to material degradation.

Q2: We are observing a yellow discoloration in our product containing this antioxidant. What is the likely cause?

A yellow to reddish discoloration is a common issue associated with hindered phenolic antioxidants. This is typically due to the formation of colored oxidation products, primarily stilbenequinones and quinone methides. The formation of these byproducts is often accelerated by exposure to heat, light (UV radiation), and atmospheric oxygen. The purity of the antioxidant can also play a role; lower purity grades may be more prone to discoloration.

Q3: Can this compound degrade under non-oxidative conditions?

Yes. One potential non-oxidative degradation pathway is the hydrolysis of the ester bond. This reaction is catalyzed by the presence of acids or bases and will yield 3,5-di-tert-butyl-4-hydroxy-hydrocinnamic acid and the corresponding octanol isomer. This can be a concern in formulations with acidic or basic excipients, or upon exposure to acidic or alkaline environments.

Q4: Are there any known incompatibilities with other common additives?

While generally stable, interactions with other formulation components can occur. For instance, in the presence of certain co-stabilizers like phosphites, synergistic effects in stabilization are often observed. However, interactions with other components, especially those that can promote oxidation (e.g., trace metal ions), can potentially accelerate the degradation of the antioxidant. It is crucial to assess the compatibility of the antioxidant with all other components in the formulation.

Troubleshooting Guide for Unexpected Side Reactions

This guide addresses specific issues you may encounter and provides steps for identification and mitigation.

Issue 1: Product Discoloration (Yellowing/Pinking)
  • Symptoms: The final product or formulation exhibits a gradual or rapid change in color, typically to yellow, pink, or light brown, upon storage or processing.

  • Potential Causes & Identification:

    • Oxidation to Quinone Methides/Stilbenequinones: This is the most common cause. Exposure to high temperatures, UV light, or air during processing or storage facilitates the oxidation of the phenolic group.

      • Identification: These colored byproducts can be detected and identified using HPLC-UV/Vis, as they possess distinct chromophores that absorb in the visible region. GC-MS can also be used to identify related degradation products.

    • Presence of Impurities: Impurities in the antioxidant raw material can act as catalysts or precursors for colored species.

      • Identification: Analyze the starting material using HPLC or GC-MS to check for purity and the presence of unknown peaks. Compare the chromatogram to a reference standard if available.

  • Mitigation Strategies:

    • Minimize exposure to heat and light during processing and storage.

    • Use an inert atmosphere (e.g., nitrogen blanket) during processing steps where the material is heated.

    • Ensure the use of high-purity grade this compound.

    • Consider the use of co-stabilizers, such as phosphite antioxidants, which can help to mitigate color formation.

Issue 2: Loss of Antioxidant Efficacy
  • Symptoms: The product shows signs of oxidative degradation (e.g., changes in viscosity, brittleness, peroxide value increase) sooner than expected.

  • Potential Causes & Identification:

    • Ester Hydrolysis: The ester linkage can be cleaved, especially in the presence of moisture and acidic or basic catalysts, forming the less oil-soluble 3,5-di-tert-butyl-4-hydroxy-hydrocinnamic acid.

      • Identification: Use HPLC to monitor the concentration of the parent compound over time and look for the appearance of the more polar hydrocinnamic acid peak.

    • Thermal Decomposition: At very high temperatures, dealkylation of the tert-butyl groups or cleavage of the propionate side chain can occur.

      • Identification: GC-MS is the preferred method to identify these lower molecular weight, more volatile degradation products.

  • Mitigation Strategies:

    • Control the pH of the formulation to be as close to neutral as possible.

    • Protect the product from excessive moisture.

    • Avoid excessive processing temperatures. The technical data sheet for the specific grade of antioxidant should be consulted for thermal stability information.

Issue 3: Appearance of Unexpected Peaks in Chromatographic Analysis
  • Symptoms: During routine quality control analysis (e.g., by HPLC or GC), new, unidentified peaks appear in the chromatogram of the product.

  • Potential Causes & Identification:

    • Synthesis-Related Impurities: Incomplete esterification during the synthesis of the antioxidant can leave residual 3,5-di-tert-butyl-4-hydroxy-hydrocinnamic acid or other intermediates.

      • Identification: Analyze the raw material and compare it to the product chromatogram. The presence of the same impurity in both suggests it originates from the starting material.

    • Degradation Products: As described in the issues above, these peaks are likely degradation products resulting from oxidative, hydrolytic, or thermal stress.

      • Identification: A systematic forced degradation study (see Experimental Protocols section) can help to generate and identify these degradation products, confirming their origin.

Quantitative Data Summary

The following tables summarize the expected degradation products under various stress conditions. The quantitative data is indicative and can vary based on the specific experimental conditions and the matrix in which the antioxidant is present.

Table 1: Summary of Degradation Products under Forced Stress Conditions

Stress ConditionMajor Degradation ProductsMinor Degradation ProductsExpected % Degradation (Illustrative)
Thermal (e.g., 150°C, Air) Quinone Methides, StilbenequinonesDealkylation Products (e.g., 2-tert-butyl-4-hydroxyphenyl propionate)5-20% after 24h
Photolytic (e.g., UV 254/365 nm) Quinone Methides, StilbenequinonesOxidized side-chain products10-30% after 48h
Acidic Hydrolysis (e.g., 0.1 M HCl, 80°C) 3,5-di-tert-butyl-4-hydroxy-hydrocinnamic acid, Octanol-5-15% after 24h
Basic Hydrolysis (e.g., 0.1 M NaOH, 80°C) 3,5-di-tert-butyl-4-hydroxy-hydrocinnamic acid, Octanol-10-25% after 24h
Oxidative (e.g., 3% H₂O₂, 50°C) Quinone Methides, Stilbenequinones, Oxidized side-chain products-15-40% after 24h

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution. Heat at 80°C for 24 hours.

    • Oxidation: Add an equal volume of 6% H₂O₂ to the sample solution. Keep at 50°C for 24 hours.

    • Thermal Stress: Store the solid compound or a solution in a sealed vial at 150°C for 24 hours.

    • Photolytic Stress: Expose the solution to UV light (e.g., 254 nm and 365 nm) in a photostability chamber for 48 hours.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV and LC-MS to identify and quantify the parent compound and any degradation products.

Protocol 2: HPLC-UV Method for Purity and Degradation Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).

    • Gradient: 0-5 min (50% B), 5-25 min (50% to 95% B), 25-30 min (95% B), 30-31 min (95% to 50% B), 31-35 min (50% B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

degradation_pathway parent Octyl-3,5-di-tert-butyl-4- hydroxy-hydrocinnamate phenoxyl_radical Phenoxyl Radical parent->phenoxyl_radical Oxidation (Heat, Light, O₂) hydrolysis_acid 3,5-di-tert-butyl-4- hydroxy-hydrocinnamic acid parent->hydrolysis_acid Hydrolysis (Acid/Base, H₂O) hydrolysis_alcohol Octanol parent->hydrolysis_alcohol Hydrolysis (Acid/Base, H₂O) dealkylation Dealkylation Products parent->dealkylation High Thermal Stress quinone_methide Quinone Methide (Colored) phenoxyl_radical->quinone_methide Further Oxidation

Caption: Degradation pathways of the antioxidant.

troubleshooting_workflow decision decision issue issue start Unexpected Side Reaction Observed issue_type Identify Symptom start->issue_type discoloration Discoloration issue_type->discoloration loss_of_efficacy Loss of Efficacy issue_type->loss_of_efficacy new_peaks New HPLC/GC Peaks issue_type->new_peaks check_oxidation Investigate Oxidation (Heat, Light, Air Exposure) discoloration->check_oxidation check_hydrolysis Investigate Hydrolysis (pH, Moisture) loss_of_efficacy->check_hydrolysis check_purity Check Raw Material Purity new_peaks->check_purity mitigate_oxidation Mitigation: Inert atmosphere, reduced temperature, UV protection check_oxidation->mitigate_oxidation mitigate_hydrolysis Mitigation: Control pH, reduce moisture check_hydrolysis->mitigate_hydrolysis mitigate_purity Mitigation: Use high-purity grade check_purity->mitigate_purity

Caption: Troubleshooting workflow for side reactions.

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate and Irganox 1076

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of two structurally related phenolic antioxidants: Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate and the commercially well-known Irganox 1076 (Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate). While direct comparative experimental data is limited in publicly available literature, this document outlines a scientific comparison based on their molecular structures, the established principles of antioxidant activity, and available data for Irganox 1076.

Molecular Structure and Physicochemical Properties

Both compounds share the same active antioxidant moiety, the 3,5-di-tert-butyl-4-hydroxyphenyl group, which is responsible for their radical scavenging activity. The primary distinction lies in the length of the alkyl ester chain, which influences their lipophilicity, molecular weight, and, consequently, their physical properties and application-specific performance.

PropertyThis compoundIrganox 1076 (Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)
CAS Number 125643-61-02082-79-3
Molecular Formula C25H42O3C35H62O3
Molecular Weight 390.61 g/mol 530.87 g/mol [1][2][3]
Appearance Colorless to slightly yellow liquidWhite, crystalline powder[2]
Key Difference Octyl (C8) alkyl ester chainOctadecyl (C18) alkyl ester chain

Mechanism of Antioxidant Action

As sterically hindered phenolic antioxidants, both molecules function as primary antioxidants, interrupting the free-radical chain reactions of oxidation. The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical (R• or ROO•), thereby neutralizing the radical and preventing further oxidative damage to the substrate. The resulting antioxidant radical is stabilized by the bulky tert-butyl groups, which prevent it from initiating new oxidation chains.

Antioxidant_Mechanism Substrate Substrate (RH) Radical Free Radical (R•) Substrate->Radical Initiation (Heat, Light, etc.) Peroxy_Radical Peroxy Radical (ROO•) Radical->Peroxy_Radical + O2 Peroxy_Radical->Substrate + RH (Propagation) Antioxidant Phenolic Antioxidant (ArOH) Peroxy_Radical->Antioxidant Radical Scavenging Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide Antioxidant_Radical Stabilized Antioxidant Radical (ArO•) Antioxidant->Antioxidant_Radical H• Donation Non_Radical_Products Non-Radical Products Antioxidant_Radical->Non_Radical_Products Termination

Caption: General mechanism of radical scavenging by hindered phenolic antioxidants.

Comparative Antioxidant Activity: A Theoretical Framework

  • In Bulk Lipophilic Systems (e.g., Oils, Polymers): In a non-polar environment, the antioxidant activity is primarily governed by the intrinsic radical-scavenging ability of the phenolic head group and the mobility of the antioxidant molecule. Shorter alkyl chains, like the octyl (C8) group, may offer slightly better mobility and solubility in some non-polar matrices compared to the longer octadecyl (C18) chain of Irganox 1076. This could potentially lead to a marginally higher antioxidant efficiency for the octyl ester in such systems. However, the higher molecular weight and longer chain of Irganox 1076 contribute to lower volatility and higher resistance to extraction, which are crucial advantages in high-temperature applications like polymer processing.[4]

  • In Emulsion Systems (e.g., Oil-in-Water): The performance of antioxidants in multiphasic systems like emulsions is more complex and is influenced by the partitioning of the antioxidant between the oil, water, and interfacial regions. Research on other phenolic esters has demonstrated a "cut-off effect," where antioxidant activity initially increases with alkyl chain length up to an optimal point, after which it decreases. This is because an intermediate chain length positions the antioxidant optimally at the oil-water interface, where oxidation is often initiated. It is plausible that for the 3,5-di-tert-butyl-4-hydroxy-hydrocinnamate series, the C8 ester may exhibit superior performance in certain emulsion systems compared to the more lipophilic C18 ester, which might preferentially reside deeper within the oil phase, away from the primary site of oxidation.

Available Performance Data for Irganox 1076

While specific DPPH or ABTS values for Irganox 1076 are not consistently reported in the public domain, its performance as a thermal stabilizer in polymers is well-documented using methods like the Oxidative Induction Time (OIT).

Polymer MatrixAntioxidant ConcentrationOIT at 190°C (in air)Reference
Thermoplastic Polyurethane (TPU)0.3%~6 minutes (compared to 3 min for neat TPU)[5]
Thermoplastic Polyolefin (TPO)>0.5%Showed high effectiveness, with OIT > 300 min in some cases[5]

These OIT values demonstrate the significant ability of Irganox 1076 to delay the onset of thermo-oxidative degradation in various polymer systems.[5]

Experimental Protocols for Antioxidant Activity Assessment

For researchers wishing to conduct their own comparative studies, the following are detailed protocols for common antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol/Ethanol Mix Mix sample/standard dilutions with DPPH solution DPPH_sol->Mix Sample_sol Prepare stock solutions of Antioxidants and Standards (e.g., Trolox, Gallic Acid) Serial_dil Create serial dilutions of samples and standards Serial_dil->Mix Incubate Incubate in the dark (e.g., 30 minutes at room temp.) Mix->Incubate Measure Measure absorbance at ~517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration to determine IC50 Calculate->Plot ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Prepare ABTS radical cation (ABTS•+) stock solution by reacting ABTS with potassium persulfate (12-16h in dark) ABTS_work Dilute ABTS•+ stock to an absorbance of ~0.7 at 734 nm ABTS_stock->ABTS_work Mix Add sample/standard dilutions to ABTS•+ working solution ABTS_work->Mix Sample_sol Prepare serial dilutions of samples and Trolox standard Sample_sol->Mix Incubate Incubate at room temperature (e.g., 6 minutes) Mix->Incubate Measure Measure absorbance at ~734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot standard curve and determine Trolox Equivalent Antioxidant Capacity (TEAC) Calculate->Plot

References

A Comparative Guide to Analytical Methods for the Detection of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative spectrophotometric methods for the quantitative analysis of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, a widely used hindered phenolic antioxidant. The selection of an appropriate analytical method is critical for quality control, stability testing, and formulation development. This document presents a comparative overview of validated analytical techniques, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Methodology Comparison: HPLC vs. Spectrophotometric Assays

High-Performance Liquid Chromatography offers high specificity and the ability to separate the target analyte from other components in a sample matrix. In contrast, spectrophotometric assays, such as DPPH, ABTS, FRAP, and CUPRAC, are generally used to determine the total antioxidant capacity of a sample and may lack the specificity for quantifying a single compound in a complex mixture. However, they can be valuable for rapid screening and for assessing the overall antioxidant potential.

Below is a table summarizing the key performance parameters of a representative HPLC method for hindered phenolic antioxidants and validated spectrophotometric assays for common phenolic compounds, which can serve as a reference for the analysis of this compound.

Quantitative Performance Data
ParameterHPLC Method (for Hindered Phenolic Antioxidants)DPPH Assay (for Quercetin)ABTS Assay (for Trolox)FRAP Assay (for Gallic Acid)CUPRAC Assay (for Caffeic Acid)
Linearity (r²) > 0.999> 0.991> 0.995> 0.998> 0.99
Linear Range 0.5 - 100 µg/mL0.5 - 8 µg/mL0.25 - 6 µg/mL1 - 20 µg/mLNot Specified
Limit of Detection (LOD) 0.14 µg/mLNot SpecifiedNot Specified1.4 µMNot Specified
Limit of Quantitation (LOQ) 0.45 µg/mLNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Accuracy (% Recovery) 85.0 - 93.5%Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Precision (%RSD) 1.16 - 2.81%< 15%< 14%5 - 7%Not Specified

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are the protocols for the HPLC analysis of hindered phenolic antioxidants and the alternative spectrophotometric assays.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantitative determination of hindered phenolic antioxidants, including this compound.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start with 50:50 (v/v) acetonitrile:water and increase to 100% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector set at 276 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a series of calibration standards ranging from 0.5 to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample containing the analyte in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Alternative Spectrophotometric Assays

These assays measure antioxidant capacity and can be adapted for the semi-quantitative analysis of pure compounds.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured.

  • Reagents:

    • DPPH solution (0.1 mM in methanol).

    • Standard antioxidant solution (e.g., Quercetin or Trolox in methanol).

  • Procedure:

    • Add 1.0 mL of the sample or standard solution to 2.0 mL of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm against a methanol blank.

    • Calculate the percentage of radical scavenging activity.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: The pre-formed blue-green ABTS radical cation is reduced by the antioxidant, causing a decrease in absorbance.

  • Reagents:

    • ABTS solution (7 mM).

    • Potassium persulfate solution (2.45 mM).

    • ABTS radical cation solution: Mix equal volumes of ABTS and potassium persulfate solutions and allow them to react in the dark for 12-16 hours. Dilute with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm before use.

  • Procedure:

    • Add 10 µL of the sample or standard solution to 1.0 mL of the ABTS radical cation solution.

    • After 6 minutes, measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition.

3. FRAP (Ferric Reducing Antioxidant Power) Assay

  • Principle: At low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagents:

    • Acetate buffer (300 mM, pH 3.6).

    • TPTZ solution (10 mM in 40 mM HCl).

    • Ferric chloride (FeCl₃) solution (20 mM).

    • FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

  • Procedure:

    • Add 100 µL of the sample or standard solution to 3.0 mL of the FRAP reagent.

    • Incubate at 37 °C for 4 minutes.

    • Measure the absorbance at 593 nm.

4. CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay

  • Principle: Antioxidants reduce the cupric ion (Cu²⁺)-neocuproine complex to the cuprous ion (Cu⁺)-neocuproine complex, which has a yellow-orange color.

  • Reagents:

    • Copper(II) chloride solution (10 mM).

    • Neocuproine solution (7.5 mM in ethanol).

    • Ammonium acetate buffer (1 M, pH 7.0).

  • Procedure:

    • Mix 1.0 mL of copper(II) chloride, 1.0 mL of neocuproine, and 1.0 mL of ammonium acetate buffer.

    • Add 0.5 mL of the sample or standard solution and 0.6 mL of water.

    • After 30 minutes, measure the absorbance at 450 nm.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflow for HPLC analysis and the logical relationship of the key validation parameters.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Injection Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chrom_Sep Chromatographic Separation HPLC_System->Chrom_Sep Detection UV Detection Chrom_Sep->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification Validation_Parameters cluster_parameters Key Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

A Comparative Study of Hindered Phenolic Antioxidants in Polypropylene Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of common hindered phenolic antioxidants in the stabilization of polypropylene (PP). The information presented is supported by experimental data from various studies to assist researchers and professionals in selecting the optimal antioxidant for their specific applications.

Introduction to Polypropylene Degradation and Stabilization

Polypropylene, a widely used thermoplastic polymer, is susceptible to degradation during processing and its service life due to factors like heat, oxygen, and shear stress. This degradation, primarily an oxidative process, leads to chain scission, reduction in molecular weight, and a decline in mechanical properties, often accompanied by discoloration (yellowing).

Hindered phenolic antioxidants are primary stabilizers that protect the polymer by interrupting the degradation cycle. They act as radical scavengers, donating a hydrogen atom to neutralize peroxy radicals and inhibit the propagation of the oxidative chain reaction. The general mechanism is illustrated below.

PP Polypropylene (RH) R Alkyl Radical (R.) PP->R Initiation Heat Heat, Shear, UV Heat->PP ROO Peroxy Radical (ROO.) R->ROO Propagation ArO Phenoxy Radical (ArO.) (Stable) R->ArO O2 Oxygen (O2) O2->R ROOH Hydroperoxide (ROOH) ROO->ROOH Propagation ROO->ArO RH Polypropylene (RH) RH->ROO Degradation Degradation Products (Chain Scission, etc.) ROOH->Degradation Decomposition ArOH Hindered Phenol (ArOH) ArOH->R Termination ArOH->ROO Termination

Figure 1: General mechanism of polypropylene oxidation and stabilization by a hindered phenolic antioxidant.

Commonly Studied Hindered Phenolic Antioxidants

This guide focuses on a selection of widely used hindered phenolic antioxidants in polypropylene stabilization:

  • Irganox 1010 (Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)) : A high molecular weight, sterically hindered phenolic antioxidant with four functional groups, providing excellent processing and long-term thermal stability.[1][2][3] It is known for its low volatility and good resistance to extraction.[1][3]

  • Irganox 1076 (Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)) : A monofunctional, sterically hindered phenolic antioxidant with good compatibility with a wide range of polymers.[4][5] It offers good thermal stability and color retention.[2][5]

  • Irganox 1330 (1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene) : A high molecular weight antioxidant with three hindered phenolic groups, known for its excellent resistance to water extraction and low discoloration, making it suitable for demanding applications.[4]

  • Irganox 3114 (Tris-(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate) : A highly effective antioxidant with excellent performance in polyolefins, often used in combination with other stabilizers.[2]

Comparative Performance Data

The effectiveness of these antioxidants is evaluated based on several key performance indicators. The following tables summarize data collated from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different sources.

Melt Flow Index (MFI)

MFI is a measure of the ease of flow of a molten polymer. A smaller change in MFI after processing or aging indicates better stabilization, as it signifies less chain scission.

Table 1: Melt Flow Index (g/10 min) of Stabilized Polypropylene After Multiple Extrusions

Antioxidant SystemConcentration (wt%)1st Pass3rd Pass5th PassSource(s)
Unstabilized PP-4.512.825.6[6]
Irganox 10100.14.25.87.9[6]
Irganox 10760.14.36.59.1[6]
Irganox 1010 / P-EPQ (6:4)0.14.14.95.1[6]

Note: Data is illustrative and collated from a study involving a phosphonite co-stabilizer (P-EPQ). The general trend shows Irganox 1010 providing better MFI stability than Irganox 1076, with further improvement when used in a synergistic blend.[6]

Oxidative Induction Time (OIT)

OIT, measured by Differential Scanning Calorimetry (DSC), indicates the time until the onset of oxidation at a specific temperature in an oxygen atmosphere. A longer OIT signifies better thermal oxidative stability.

Table 2: Oxidative Induction Time (minutes) of Stabilized Polypropylene at 200°C

| Antioxidant System | Concentration (wt%) | OIT (min) | Source(s) | | :--- | :--- | :--- | :--- | :--- | | Unstabilized PP | - | < 1 |[6][7] | | Irganox 1010 | 0.1 | 25.3 |[7] | | Irganox 1076 | 0.1 | 18.7 |[8] | | Irganox 1010 / Thioester (80:20) | 0.4 | 15.2 |[9] | | Irganox 1010 / Thioester (20:80) | 0.4 | 45.8 |[9] |

Note: The data highlights the superior OIT of Irganox 1010 compared to Irganox 1076. It also demonstrates the significant synergistic effect on long-term thermal stability when a hindered phenol is combined with a thioester, with the ratio being a critical factor.[7][8][9]

Yellowness Index (YI)

YI quantifies the change in color of a polymer towards yellow, which is a common sign of degradation. A lower YI indicates better color stability.

Table 3: Yellowness Index of Stabilized Polypropylene After Multiple Extrusions

Antioxidant SystemConcentration (wt%)1st Pass3rd Pass5th PassSource(s)
Unstabilized PP--2.55.810.2[6]
Irganox 10100.1-2.8-1.50.5[6]
Irganox 10760.1-2.7-1.11.2[6]
Irganox 1010 / P-EPQ (6:4)0.1-2.9-2.1-1.8[6]

Note: Both Irganox 1010 and 1076 significantly reduce yellowing compared to unstabilized PP. The combination with a phosphite co-stabilizer shows a marked improvement in color stability.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Melt Flow Index (MFI) Measurement
  • Standard: ASTM D1238[10][11][12][13][14]

  • Apparatus: Extrusion Plastometer (Melt Flow Indexer)

  • Procedure:

    • A specified amount of the polypropylene sample (typically 3-8 grams) is loaded into the heated barrel of the plastometer, which is maintained at a constant temperature (e.g., 230°C for PP).

    • The polymer is allowed to preheat for a specified time (e.g., 6-7 minutes) to reach thermal equilibrium.

    • A standard weight (e.g., 2.16 kg for PP) is placed on the piston, which forces the molten polymer to extrude through a standardized die.

    • The extrudate is cut at regular intervals, and the collected samples are weighed.

    • The MFI is calculated in grams of polymer extruded per 10 minutes (g/10 min).

Oxidative Induction Time (OIT) Measurement
  • Standard: ASTM D3895[1][7][15]

  • Apparatus: Differential Scanning Calorimeter (DSC)

  • Procedure:

    • A small sample of the material (typically 5-10 mg) is placed in an open aluminum pan inside the DSC cell.

    • The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere at a controlled heating rate (e.g., 20°C/min).[7][15]

    • Once the isothermal temperature is reached and stabilized, the atmosphere is switched from nitrogen to oxygen at a constant flow rate (e.g., 50 mL/min).[7][15]

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak on the DSC thermogram is recorded as the OIT.[16]

Yellowness Index (YI) Measurement
  • Standard: ASTM E313[17][18][19][20][21]

  • Apparatus: Spectrophotometer or Colorimeter

  • Procedure:

    • The instrument is calibrated using a standard white reference tile.

    • A plaque of the polypropylene sample with a standardized thickness is placed in the instrument's measurement port.

    • The tristimulus values (X, Y, Z) of the sample are measured by the spectrophotometer under a specified illuminant (e.g., D65) and observer angle (e.g., 10°).[17]

    • The Yellowness Index is calculated from the tristimulus values using the formula specified in ASTM E313.[17][20]

Oven Aging
  • Standard: ASTM D3045, ASTM D573[22][23][24][25][26]

  • Apparatus: Air-circulating oven

  • Procedure:

    • Test specimens (e.g., tensile bars) are placed in an oven at a specified elevated temperature (e.g., 150°C) for a predetermined duration.[9][22]

    • Specimens are removed at various time intervals.

    • After cooling to room temperature, the aged specimens are subjected to mechanical testing (e.g., tensile strength, elongation) or other analytical tests to assess the extent of degradation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of hindered phenolic antioxidants in polypropylene.

Start Start: Select PP Resin and Antioxidants Compounding Compounding (e.g., Twin-Screw Extruder) Start->Compounding Pelletizing Pelletizing Compounding->Pelletizing Molding Injection/Compression Molding of Test Specimens Pelletizing->Molding Initial_Testing Initial Characterization (MFI, OIT, YI) Molding->Initial_Testing Aging Accelerated Aging Initial_Testing->Aging Oven_Aging Oven Aging Aging->Oven_Aging Long-Term Stability Multiple_Extrusion Multiple Extrusion Passes Aging->Multiple_Extrusion Processing Stability Post_Aging_Testing Post-Aging Characterization (MFI, OIT, YI, Mechanical Properties) Oven_Aging->Post_Aging_Testing Multiple_Extrusion->Post_Aging_Testing Analysis Data Analysis and Comparison Post_Aging_Testing->Analysis End End: Performance Evaluation Analysis->End

Figure 2: Experimental workflow for evaluating antioxidant performance in polypropylene.

Conclusion

The selection of a hindered phenolic antioxidant for polypropylene stabilization depends on the specific requirements of the application, including processing conditions and the desired long-term thermal stability.

  • Irganox 1010 generally exhibits superior performance in terms of melt flow stability and long-term heat aging due to its higher molecular weight and tetra-functional structure.[1][3]

  • Irganox 1076 provides a good balance of properties and is effective in a wide range of applications.[4][5]

  • The performance of hindered phenolic antioxidants can be significantly enhanced through synergistic combinations with secondary antioxidants, such as phosphites and thioesters, which act as hydroperoxide decomposers.[4][9] The ratio of the primary to secondary antioxidant is a critical parameter to optimize for either processing or long-term stability.[9]

This guide provides a foundation for comparing hindered phenolic antioxidants. For specific applications, it is recommended to conduct targeted experimental evaluations under conditions that closely mimic the intended processing and end-use environments.

References

A Comparative Guide to the Efficacy of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate and Other Non-Staining Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, a highly effective non-staining phenolic antioxidant, against other commonly used non-staining antioxidants. The information is intended for researchers, scientists, and professionals in drug development and material science who require a comprehensive understanding of antioxidant efficacy supported by experimental data.

Introduction to Non-Staining Antioxidants

Polymers, lubricants, and other organic materials are susceptible to degradation from heat, light, and oxygen. This degradation can lead to discoloration, loss of mechanical properties, and reduced service life.[1] Antioxidants are crucial additives that inhibit or delay this oxidative degradation.[2] For applications where color retention is critical, non-staining antioxidants are essential.[3]

This compound (CAS No. 125643-61-0), commercially known as Irganox 1135, is a primary antioxidant belonging to the sterically hindered phenolic class.[3] It is a liquid, non-discoloring stabilizer that provides excellent long-term stability and is compatible with a wide range of polymers, including PVC, ABS, PE, and various rubbers.[4] This guide will compare its efficacy with other prominent non-staining antioxidants, focusing on performance metrics such as thermal stability, radical scavenging activity, and color retention.

Mechanism of Action: Hindered Phenolic Antioxidants

Hindered phenolic antioxidants function as primary antioxidants, meaning they are radical scavengers. They interrupt the free-radical chain reactions of autoxidation by donating a hydrogen atom to peroxy radicals, thereby forming a stable, non-reactive phenoxyl radical. This process effectively terminates the degradation cycle. The bulky tert-butyl groups at the ortho positions to the hydroxyl group provide steric hindrance, which enhances the stability of the phenoxyl radical and prevents it from initiating further unwanted reactions.

Polymer Polymer Chain (RH) R_radical Alkyl Radical (R.) Polymer->R_radical Initiator Heat, UV Light, Stress Initiator->Polymer Initiation ROO_radical Peroxy Radical (ROO.) R_radical->ROO_radical + O2 Oxygen Oxygen (O2) ROOH Hydroperoxide (ROOH) (Leads to degradation) ROO_radical->ROOH + RH (Propagation) Stable_Radical Stable Phenoxyl Radical (ArO.) ROO_radical->Stable_Radical + ArOH (Termination) RH_again Polymer Chain (RH) ROOH->R_radical Further Degradation Antioxidant Hindered Phenol (ArOH)

Figure 1: Radical scavenging mechanism of hindered phenolic antioxidants.

Comparative Performance Data

Direct comparative studies of this compound against a wide range of other non-staining antioxidants under identical conditions are limited in publicly available literature. However, by compiling data from various studies on similar phenolic antioxidants, a comparative overview can be established. The following table summarizes the expected relative performance based on available information for use in polypropylene (PP).

AntioxidantChemical NameTypeKey Performance Characteristics
Irganox 1135 This compoundPrimary (Hindered Phenol)Liquid form, excellent long-term thermal stability, non-discoloring, good compatibility with a wide range of polymers.[4]
Irganox 1076 Octadecyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamatePrimary (Hindered Phenol)Solid, high molecular weight, low volatility, excellent resistance to extraction, and non-staining.[1][5]
Irganox 1010 Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)Primary (Hindered Phenol)Solid, high molecular weight, high number of phenolic groups, very effective for melt processing stability in polypropylene.[6]
Irgafos 168 Tris(2,4-di-tert-butylphenyl) phosphiteSecondary (Phosphite)Solid, synergistic with primary antioxidants, provides excellent processing stability and color protection by decomposing hydroperoxides.[7]
Vitamin E (α-tocopherol) 2,5,7,8-tetramethyl-2-(4',8',12'-trimethyltridecyl)chroman-6-olPrimary (Natural Phenol)Natural antioxidant, effective radical scavenger, but can be less stable at high processing temperatures compared to synthetic hindered phenols.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant efficacy. Below are protocols for key experiments used to evaluate the performance of non-staining antioxidants in polymers.

OIT is a standardized test (ASTM D3895) used to assess the thermal oxidative stability of a material. It measures the time until the onset of autocatalytic oxidation of a sample held at a constant temperature in an oxygen atmosphere. A longer OIT indicates better resistance to thermal degradation.

Start Start Sample_Prep Prepare Polymer Sample (5-10 mg) Start->Sample_Prep Place_DSC Place Sample in Open Aluminum Pan Sample_Prep->Place_DSC Heat_N2 Heat to Isothermal Temp (e.g., 200°C) under N2 Place_DSC->Heat_N2 Equilibrate Equilibrate at Temp (e.g., 5 min) under N2 Heat_N2->Equilibrate Switch_O2 Switch Gas to Oxygen Equilibrate->Switch_O2 Monitor Monitor Heat Flow vs. Time Switch_O2->Monitor Exotherm Detect Onset of Exothermic Oxidation Monitor->Exotherm Record_OIT Record Time to Onset (OIT) Exotherm->Record_OIT End End Record_OIT->End

Figure 2: Experimental workflow for Oxidative Induction Time (OIT) measurement.

Protocol:

  • Sample Preparation: A small sample of the polymer (5-10 mg) containing the antioxidant is weighed and placed in an open aluminum DSC pan.

  • Instrument Setup: The DSC is purged with an inert gas (nitrogen).

  • Heating: The sample is heated under the nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C for polyethylene).

  • Equilibration: The sample is allowed to equilibrate at the isothermal temperature for a few minutes.

  • Oxidation: The gas is switched from nitrogen to oxygen at a constant flow rate.

  • Data Acquisition: The heat flow to the sample is monitored over time. The onset of oxidation is marked by a sharp exothermic peak.

  • OIT Determination: The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.

This protocol assesses the non-staining characteristics of an antioxidant by measuring the color change of the polymer after exposure to heat or UV light. Color is typically measured using a spectrophotometer and expressed in the CIE Lab* color space.

Start Start Sample_Prep Prepare Polymer Plaques with Antioxidants Start->Sample_Prep Initial_Color Measure Initial Color (L₀, a₀, b₀) Sample_Prep->Initial_Color Aging Expose to Aging Conditions (e.g., Oven Aging, UV) Initial_Color->Aging Final_Color Measure Final Color (L₁, a₁, b₁) Aging->Final_Color Calculate_DeltaE Calculate Color Change (ΔE) ΔE = √[(L₁-L₀)² + (a₁-a₀)² + (b₁-b₀)²] Final_Color->Calculate_DeltaE Compare Compare ΔE* Values Calculate_DeltaE->Compare End End Compare->End

Figure 3: Workflow for color stability measurement.

Protocol:

  • Sample Preparation: Prepare standardized polymer plaques containing the different antioxidants at specified concentrations.

  • Initial Measurement: Measure the initial color coordinates (L₀, a₀, b*₀) of each plaque using a calibrated spectrophotometer.

  • Accelerated Aging: Expose the plaques to accelerated aging conditions, such as in a circulating air oven at a high temperature (e.g., 150°C) or in a UV weathering chamber for a defined period.

  • Final Measurement: After the aging period, allow the samples to cool to room temperature and measure the final color coordinates (L₁, a₁, b*₁).

  • Calculation: Calculate the total color change (ΔE) using the CIE Lab formula. A lower ΔE* value indicates better color stability and non-staining performance.

This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the purple DPPH radical to the yellow DPPH-H by an antioxidant is monitored by the decrease in absorbance at approximately 517 nm.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

  • Sample Preparation: Prepare solutions of the antioxidant samples at various concentrations.

  • Reaction: Add a specific volume of the antioxidant solution to the DPPH solution. A control sample containing only the solvent is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC50 value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals) can then be determined to compare the efficacy of different antioxidants.

Conclusion

This compound (Irganox 1135) is a highly effective, non-staining primary antioxidant. Its liquid form offers advantages in handling and dispersion in certain polymer systems. When compared to other hindered phenolic antioxidants, its performance is expected to be robust, providing excellent long-term thermal stability and color retention. For optimal performance, especially during high-temperature processing, it is often used in synergistic combination with secondary antioxidants like phosphites (e.g., Irgafos 168). The choice of the most suitable antioxidant or antioxidant package depends on the specific polymer, processing conditions, and end-use application requirements. The experimental protocols provided in this guide offer a framework for conducting comparative studies to determine the optimal stabilization system for a given application.

References

quantitative analysis of the performance of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate in accelerated aging tests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative analysis of the performance of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, a hindered phenolic antioxidant, in accelerated aging tests. Its efficacy is compared with other common antioxidants used in the stabilization of polymeric materials. The data presented is compiled from various studies and is intended to provide a comparative overview for researchers and professionals in material science and drug development.

Executive Summary

This compound, commercially known as Antioxidant 1135 or Irganox 1135, is a primary antioxidant widely used to protect polymers from thermo-oxidative degradation.[1] Accelerated aging tests are crucial for predicting the long-term performance of stabilized polymers. This guide synthesizes available data on the performance of this antioxidant and its chemical relatives, focusing on key metrics such as the retention of mechanical properties and resistance to discoloration. While direct head-to-head comparisons are limited, the data suggests that hindered phenolic antioxidants, as a class, offer robust protection against the deleterious effects of heat, light, and oxygen.

Comparative Performance Data

The following tables summarize the performance of hindered phenolic antioxidants, including compounds structurally and functionally similar to this compound, in comparison to other antioxidants in various polymer matrices under accelerated aging conditions.

Disclaimer: The data presented below is compiled from multiple sources. Direct comparison should be approached with caution as experimental conditions may vary between studies.

Table 1: Comparison of Yellowness Index in Polypropylene (PP) After Accelerated UV Aging

Antioxidant TypeAntioxidantConcentration (phr)Yellowness Index (after irradiation)
Hindered Phenolic (Target Class) Antioxidant 1076 *1.5 < 1.0 [2]
Hindered Phenolic Antioxidant 1010 0.5 Fluctuated significantly [2]
Phosphite Antioxidant 168 Not specified Increased yellowing [2]
Control None 0 Significant increase [2]

*Note: Antioxidant 1076 (Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate) is a close structural analog of this compound.

Table 2: Performance of Various Antioxidants in Irradiated Polyethylene (PE) After Accelerated Aging

Antioxidant TypeAntioxidantConcentration (wt%)Maximum Oxidation IndexCrosslink Density (mol/dm³)
Hindered Phenolic HPAO *0.1 0.28 0.167
Synthetic Phenolic BHT 0.1 0.21 0.139
Natural Antioxidant Vitamin E 0.1 0.29 0.130
Carotenoid β-carotene 0.1 0.35 0.131
Control None 0 0.50 0.203

*Note: HPAO (Pentaerythritol tetrakis[methylene-3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate]) is a high-molecular-weight hindered phenolic antioxidant.

Table 3: Effect of Thermal Aging on Mechanical Properties of Polyurethane (PU)

Aging ConditionChange in Elastic Modulus (E)Change in Stress at Break (σr)Change in Strain at Break (εr)
Initial Aging Period Increase [3]Increase [3]Decrease [3]
Prolonged Aging Period Decrease [3]Decrease [3]Increase [3]

Experimental Protocols

The data presented in this guide is based on standardized accelerated aging and material characterization methodologies. The following are detailed descriptions of the key experimental protocols.

Accelerated Aging

1. Fluorescent UV Condensation (based on ASTM D4329): [4][5][6][7][8]

  • Apparatus: Fluorescent UV lamp apparatus.

  • Light Source: UVA-340 lamps to simulate the UV portion of the solar spectrum.

  • Exposure Cycle: Alternating cycles of UV exposure and moisture (condensation). A typical cycle is 8 hours of UV at a set temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).

  • Specimen Preparation: Test specimens are prepared according to the material type, typically in the form of plaques or films.[5]

  • Evaluation: Property changes are evaluated at specified intervals.

2. Thermal Aging:

  • Apparatus: Forced-air convection oven.

  • Conditions: Samples are exposed to a constant elevated temperature (e.g., 85°C or 120°C) in an inert or air atmosphere for a specified duration.[3]

  • Specimen Preparation: Specimens are placed in the oven, ensuring adequate air circulation.

  • Evaluation: Mechanical and physical properties are tested before and after aging.

Material Characterization

1. Colorimetry (based on ASTM D2244): [9][10][11][12][13]

  • Apparatus: Spectrophotometer or colorimeter.

  • Procedure: The color coordinates (e.g., CIE Lab*) of the specimens are measured before and after the accelerated aging process.

  • Calculation: The color difference (ΔE) and/or the Yellowness Index (YI) are calculated from the measured coordinates. A higher ΔE or YI indicates greater discoloration.

2. Tensile Properties (based on ASTM D638): [14][15][16][17][18]

  • Apparatus: Universal Testing Machine (UTM) with appropriate grips and extensometer.

  • Specimen: Standard dumbbell-shaped specimens are used.

  • Procedure: The specimen is pulled at a constant rate of crosshead displacement until it fractures. The force and elongation are recorded throughout the test.

  • Calculations: Tensile strength, modulus of elasticity, and elongation at break are determined from the stress-strain curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the polymer degradation pathway and a typical experimental workflow for evaluating antioxidant performance.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Antioxidant Action) Polymer Polymer Radical (R.) Radical (R.) Polymer->Radical (R.) Heat/UV Heat/UV Heat/UV Peroxy Radical (ROO.) Peroxy Radical (ROO.) Radical (R.)->Peroxy Radical (ROO.) + O2 Oxygen (O2) Oxygen (O2) Hydroperoxide (ROOH) Hydroperoxide (ROOH) Peroxy Radical (ROO.)->Hydroperoxide (ROOH) + Polymer (PH) New Radical (R'.) New Radical (R'.) Stable Radical (A.) Stable Radical (A.) Peroxy Radical (ROO.)->Stable Radical (A.) + AH Chain Scission / Crosslinking Chain Scission / Crosslinking Hydroperoxide (ROOH)->Chain Scission / Crosslinking Degradation Products Antioxidant (AH) Antioxidant (AH) Antioxidant (AH)->Stable Radical (A.)

Caption: Polymer degradation and antioxidant intervention pathway.

G Start Start Material_Preparation Material Preparation (Polymer + Antioxidant) Start->Material_Preparation Specimen_Fabrication Specimen Fabrication (e.g., Injection Molding) Material_Preparation->Specimen_Fabrication Initial_Characterization Initial Characterization (Color, Mechanical Properties) Specimen_Fabrication->Initial_Characterization Accelerated_Aging Accelerated Aging (UV/Thermal Exposure) Initial_Characterization->Accelerated_Aging Post_Aging_Characterization Post-Aging Characterization (Color, Mechanical Properties) Accelerated_Aging->Post_Aging_Characterization Data_Analysis Data Analysis and Comparison Post_Aging_Characterization->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for antioxidant performance evaluation.

References

A Comparative Analysis of the Free Radical Scavenging Efficacy of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate and Other Key Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Antioxidant Activity

The efficacy of an antioxidant is commonly quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of free radicals in a specific assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes reported IC50 values for several synthetic and natural antioxidants from various studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Disclaimer: The IC50 values presented in this table are compiled from different studies. Direct comparison should be made with caution as experimental conditions such as solvent, reaction time, and temperature can significantly influence the results.

AntioxidantDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate Data not foundData not found
Butylated Hydroxytoluene (BHT)~139.4 - 171.7Data not found
Butylated Hydroxyanisole (BHA)~35.35 µg/mLData not found
α-Tocopherol (Vitamin E)~40 - 60~10 - 20
Ascorbic Acid (Vitamin C)~114 - 284[1]~284[1]

Experimental Protocols

Detailed methodologies for the most common in vitro free radical scavenging assays are provided below. These protocols serve as a general guideline and may require optimization based on specific laboratory conditions and the nature of the test compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the corresponding pale yellow hydrazine. The change in absorbance is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent such as methanol or ethanol. From this, a working solution with an absorbance of approximately 1.0 at 517 nm is prepared.

  • Sample Preparation: Dissolve the test compound (e.g., this compound) and a positive control (e.g., Ascorbic Acid) in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: Add a specific volume of the test sample or standard to the DPPH working solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance, which is measured spectrophotometrically.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compound and a positive control (e.g., Trolox) in a suitable solvent.

  • Reaction Mixture: Add a small volume of the antioxidant standard or sample to the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a fixed time, typically 6 minutes.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage inhibition of absorbance is calculated relative to a control (without antioxidant). The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizing Experimental Workflows and Mechanisms

To further elucidate the experimental processes and the underlying chemical mechanisms, the following diagrams are provided.

Free_Radical_Scavenging_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Antioxidant Solutions (Test Compound & Standard) C Mix Antioxidant and Radical Solutions A->C B Prepare Radical Solution (DPPH or ABTS•+) B->C D Incubate in the Dark (e.g., 30 min for DPPH) C->D E Measure Absorbance (Spectrophotometer) D->E F Calculate % Inhibition and IC50 Value E->F

Caption: General workflow for in vitro free radical scavenging assays like DPPH and ABTS.

Hindered phenolic antioxidants, such as this compound, function as primary antioxidants, or chain-breaking antioxidants. They interrupt the free-radical chain reaction of auto-oxidation.

Hindered_Phenolic_Antioxidant_Mechanism ROO Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH H• donation NonRadical Non-Radical Products ROO->NonRadical Termination ArOH Hindered Phenolic Antioxidant (ArOH) (e.g., this compound) ArO Stable Antioxidant Radical (ArO•) ArOH->ArO ArO->NonRadical

Caption: Mechanism of a hindered phenolic antioxidant scavenging a peroxy radical.

References

A Comparative Guide to the Cost-Effectiveness of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate and Alternative Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance and cost-effectiveness of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate (a hindered phenolic primary antioxidant) with two common alternative stabilizers: Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) and Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. The information presented is synthesized from technical datasheets and scientific literature to aid in the selection of the most appropriate stabilizer for various applications, particularly in the stabilization of polymers.

Executive Summary

This compound, commonly known by trade names such as Irganox® 1135 and PowerNox™ 1135, is a highly effective antioxidant for a wide range of organic polymers.[1] Its primary function is to protect materials from thermo-oxidative degradation, thereby extending their service life. Key alternatives in the market include Irganox® 1010 and Irganox® 1076, which are also sterically hindered phenolic antioxidants. The choice between these stabilizers often depends on a balance of performance characteristics, such as thermal stability and volatility, and economic considerations.

Performance Comparison

The performance of these stabilizers is typically evaluated through a series of standardized tests that measure their ability to resist degradation under various stress conditions. Key performance indicators include thermal stability, processing stability (as measured by melt flow index), and long-term aging performance.

Table 1: Comparison of Physical and Chemical Properties

PropertyThis compoundPentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)
Common Trade Name Irganox® 1135, PowerNox™ 1135Irganox® 1010Irganox® 1076
CAS Number 125643-61-06683-19-8[2]2082-79-3[3]
Molecular Weight 390.6 g/mol 1177.6 g/mol 530.9 g/mol
Appearance Colorless to slightly yellow liquidWhite, free-flowing powder[4]White, free-flowing powder or granules[3]
Melting Point < 15 °C110 - 125 °C[4]50 - 55 °C[3]
Key Features Liquid form, good for liquid systems and dust-free handling.High molecular weight, low volatility, excellent long-term stability.[5]Good compatibility with a wide range of polymers, low volatility.[6]

Table 2: Performance Data in Polyolefins

Performance MetricThis compoundPentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)
Oxidative Induction Time (OIT) at 200°C (min) Data not readily available in direct comparisonGenerally exhibits a longer OIT due to higher molecular weight and tetra-functional nature.[7]Provides significant improvement in OIT compared to unstabilized polymer.[8]
Melt Flow Index (MFI) Stability Effective in maintaining MFI during processingHighly effective in preventing chain scission, leading to stable MFI.[7]Good MFI stability during processing.
Long-Term Heat Aging (Hours to Failure) Provides excellent long-term stabilityConsidered a benchmark for long-term thermal stability.[9]Offers robust long-term heat aging performance.
Discoloration Non-discoloringNon-discoloring[10]Non-discoloring[11]

Cost-Effectiveness Analysis

The cost-effectiveness of a stabilizer is determined not only by its price per kilogram but also by its required dosage to achieve the desired level of performance.

Table 3: Cost Comparison

StabilizerPrice per kg (Approximate)Typical Dosage Range in Polyolefins
This compoundVaries by supplier0.1% - 0.5%
Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)₹250 - ₹400[12][13]0.05% - 0.4%[14]
Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)₹240 - ₹400[15][16][17]0.1% - 0.4%[6]

Note: Prices are subject to change based on market conditions and supplier.

Experimental Protocols

The following are summaries of standard experimental methodologies used to evaluate the performance of polymer stabilizers.

Oxidative Induction Time (OIT)

Objective: To determine the resistance of a material to oxidative degradation at an elevated temperature in an oxygen atmosphere.

Apparatus: Differential Scanning Calorimeter (DSC).

Procedure (based on ASTM D3895):

  • A small sample (5-15 mg) of the stabilized polymer is placed in an aluminum sample pan.

  • The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.

  • Once the temperature has stabilized, the atmosphere is switched to oxygen.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT. A longer OIT indicates better oxidative stability.[18][19]

Melt Flow Index (MFI)

Objective: To measure the rate of extrusion of a molten thermoplastic material through an orifice of a specific length and diameter under prescribed conditions of temperature and load.

Apparatus: Extrusion Plastometer.

Procedure (based on ASTM D1238):

  • The polymer sample is loaded into the heated barrel of the plastometer.

  • A specified weight is applied to a piston, which forces the molten polymer through a die.

  • The extrudate is collected over a set period of time and weighed.

  • The MFI is calculated in grams of polymer per 10 minutes.[20][21] A smaller change in MFI after processing or aging indicates better stabilization.

Accelerated Aging

Objective: To simulate the long-term effects of heat on a polymer in a shortened timeframe.

Apparatus: Forced-air convection oven.

Procedure (based on ASTM D3045):

  • Test specimens of the stabilized polymer are placed in an oven at a constant, elevated temperature.

  • Specimens are removed at predetermined intervals.

  • Physical and mechanical properties (e.g., tensile strength, elongation, color change) are measured and compared to unaged samples to determine the extent of degradation.

Signaling Pathways and Mechanisms

The primary mechanism by which hindered phenolic antioxidants protect polymers from thermo-oxidative degradation is by interrupting the free-radical chain reaction.

Antioxidant_Mechanism cluster_degradation Oxidative Degradation Cycle cluster_stabilization Stabilization by Hindered Phenol Polymer Polymer (P-H) R_radical Alkyl Radical (P•) Polymer->R_radical H• abstraction Initiation Initiation (Heat, Light, Stress) Initiation->Polymer Energy ROO_radical Peroxy Radical (POO•) R_radical->ROO_radical + O₂ Termination Termination R_radical->Termination O2 Oxygen (O₂) Polymer2 Polymer (P-H) ROO_radical->Polymer2 Propagation ROOH Hydroperoxide (POOH) ROO_radical->ROOH + P-H Antioxidant Hindered Phenol (Ar-OH) ROO_radical->Antioxidant Interruption ROO_radical->Termination Polymer2->R_radical H• abstraction Degradation Degradation Products (Chain Scission, Crosslinking) ROOH->Degradation Decomposition StableRadical Stable Phenoxy Radical (Ar-O•) Antioxidant->StableRadical H• donation StableRadical->Termination

Caption: Mechanism of polymer degradation and stabilization by a hindered phenolic antioxidant.

The diagram above illustrates the cyclic nature of oxidative degradation in polymers, which is initiated by factors like heat and light to form free radicals. These radicals react with oxygen to create peroxy radicals that propagate the degradation chain. Hindered phenolic antioxidants, such as this compound, interrupt this cycle by donating a hydrogen atom to the peroxy radical, thereby forming a stable, non-reactive phenoxy radical and terminating the chain reaction.

Experimental Workflow

The general workflow for evaluating and comparing the performance of different stabilizers is outlined below.

Experimental_Workflow Start Start: Select Polymer and Stabilizers Compounding Melt Compounding (Polymer + Stabilizer) Start->Compounding Specimen Specimen Preparation (Injection/Compression Molding) Compounding->Specimen InitialTesting Initial Property Testing (MFI, Color, Mechanical) Specimen->InitialTesting Aging Accelerated Aging (Heat, UV, etc.) Specimen->Aging Analysis Data Analysis and Comparison InitialTesting->Analysis PostAgingTesting Post-Aging Property Testing (MFI, Color, Mechanical, OIT) Aging->PostAgingTesting PostAgingTesting->Analysis Conclusion Conclusion: Determine Cost-Effectiveness Analysis->Conclusion

Caption: A typical experimental workflow for comparing polymer stabilizer performance.

Conclusion

The selection of an appropriate stabilizer requires a comprehensive evaluation of performance data and cost. This compound is a versatile liquid antioxidant that offers excellent performance, particularly in applications where a liquid form is advantageous. Its primary competitors, Irganox® 1010 and Irganox® 1076, are well-established solid antioxidants with proven track records. Irganox® 1010, with its higher molecular weight, is often favored for applications demanding the highest long-term thermal stability. Irganox® 1076 provides a good balance of properties and is widely used across various polymers.

Ultimately, the most cost-effective solution will depend on the specific polymer, processing conditions, and the required service life of the end product. It is recommended that researchers and developers conduct their own targeted testing using the experimental protocols outlined in this guide to make an informed decision based on their unique application requirements.

References

assessing the environmental impact of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate in comparison to other antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the ecotoxicological profiles of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate and other leading antioxidants, providing essential data for researchers and drug development professionals in material selection and environmental stewardship.

In the lifecycle of pharmaceuticals and polymer-based medical devices, antioxidants play a crucial role in preventing degradation and ensuring product stability. However, the environmental fate of these compounds is a growing concern. This guide provides a comparative environmental impact assessment of five common antioxidants: this compound (a representative hindered phenolic antioxidant, often referred to by trade names such as Irganox 1076), Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Vitamin E (alpha-tocopherol), and Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (often referred to as Irganox 1010). This analysis is based on key environmental indicators: aquatic toxicity, biodegradability, and bioaccumulation potential.

Executive Summary of Environmental Impact

The selection of an appropriate antioxidant requires a balance between performance and environmental responsibility. The data presented herein, derived from standardized testing protocols, reveals distinct environmental profiles for each of the evaluated compounds.

AntioxidantAquatic ToxicityBiodegradabilityBioaccumulation Potential
This compound Low to ModerateNot Readily BiodegradableHigh
Butylated Hydroxytoluene (BHT) HighNot Readily BiodegradableModerate to High
Butylated Hydroxyanisole (BHA) HighNot Readily BiodegradableLow
Vitamin E (alpha-tocopherol) LowNot Readily BiodegradableHigh
Pentaerythritol tetrakis(...)propionate LowNot Readily BiodegradableLow

Detailed Environmental Impact Analysis

Aquatic Toxicity

The potential for a substance to harm aquatic organisms is a primary consideration in its environmental risk assessment. Acute toxicity is typically evaluated using standardized tests on fish, aquatic invertebrates (like Daphnia), and algae.

Table 1: Acute Aquatic Toxicity Data

AntioxidantFish (96h LC50)Aquatic Invertebrates (48h EC50)Algae (72h EC50)
This compound >100 mg/L (Lepomis macrochirus)[1][2]>100 mg/L (Daphnia magna)[2]>30 mg/L (Scenedesmus sp.)[1][3]
Butylated Hydroxytoluene (BHT) >0.57 mg/L (Danio rerio)[4][5][6]0.48 mg/L (Daphnia magna)[4][5][7][8]>0.4 mg/L (Desmodesmus subspicatus)[4][5]
Butylated Hydroxyanisole (BHA) 1.56 mg/L (Danio rerio)[9][10]3.4 mg/L (Daphnia magna)[9]7 mg/L (Chlorella vulgaris)[11]
Vitamin E (alpha-tocopherol) >10 mg/L[12]>23.53 mg/L[12]No data available
Pentaerythritol tetrakis(...)propionate >100 mg/L (Danio rerio)[13][14]>86 mg/L (Daphnia magna)[13][14]>100 mg/L (Desmodesmus subspicatus)[13][14]

From this data, this compound and Pentaerythritol tetrakis(...)propionate exhibit low acute toxicity to aquatic organisms, with lethal and effective concentrations generally exceeding 100 mg/L. In contrast, BHT and BHA show significantly higher toxicity, particularly to aquatic invertebrates and fish, with adverse effects observed at concentrations below 10 mg/L. Vitamin E also appears to have a low aquatic toxicity profile.

Biodegradability

Biodegradability refers to the ability of a substance to be broken down by microorganisms. "Readily biodegradable" substances are expected to degrade rapidly and completely in the environment. Standardized tests, such as the OECD 301 series, are used to assess this.

Table 2: Biodegradability Data

AntioxidantTest MethodResultClassification
This compound OECD 301B/C21-39% degradation in 28 days[2]Not Readily Biodegradable
Butylated Hydroxytoluene (BHT) OECD 301Not readily biodegradable[7][8]Not Readily Biodegradable
Butylated Hydroxyanisole (BHA) OECD 301D34% degradation in 28 days[15]Not Readily Biodegradable
Vitamin E (alpha-tocopherol) OECD 301F17% degradation in 28 days[16]Not Readily Biodegradable
Pentaerythritol tetrakis(...)propionate OECD 301B4-5% degradation[17]Not Readily Biodegradable

None of the evaluated antioxidants are classified as readily biodegradable. This suggests that upon release into the environment, they are likely to persist for extended periods.

Bioaccumulation Potential

Bioaccumulation is the process by which a substance builds up in an organism at a rate faster than it can be removed. This is often predicted by the octanol-water partition coefficient (log Kow) and measured by the bioconcentration factor (BCF). A high log Kow (typically > 3) and a high BCF (typically > 500) indicate a potential for bioaccumulation.

Table 3: Bioaccumulation Potential

Antioxidantlog KowBioconcentration Factor (BCF)Classification
This compound 13.4 (calculated)[2]3 - 25,000 (calculated)[2]High Potential
Butylated Hydroxytoluene (BHT) 5.1May cause bioaccumulation[8]Moderate to High Potential
Butylated Hydroxyanisole (BHA) 3.5[11]16-21 L/kg (Oryzias latipes)[15]Low Potential
Vitamin E (alpha-tocopherol) 12.2[16]No data availableHigh Potential
Pentaerythritol tetrakis(...)propionate >5Low potential expected due to high molecular weight[17][18]Low Potential

Experimental Protocols

The environmental impact data presented in this guide is based on internationally recognized and standardized test guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). A brief overview of the key experimental protocols is provided below.

Aquatic Toxicity Testing
  • OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.[7][10][19][20][21]

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This test measures the concentration of a substance that causes immobilization in 50% of a test population of Daphnia (a type of water flea) (EC50) over a 48-hour period.[5][8][9][22][23]

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effect of a substance on the growth of algae, determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.[12][15][24][25][26]

Biodegradability Testing
  • OECD 301: Ready Biodegradability: This series of tests (A-F) assesses the potential for a substance to be rapidly and completely biodegraded by microorganisms.[4][17][27][28][29] The tests typically run for 28 days and measure parameters such as oxygen consumption or carbon dioxide production.

Bioaccumulation Testing
  • OECD 305: Bioaccumulation in Fish: This guideline describes methods to determine the bioconcentration factor (BCF) of a chemical in fish.[13][30][31] The test involves exposing fish to the chemical and measuring its concentration in the fish tissue over time.

Visualizing the Processes

To better understand the concepts discussed, the following diagrams illustrate the general workflow of an environmental risk assessment and the mechanism of action of hindered phenolic antioxidants.

Environmental_Risk_Assessment_Workflow cluster_Hazard Hazard Identification & Characterization cluster_Exposure Exposure Assessment cluster_Risk Risk Characterization cluster_Management Risk Management Aquatic_Toxicity Aquatic Toxicity (OECD 201, 202, 203) PNEC Predicted No-Effect Concentration (PNEC) Aquatic_Toxicity->PNEC Biodegradability Biodegradability (OECD 301) Environmental_Fate Environmental Fate & Transport (e.g., partitioning, degradation) Biodegradability->Environmental_Fate Bioaccumulation Bioaccumulation (OECD 305, log Kow) Bioaccumulation->Environmental_Fate Release_Scenarios Release Scenarios (e.g., manufacturing, use, disposal) Release_Scenarios->Environmental_Fate PEC Predicted Environmental Concentration (PEC) Environmental_Fate->PEC Risk_Quotient Risk Quotient (PEC / PNEC) PEC->Risk_Quotient PNEC->Risk_Quotient Decision_Making Decision Making (e.g., restrictions, labeling) Risk_Quotient->Decision_Making

Caption: A generalized workflow for environmental risk assessment of chemicals.

Hindered_Phenol_Antioxidant_Mechanism cluster_Polymer Polymer Matrix cluster_Antioxidant Antioxidant Action Polymer Polymer Chain (RH) Free_Radical Peroxy Radical (ROO•) Polymer->Free_Radical Oxidation Hindered_Phenol Hindered Phenol (ArOH) Free_Radical->Hindered_Phenol Radical Scavenging Hindered_Phenol->Polymer Protection Phenoxy_Radical Stable Phenoxy Radical (ArO•) Hindered_Phenol->Phenoxy_Radical Hydrogen Donation Phenoxy_Radical->Free_Radical Further Reactions (Termination)

Caption: Mechanism of action for hindered phenolic antioxidants in preventing polymer degradation.

Conclusion

The environmental impact of antioxidants is a multifaceted issue that requires careful consideration of aquatic toxicity, biodegradability, and bioaccumulation potential. This guide provides a comparative overview to aid in the informed selection of these critical additives. While this compound and Pentaerythritol tetrakis(...)propionate demonstrate lower aquatic toxicity, their persistence in the environment is a concern. BHT and BHA, while having lower bioaccumulation potential than some alternatives, exhibit higher aquatic toxicity. Vitamin E presents a favorable low toxicity profile, but its high potential for bioaccumulation warrants further investigation.

For researchers and professionals in drug development, a thorough evaluation of these environmental parameters, in conjunction with performance requirements, is essential for the development of safer and more sustainable products. It is recommended to consult the full OECD test guidelines for detailed methodologies and to consider the entire lifecycle of the product when making material choices.

References

validation of the non-discoloring properties of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate in polymer applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

The selection of an appropriate antioxidant is critical in polymer formulations to prevent degradation and maintain the aesthetic and functional properties of the final product. For applications where color stability is paramount, Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, a high-performance hindered phenolic antioxidant, demonstrates exceptional non-discoloring properties. This guide provides a comprehensive comparison of its performance against other common antioxidants, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their polymer stabilization needs.

This compound, also known as Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate and commercially available under trade names such as Irganox 1076, is widely recognized for its efficacy as a primary antioxidant.[1] Its primary function is to intercept and neutralize free radicals that are generated during polymer processing and end-use, thereby inhibiting the auto-oxidative degradation cycle that leads to discoloration, loss of mechanical properties, and overall material failure.

Comparative Performance Analysis: Yellowness Index

The Yellowness Index (YI) is a critical parameter used to quantify the degree of discoloration in polymers. A lower YI value indicates better color stability. Experimental data from studies on polypropylene (PP) demonstrate the superior non-discoloring performance of this compound, particularly in demanding processing conditions such as multiple extrusions and exposure to irradiation.

A comparative study investigated the synergistic antioxidant effect of a phosphonite co-stabilizer (P-EPQ) with two different hindered phenolic antioxidants, Irganox 1010 and Irganox 1076, in isotactic polypropylene (iPP) after five extrusion cycles. The Yellowness Index (YI) of the stabilized iPP was significantly lower for the formulation containing Irganox 1010 compared to the one with Irganox 1076, indicating better color stability for the Irganox 1010 blend under these specific conditions.[2]

Another study evaluated the effects of different antioxidants on the radiation resistance of polypropylene. The results showed that the addition of Irganox 1076 improved the resistance to yellowing after irradiation compared to pure polypropylene.[3] When comparing the two primary antioxidants, the formulation with Irganox 1076 exhibited better irradiation resistance than the one with Irganox 1010.[3]

Antioxidant SystemPolymer MatrixProcessing/Exposure ConditionYellowness Index (YI)Reference
Pure iPPIsotactic Polypropylene5 Extrusion CyclesHigh (Specific value not provided)[2]
Irganox 1010 + P-EPQ (6/4 ratio)Isotactic Polypropylene5 Extrusion Cycles79.9% of pure iPP[2]
Irganox 1076 + P-EPQIsotactic Polypropylene5 Extrusion CyclesHigher than Irganox 1010 blend[2]
Pure PPPolypropyleneGamma Irradiation (Various Doses)Increased with dose[3]
0.5phr Irganox 1076PolypropyleneGamma Irradiation (Various Doses)Lower than pure PP[3]
Irganox 1010PolypropyleneGamma Irradiation (Various Doses)Higher than Irganox 1076 formulation[3]

Experimental Protocols

To ensure the validity and reproducibility of the comparative data, detailed experimental protocols are essential. The following sections outline the methodologies used in the cited studies.

1. Multiple Extrusion and Yellowness Index Measurement

This experiment evaluates the color stability of polypropylene formulations after repeated processing cycles.

  • Materials: Isotactic polypropylene (iPP), hindered phenolic antioxidants (Irganox 1010, Irganox 1076), and a phosphonite co-stabilizer (P-EPQ).[2]

  • Sample Preparation: The antioxidants and co-stabilizer are dry-blended with the iPP powder at specified concentrations. A control sample of pure iPP is also prepared.

  • Processing: The blended materials are subjected to five consecutive extrusion cycles using a twin-screw extruder. The processing temperature and screw speed are maintained at constant, industry-relevant values.

  • Yellowness Index (YI) Measurement: After the fifth extrusion cycle, the color of the polymer pellets is measured using a colorimeter. The Yellowness Index is calculated according to standard test methods, such as ASTM D1925 or ASTM E313. The change in YI relative to the pure iPP sample is reported.[2]

2. Gamma Irradiation and Yellowness Index Measurement

This protocol assesses the ability of antioxidants to prevent discoloration of polypropylene upon exposure to gamma radiation.

  • Materials: Polypropylene (PP), and hindered phenolic antioxidants (Irganox 1010, Irganox 1076).[3]

  • Sample Preparation: The antioxidants are melt-extruded with pure PP and then injection molded into standard sample specimens. A control sample of pure PP is also prepared.[3]

  • Irradiation: The sample specimens are exposed to a Cobalt-60 gamma radiation source at various doses.

  • Yellowness Index (YI) Measurement: The color of the irradiated samples is measured using a colorimeter. The Yellowness Index is determined to quantify the degree of discoloration as a function of the irradiation dose and the antioxidant formulation.[3]

Visualizing the Science

To better understand the experimental processes and the underlying mechanisms of polymer stabilization, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_processing Processing & Aging cluster_analysis Analysis cluster_results Results p1 Polymer Resin b1 Blending p1->b1 a1 Octyl-3,5-di-tert-butyl-4- hydroxy-hydrocinnamate a1->b1 a2 Alternative Antioxidants a2->b1 p2 Multiple Extrusions b1->p2 p3 Accelerated Weathering (UV/Heat Exposure) b1->p3 a3 Colorimetry p2->a3 p3->a3 a4 Yellowness Index (YI) Calculation a3->a4 r1 Comparative Data Table a4->r1

Caption: Experimental workflow for evaluating non-discoloring properties.

Antioxidant_Mechanism cluster_degradation Polymer Degradation Pathway cluster_stabilization Stabilization by Phenolic Antioxidant Polymer Polymer (RH) Initiation Initiation (Heat, UV Light) Polymer->Initiation Radical Free Radical (R•) Initiation->Radical Oxygen Oxygen (O2) Radical->Oxygen PeroxyRadical Peroxy Radical (ROO•) Oxygen->PeroxyRadical PeroxyRadical->Polymer attacks another polymer chain Propagation Propagation PeroxyRadical->Propagation Antioxidant Phenolic Antioxidant (ArOH) PeroxyRadical->Antioxidant reacts with Hydroperoxide Hydroperoxide (ROOH) Propagation->Hydroperoxide DegradationProducts Degradation Products (Discoloration, Chain Scission) Hydroperoxide->DegradationProducts StableRadical Stable Antioxidant Radical (ArO•) Terminates Degradation Chain Antioxidant->StableRadical donates H•

Caption: Mechanism of polymer degradation and antioxidant action.

References

Navigating the Matrix: A Comparative Analysis of Lipophilicity and Polymer Compatibility in Hindered Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate antioxidants is a critical step in ensuring the stability and efficacy of polymer-based formulations. Hindered phenols are a widely utilized class of antioxidants, but their performance is intrinsically linked to their physicochemical properties, notably lipophilicity and polymer compatibility. This guide provides an objective comparison of common hindered phenols, supported by experimental data and detailed protocols, to aid in the selection of the optimal antioxidant for specific applications.

Introduction to Hindered Phenols

Hindered phenols are synthetic antioxidants characterized by a phenolic hydroxyl group flanked by bulky alkyl groups. This steric hindrance enhances their stability and allows them to effectively scavenge free radicals, thereby preventing oxidative degradation of the materials they are incorporated into. Their application spans a wide range of industries, from plastics and elastomers to pharmaceuticals and food packaging. The choice of a specific hindered phenol often depends on a delicate balance between its ability to dissolve in and remain within a polymer matrix (compatibility) and its partitioning behavior between different phases (lipophilicity).

Comparative Analysis of Lipophilicity

Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (LogP), is a crucial parameter that influences the distribution of an antioxidant in a multi-phase system. A higher LogP value indicates greater preference for a non-polar (oily or polymeric) environment over a polar (aqueous) one. This property is paramount in applications where the antioxidant must remain within a lipophilic polymer matrix and not leach into an aqueous environment.

Below is a comparison of the LogP values for several commonly used hindered phenols:

Hindered PhenolChemical NameLogP ValueReference
BHT Butylated hydroxytoluene5.10 - 5.32[1][2]
BHA Butylated hydroxyanisole3.2 (approx.)
TBHQ Tert-butylhydroquinone1.52 - 2.26[3][4]
Propyl Gallate Propyl 3,4,5-trihydroxybenzoate1.51 - 2.60[5][6]

Note: LogP values can vary slightly depending on the determination method and experimental conditions.

As the data indicates, BHT exhibits the highest lipophilicity, making it highly suitable for applications requiring strong retention in non-polar polymers. BHA also shows significant lipophilicity. In contrast, TBHQ and Propyl Gallate have lower LogP values, suggesting a greater affinity for more polar environments. This can be advantageous in certain formulations but may lead to increased leaching into aqueous phases.

Comparative Analysis of Polymer Compatibility

Polymer compatibility refers to the ability of an antioxidant to be homogenously dispersed within a polymer matrix without phase separation or "blooming" to the surface. Good compatibility is essential for long-term antioxidant efficacy and to prevent unwanted surface phenomena. Key factors influencing compatibility include the antioxidant's molecular weight, polarity, and the nature of the polymer itself.

Hindered PhenolMolecular Weight ( g/mol )General Polymer CompatibilityRepresentative Migration Data (from Polyethylene)
BHT 220.35Moderate; lower molecular weight can lead to higher migration rates, especially at elevated temperatures and in contact with fatty simulants.[7][8]Migrated value of 15.61 mg/kg from LDPE into a dry food simulant after 10 days at 60°C.[7] Losses of over 80% observed from LDPE into cheese after 20 days at 5°C.[7]
BHA 180.24Moderate; similar to BHT, its relatively low molecular weight can result in migration.Generally considered to have better retention than BHT in some food simulants.[9]
TBHQ 166.22Lower compatibility in non-polar polymers due to its higher polarity. May be more suitable for more polar matrices.Weak mechanical properties and greater migration observed in polypropylene films compared to BHA and BHT.[10]
Propyl Gallate 212.20Moderate; its compatibility is influenced by the polarity of the polymer.Soluble in oils and fats, suggesting good compatibility with lipid-like phases.[11]

Generally, higher molecular weight and lower polarity favor better compatibility and lower migration rates from non-polar polymers like polyethylene and polypropylene. BHT, despite its high lipophilicity, can exhibit significant migration due to its relatively low molecular weight.[7][8] This is a critical consideration in applications with stringent migration limits, such as food packaging. Larger, more complex hindered phenols (e.g., Irganox® 1010, not detailed in the table) are often employed to mitigate this issue.

Experimental Protocols

To facilitate reproducible and comparative studies, detailed experimental protocols for assessing lipophilicity and polymer compatibility are provided below.

Determination of Octanol-Water Partition Coefficient (LogP)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 107 ("Shake Flask Method") and Test No. 117 ("HPLC Method").[4][12]

Objective: To determine the LogP of a hindered phenol.

Materials:

  • Hindered phenol of interest

  • n-Octanol (analytical grade)

  • Distilled or deionized water

  • Separatory funnels

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

  • Volumetric flasks and pipettes

Procedure (Shake Flask Method):

  • Preparation of Phases: Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing them to separate.

  • Sample Preparation: Prepare a stock solution of the hindered phenol in n-octanol. The concentration should be low enough to ensure it remains below the solubility limit in both phases.

  • Partitioning:

    • In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the water phase.

    • Shake the funnel vigorously for a predetermined time (e.g., 15 minutes) to allow for partitioning.

    • Allow the phases to separate. If an emulsion forms, centrifugation may be necessary.

  • Quantification:

    • Carefully separate the two phases.

    • Determine the concentration of the hindered phenol in each phase using a suitable analytical method.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase (C_octanol) to the concentration in the aqueous phase (C_water): P = C_octanol / C_water.

    • The LogP is the base-10 logarithm of P: LogP = log10(P).

Procedure (HPLC Method):

  • Column and Mobile Phase: Use a reversed-phase HPLC column (e.g., C18) and a mobile phase of methanol/water or acetonitrile/water.

  • Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve of retention time versus LogP.

  • Sample Analysis: Inject the hindered phenol of interest and record its retention time.

  • LogP Determination: Determine the LogP of the sample by interpolating its retention time on the calibration curve.

Determination of Antioxidant Migration from a Polymer Matrix

This protocol provides a general framework for assessing the migration of a hindered phenol from a polymer into a contacting liquid (food simulant).

Objective: To quantify the migration of a hindered phenol from a polymer sample.

Materials:

  • Polymer film or plaque containing a known concentration of the hindered phenol.

  • Food simulant (e.g., 10% ethanol for aqueous foods, 95% ethanol or olive oil for fatty foods).

  • Migration cells or glass jars with inert lids.

  • Incubator or oven for controlled temperature studies.

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS).

  • Solvents for extraction (e.g., hexane, acetonitrile).

Procedure:

  • Sample Preparation: Cut the polymer sample into defined surface areas.

  • Migration Test:

    • Place the polymer sample in a migration cell or jar.

    • Add a known volume of the food simulant, ensuring the sample is fully immersed.

    • Seal the container and place it in an incubator at a specified temperature (e.g., 40°C) for a defined period (e.g., 10 days).

  • Sample Collection and Extraction:

    • At predetermined time intervals, remove an aliquot of the food simulant.

    • Extract the hindered phenol from the simulant using an appropriate solvent.

  • Quantification:

    • Analyze the extract using a suitable analytical method to determine the concentration of the migrated hindered phenol.

  • Calculation:

    • Calculate the amount of migrated antioxidant per unit area of the polymer (e.g., in µg/cm²).

    • The migration rate can be determined by plotting the migrated amount versus time.

Visualization of Key Relationships

The following diagram illustrates the logical flow for selecting a hindered phenol based on the interplay of its structural features, lipophilicity, and polymer compatibility.

Hindered_Phenol_Selection cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_performance Application Performance Structure Hindered Phenol Structure MW Molecular Weight Structure->MW Polarity Polarity (Functional Groups) Structure->Polarity Compatibility Polymer Compatibility MW->Compatibility Higher MW generally increases compatibility Lipophilicity Lipophilicity (LogP) Polarity->Lipophilicity Lower polarity generally increases LogP Polarity->Compatibility Lower polarity generally increases compatibility in non-polar polymers Leaching Leaching Resistance Lipophilicity->Leaching Higher LogP generally decreases leaching into aqueous media Dispersion Homogenous Dispersion Compatibility->Dispersion Efficacy Long-term Efficacy Leaching->Efficacy Dispersion->Efficacy

Caption: Selection workflow for hindered phenols.

Conclusion

The selection of an appropriate hindered phenol antioxidant is a multi-faceted decision that requires a thorough understanding of its lipophilicity and polymer compatibility. While high lipophilicity, as seen in BHT, is desirable for retention in non-polar polymers, it must be balanced against the potential for migration, which is influenced by molecular weight. For applications with strict migration limits, higher molecular weight hindered phenols may be necessary. Conversely, in more polar systems, antioxidants with lower LogP values like TBHQ and Propyl Gallate might be more suitable. The provided experimental protocols offer a standardized approach for researchers to generate their own comparative data and make informed decisions based on the specific requirements of their formulations. By carefully considering these factors, scientists and developers can optimize the stability and performance of their polymer-based products.

References

Safety Operating Guide

Proper Disposal of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary recommended disposal method for Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate is incineration at a licensed industrial facility. This compound, a phenolic antioxidant, is recognized as potentially harmful to aquatic life with long-lasting effects, necessitating stringent disposal protocols to prevent environmental contamination.[1][2] Adherence to local, state, and federal regulations is mandatory for all disposal methods.[3]

This guide provides detailed procedures for the safe handling and disposal of this compound waste from a laboratory setting, ensuring the safety of personnel and environmental compliance.

Immediate Safety and Handling

Before beginning any work with this compound, it is crucial to be familiar with its safety profile. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

In the event of a spill, absorb the material with an inert substance like sand or vermiculite.[4] Do not use combustible materials for absorption. The collected material and any contaminated cleaning supplies must be placed in a sealed, properly labeled container for disposal as hazardous waste.[4][5] Never wash spilled material down the drain.[4][5]

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are fundamental to laboratory safety and compliant disposal.

  • Waste Identification: All waste streams containing this compound must be treated as hazardous chemical waste. This includes pure unused product, solutions, and any materials contaminated with the compound, such as pipette tips, tubes, and gloves.[5][6]

  • Container Selection: Use a dedicated, sealable, and puncture-proof container made of a material compatible with phenolic compounds.[5] The container must be in good condition and have a secure lid to prevent leaks or spills.[7]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound."[7] Include the approximate concentration and quantity of the waste. The container must be kept closed except when adding waste.[5][7]

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key identifiers for this compound.

ParameterValueReference
CAS Number 125643-61-0[1][2][8]
Hazard Statement H413: May cause long lasting harmful effects to aquatic life.[1][2]
Precautionary Statement P273: Avoid release to the environment.[1][2]
Disposal Recommendation P501: Dispose of contents/container to industrial incineration plant.[1]

Step-by-Step Disposal Protocol

The following workflow outlines the procedural steps for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Step 1: Preparation and Collection cluster_storage Step 2: Temporary On-site Storage cluster_disposal Step 3: Final Disposal A Wear appropriate PPE (gloves, goggles, lab coat) B Select a designated, compatible, and sealable hazardous waste container A->B C Label container with 'Hazardous Waste' and the chemical name B->C D Collect all waste containing this compound in the container C->D E Keep the waste container tightly sealed when not in use D->E When adding waste F Store in a designated, well-ventilated, and secure waste accumulation area E->F G Segregate from incompatible materials (e.g., strong oxidizing agents) F->G H Arrange for waste pickup with your institution's Environmental Health & Safety (EHS) office G->H When container is full or pickup is scheduled I Ensure all required paperwork is completed for the waste manifest H->I J Waste is transported to a licensed industrial incineration facility I->J

Figure 1. Step-by-step workflow for the disposal of this compound waste.

Final Disposal Procedures

The ultimate disposal of this compound should be handled by trained professionals.

  • Institutional Guidelines: Familiarize yourself with your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) office.

  • Waste Manifest: Complete any required hazardous waste manifest forms accurately. These documents track the waste from its point of generation to its final disposal.

  • Professional Disposal: The collected waste will be transported by a licensed hazardous waste contractor to a permitted industrial incineration facility.[3][4] This high-temperature destruction process is the most effective method for safely eliminating phenolic compounds and preventing environmental harm.[4]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the workplace.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of chemical compounds in research and development. This guide provides detailed procedural information for the safe use of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, a widely utilized antioxidant in various industrial applications. Adherence to these guidelines is paramount for protecting laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Proper personal protective equipment (PPE) is the first line of defense against potential exposure to this compound. While the substance is not classified as hazardous under the OSHA Hazard Communication Standard 29CFR 1910.1200, it is crucial to follow standard laboratory safety practices to minimize any potential risks.[1] The compound is recognized as being hazardous to the aquatic environment with long-lasting effects.[2][3]

Personal Protective Equipment (PPE) Recommendations
PPE CategorySpecificationRationale
Eye Protection Face shield and safety glasses.[4]Protects against splashes and potential aerosols.
Hand Protection Compatible, chemically resistant gloves.Prevents direct skin contact. The specific glove material should be selected based on the solvent used and the duration of handling. Nitrile gloves are a common choice for general laboratory use.
Skin and Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required under normal handling conditions with adequate ventilation.If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

It is imperative to handle this chemical in accordance with good industrial hygiene and safety practices. [4] This includes washing hands before breaks and at the end of the workday.[4]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Weigh/Measure Weigh/Measure Don PPE->Weigh/Measure Ensure Protection Use in Experiment Use in Experiment Weigh/Measure->Use in Experiment Decontaminate Decontaminate Use in Experiment->Decontaminate After Experiment Spill Spill Use in Experiment->Spill Dispose Waste Dispose Waste Decontaminate->Dispose Waste Remove PPE Remove PPE Dispose Waste->Remove PPE Final Step Spill Response Spill Response Spill->Spill Response Emergency Spill Response->Decontaminate

Standard Operating Procedure for Chemical Handling

Hierarchy of Controls for Chemical Safety

To effectively manage potential hazards, a hierarchy of controls should be implemented. This approach prioritizes the most effective control measures to minimize risk.

cluster_main Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs) Engineering->Administrative PPE Personal Protective Equipment Administrative->PPE

Hierarchy of Controls for Minimizing Chemical Exposure

Spill and Disposal Procedures

In the event of a spill, the area should be ventilated. For containment, sweep up the spilled material and shovel it into a suitable container for disposal.[1] It is important to prevent the substance from entering soil, ditches, sewers, and waterways.[1]

Proper disposal is critical to prevent environmental contamination. The recommended disposal method is to send the material to a licensed professional waste disposal service or an industrial incineration plant.[1][2] All disposal practices must be in accordance with local, state, and federal regulations.[1]

Physical and Chemical Properties

PropertyValue
Appearance Colorless or canary liquid/solid[5]
CAS Number 125643-61-0[2]
Molecular Formula C25H42O3
Partition Coefficient (log Pow) 13.41 (Estimated)[1]

Occupational exposure limits have not been established for this compound.[4]

By adhering to these safety protocols, researchers can ensure a secure laboratory environment while advancing their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.